4-Cyano-1-N-Fmoc-piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKRSBORLJDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374096 | |
| Record name | 4-Cyano-1-N-Fmoc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-16-1 | |
| Record name | 4-Cyano-1-N-Fmoc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391248-16-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Cyano-1-N-Fmoc-piperidine, a key building block for researchers, scientists, and drug development professionals. The guide delves into the core chemical properties, synthesis, reactivity, and applications of this versatile molecule. By integrating theoretical principles with practical insights, this document serves as an essential resource for leveraging this compound in advanced chemical synthesis, particularly in the realm of peptide science and medicinal chemistry.
Introduction: The Strategic Importance of Functionalized Piperidines
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2][3][4] Its saturated heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2][3] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug metabolism and pharmacokinetic profiles.[5]
This compound is a bifunctional molecule of significant interest. The N-Fmoc protecting group makes it an ideal reagent for solid-phase peptide synthesis (SPPS), where the controlled, stepwise addition of amino acids is paramount.[6][7][8] The 4-cyano group, on the other hand, offers a versatile chemical handle for further molecular elaboration, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.[9] This guide will explore the unique chemical landscape of this compound, providing the in-depth knowledge necessary for its effective utilization.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis. While extensive experimental data is not always available in peer-reviewed literature for this specific compound, we can compile and infer its properties from commercial supplier data and by comparison with analogous structures.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [10] |
| Molecular Weight | 332.40 g/mol | [10] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Data not available; expected to be a solid at room temperature. | Based on its high molecular weight and crystalline nature of similar Fmoc-protected compounds.[7] |
| Boiling Point | 537.8 °C at 760 mmHg (Predicted) | [10] |
| Density | 1.26 g/cm³ (Predicted) | [10] |
| Solubility | Expected to be soluble in polar aprotic solvents such as DMF, NMP, DCM, and THF. Limited solubility in non-polar solvents like hexanes. | Fmoc-protected amino acids are generally soluble in DMF.[7] The piperidine ring contributes to some organic solvent solubility. |
| Stability | Stable under acidic conditions. Labile to basic conditions, particularly secondary amines. Sensitive to heat. | The Fmoc group is known to be stable to acid but cleaved by bases.[6][11][12] Thermal cleavage has also been reported at elevated temperatures.[12] |
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound involves the protection of the secondary amine of 4-cyanopiperidine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A standard method for this transformation is the reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[11]
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution to act as an acid scavenger.
-
Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0-1.2 eq) in dioxane to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectral Characterization: Interpreting the Molecular Fingerprint
¹H NMR Spectroscopy:
-
Fluorenyl Protons: A complex multiplet pattern between 7.2 and 7.8 ppm, characteristic of the aromatic protons of the Fmoc group.
-
Fmoc Methylene and Methine Protons: Signals around 4.2-4.5 ppm corresponding to the -CH₂-O- and the fluorenyl -CH- protons.
-
Piperidine Protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons alpha to the nitrogen will be the most deshielded. Due to the carbamate, restricted rotation around the N-C(O) bond may lead to broadened signals or the presence of rotamers at room temperature.[13]
¹³C NMR Spectroscopy:
-
Fluorenyl Carbons: Aromatic carbons of the Fmoc group will resonate in the 120-145 ppm region.
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to appear around 155 ppm.
-
Nitrile Carbon: The carbon of the cyano group typically resonates in the 115-125 ppm range.[14]
-
Fmoc Aliphatic Carbons: The methylene and methine carbons of the Fmoc group will be found around 47 and 67 ppm, respectively.
-
Piperidine Carbons: The aliphatic carbons of the piperidine ring will appear in the 20-55 ppm region.[15]
FTIR Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, intense absorption peak around 2240-2260 cm⁻¹.[16][17]
-
Carbamate Carbonyl Stretch (C=O): A strong absorption band in the region of 1680-1720 cm⁻¹.[18][19]
-
C-O Stretch: A characteristic absorption for the carbamate C-O bond will be present around 1200-1300 cm⁻¹.[20]
-
Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H bonds of the Fmoc group will be observed above 3000 cm⁻¹.
Mass Spectrometry:
The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the Fmoc group or cleavage of the piperidine ring. The base peak in the mass spectrum of aliphatic amines often results from α-cleavage.[21][22] For Fmoc-protected peptides, a significant b₁⁺ ion is often observed.[23]
Reactivity and Applications: A Tool for Advanced Synthesis
The Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS. The Fmoc group serves as a temporary protecting group for the piperidine nitrogen, allowing it to be incorporated into a growing peptide chain.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. connectsci.au [connectsci.au]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 4-Cyano-1-N-Fmoc-piperidine
An In-depth Technical Guide to the Synthesis of 4-Cyano-1-N-Fmoc-piperidine
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a crucial building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and offers field-proven insights to ensure a successful, reproducible, and scalable synthesis.
This compound (MW: 332.40 g/mol ) is a bifunctional synthetic intermediate of significant value.[1][2] Its structure incorporates a rigid piperidine scaffold, which is a prevalent motif in many pharmacologically active compounds, offering a defined three-dimensional vector for substituent placement. The cyano group serves as a versatile chemical handle, capable of being hydrolyzed to a carboxylic acid or primary amide, or reduced to an aminomethyl group.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is paramount to its utility, particularly in modern peptide synthesis. The Fmoc group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, yet it can be selectively cleaved under mild basic conditions (e.g., using piperidine), leaving acid-labile side-chain protecting groups intact.[3][4] This orthogonality is the cornerstone of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[5][6]
This guide will focus on the most common and reliable method for its preparation: the N-acylation of 4-cyanopiperidine with an appropriate Fmoc-donating reagent.
The Core Synthesis: Mechanism and Strategic Choices
The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The secondary amine of the 4-cyanopiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc derivative.
Caption: A validated workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-cyanopiperidine hydrochloride (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of dioxane and water.
-
Causality: Using the hydrochloride salt is often more practical due to the greater stability and ease of handling compared to the free base. Two equivalents of NaHCO₃ are used: one to neutralize the HCl from the starting material and another to neutralize the N-hydroxysuccinimide by-product, driving the reaction to completion. A slight excess ensures the reaction medium remains basic.
-
-
Cooling: Cool the suspension to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction, especially if using the more reactive Fmoc-Cl.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in a minimal amount of dioxane. Add this solution dropwise to the stirring piperidine suspension over 20-30 minutes.
-
Causality: A slight excess of the Fmoc reagent ensures complete consumption of the valuable piperidine starting material. Slow, dropwise addition prevents localized heating and potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The product will have a lower Rf value than the highly polar starting material.
-
Work-up:
-
Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator to remove most of the dioxane.
-
Add water to the remaining mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine. [7] * Causality: The extraction isolates the organic-soluble product from the inorganic salts and water-soluble by-products. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [7] * Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).
-
Combine the pure fractions and remove the solvent to yield this compound as a white solid. A typical yield is in the range of 80-95%.
-
Safety and Hazard Management
Scientific integrity requires a commitment to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Hazard Statements: this compound is harmful if swallowed, in contact with skin, or if inhaled. [2]It can cause skin and serious eye irritation. [2]* Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]In case of contact with eyes, rinse cautiously with water for several minutes. [1]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [8]Some suppliers recommend refrigerated storage (2-8°C). [9]
Conclusion
The synthesis of this compound is a robust and reproducible process critical for advanced chemical synthesis. The success of the protocol hinges on rational choices regarding the Fmoc reagent, base, and solvent system, as well as meticulous execution of the work-up and purification steps. By understanding the chemical principles behind each step, researchers can confidently produce this high-quality building block, enabling the development of novel peptides and complex molecular architectures.
References
- Oakwood Chemical. This compound. [Link]
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Digital CSIC.
- PubChem. This compound | C21H20N2O2 | CID 2757965. [Link]
- Chem-Station. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- PubChemLite. This compound (C21H20N2O2). [Link]
- UCI Department of Chemistry.
- Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]
- Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- NIH National Center for Biotechnology Information.
- MDPI.
- ResearchGate.
- ResearchGate. Fmoc removal and NCL reaction in the same reaction mixture. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Role of Fmoc-Cl. [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. digital.csic.es [digital.csic.es]
- 8. echemi.com [echemi.com]
- 9. 391248-16-1 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine (CAS: 391248-16-1)
Abstract
This technical guide provides a comprehensive overview of 4-Cyano-1-N-Fmoc-piperidine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its chemical properties, provides a detailed, field-proven synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the compound's significant applications, particularly in peptide synthesis and as a scaffold in medicinal chemistry, contextualized with mechanistic insights and workflow visualizations. This guide is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and a significant percentage of commercially available drugs.[1][2] Its saturated, three-dimensional structure offers distinct advantages over flat aromatic systems by allowing for more precise spatial arrangements of functional groups, which can lead to enhanced protein-ligand interactions.[1] The introduction of chiral centers and various substituents on the piperidine ring can modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity.[2][3]
This compound emerges as a particularly valuable derivative. The cyano group at the 4-position serves as a versatile chemical handle, capable of being transformed into other functional groups, while the piperidine nitrogen is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is central to its utility, especially in solid-phase peptide synthesis (SPPS), where the Fmoc group's stability to acid and lability to mild bases provides an essential orthogonal protection strategy.[]
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 391248-16-1 | [][5] |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [6] |
| Molecular Weight | 332.39 g/mol | [6] |
| IUPAC Name | (9H-fluoren-9-yl)methyl 4-cyanopiperidine-1-carboxylate | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [6] |
| Boiling Point | 537.8°C at 760 mmHg (Predicted) | [6] |
| Density | 1.26 g/cm³ (Predicted) | [6] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound involves the protection of the secondary amine of 4-cyanopiperidine with the Fmoc group. The following protocol is based on established methods for the Fmoc protection of amines, ensuring high yield and purity.
Underlying Principles of Fmoc Protection
The protection of an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of Fmoc-Cl. A base, typically a mild inorganic base like sodium carbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of a biphasic solvent system, such as dioxane and water, facilitates the reaction by dissolving both the organic-soluble starting materials and the water-soluble base.
Experimental Protocol
Materials:
-
4-Cyanopiperidine hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve 4-cyanopiperidine hydrochloride in deionized water. Add a stoichiometric equivalent of sodium carbonate to neutralize the hydrochloride and liberate the free amine.
-
Reaction Setup: To the aqueous solution of 4-cyanopiperidine, add an equal volume of 1,4-dioxane. To this biphasic mixture, add a solution of Fmoc-Cl (1.0 equivalent) in 1,4-dioxane dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting amine and the appearance of a new, higher Rf spot corresponding to the Fmoc-protected product indicates reaction completion.
-
Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the fluorenyl protons (aromatic region), the CH and CH₂ protons of the Fmoc group, and the protons of the piperidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the fluorene moiety, the cyano carbon, and the carbons of the piperidine ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for the C≡N stretch of the nitrile, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 332.39 g/mol . |
Applications in Research and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS. The Fmoc group serves as a temporary protecting group for the N-terminus of an amino acid or peptide chain.[6] Its key advantage is its stability in acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. The Fmoc group is selectively removed under mild basic conditions, typically with a solution of 20% piperidine in dimethylformamide (DMF).[6]
The deprotection mechanism involves the abstraction of the acidic proton at the C9 position of the fluorene ring by piperidine, followed by a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently trapped by piperidine to form a stable adduct, which is washed away.
Role as a Versatile Scaffold in Medicinal Chemistry
Beyond SPPS, this compound is a valuable building block for creating diverse molecular scaffolds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for further functionalization. This allows for the introduction of the piperidine moiety into larger molecules to enhance their pharmacological properties. The piperidine scaffold is known to improve aqueous solubility, metabolic stability, and cell permeability, making it a desirable feature in drug candidates targeting a wide range of diseases.[2][3]
Application Workflow in SPPS
Caption: General workflow of Solid-Phase Peptide Synthesis using Fmoc chemistry.
Conclusion
This compound is a strategically designed and highly versatile building block that holds significant value for the scientific research community, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique combination of a functionalizable cyano group and an orthogonally protected piperidine scaffold allows for its seamless integration into complex synthetic pathways. This guide has provided a detailed framework for its synthesis, characterization, and application, empowering researchers to leverage its full potential in the development of novel therapeutics and research tools.
References
- Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. (n.d.). ResearchGate.
- This compound. (n.d.). Oakwood Chemical.
- Fluorenylmethyloxycarbonyl protecting group. (2023, December 2). In Wikipedia. [Link]
- This compound. (n.d.). PubChem.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. [Link]
- This compound [391248-16-1]. (n.d.). Chemsigma.
- 1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid [96053-48-4]. (n.d.). Chemsigma.
- This compound (C21H20N2O2). (n.d.). PubChemLite.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1542. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(1), e1-e14. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 281, 116893. [Link]
Sources
- 1. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 3. This compound [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
The Strategic Integration of 4-Cyano-1-N-Fmoc-piperidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful pharmaceuticals.[1][2] Its inherent physicochemical properties, including its ability to modulate lipophilicity and form crucial interactions with biological targets, make it a highly sought-after motif in drug design.[1][2] This technical guide focuses on a key derivative, 4-Cyano-1-N-Fmoc-piperidine, providing an in-depth analysis of its properties, strategic applications, and detailed experimental protocols for its use. We will explore the significance of the 4-cyano substitution and the role of the Fmoc protecting group, offering field-proven insights into its integration into synthetic workflows, particularly in the context of developing novel therapeutics such as dipeptidyl peptidase-4 (DPP-IV) inhibitors.
I. Core Compound Analysis: this compound
The utility of this compound as a versatile building block in organic synthesis and medicinal chemistry stems from its unique structural features. A comprehensive understanding of its fundamental properties is essential for its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 332.4 g/mol | [3] |
| Exact Mass | 332.1525 g/mol | |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [3] |
| CAS Number | 391248-16-1 | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and THF |
Structural Elucidation and Key Features
The structure of this compound comprises three key components, each contributing to its synthetic utility:
-
The Piperidine Scaffold: A six-membered heterocyclic amine that provides a robust, three-dimensional framework. This scaffold is known to improve the pharmacokinetic properties of drug candidates.[1]
-
The 4-Cyano Group: This electron-withdrawing group can serve multiple purposes. It can act as a bioisostere for other functional groups, participate in various chemical transformations, or be a key pharmacophoric element for target binding. Notably, the cyanopyrrolidine and cyanopiperidine moieties are found in DPP-IV inhibitors, where the nitrile group interacts with the active site of the enzyme.[4]
-
The N-Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the piperidine nitrogen. Its primary advantage is its stability under acidic conditions and its clean removal under mild basic conditions, typically with a solution of piperidine in an organic solvent.[5] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5]
II. Strategic Applications in Drug Discovery
The 4-cyanopiperidine moiety is a recognized pharmacophore in several classes of therapeutic agents. Its incorporation can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
A prominent application of the 4-cyanopiperidine scaffold is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.[6][7][8] The nitrile group in these inhibitors often forms a key interaction with the S1 pocket of the DPP-IV enzyme. By utilizing this compound, medicinal chemists can readily introduce this critical pharmacophore into novel drug candidates.
Neurological and Other Therapeutic Areas
The versatility of the 4-cyanopiperidine scaffold extends beyond diabetes. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including analgesics, anti-inflammatory agents, and compounds targeting central nervous system (CNS) disorders.[9][10] The ability to deprotect the piperidine nitrogen under mild conditions allows for the subsequent elaboration of the molecule, enabling the exploration of diverse chemical space.
III. Experimental Workflow: Synthesis of a Dipeptide Mimetic using this compound
This section provides a detailed, step-by-step protocol for the solution-phase synthesis of a dipeptide mimetic, illustrating the practical application of this compound. This workflow is representative of how this building block can be incorporated into a larger molecular framework.
Workflow Overview
The overall synthetic strategy involves two main stages: the coupling of this compound to an amino acid, followed by the deprotection of the Fmoc group to yield the final product.
Caption: A general workflow for the synthesis of a dipeptide mimetic.
Step 1: Amide Coupling of this compound with N-Boc-Alanine
Causality: The goal of this step is to form a stable amide bond between the carboxylic acid of an N-protected amino acid (N-Boc-Alanine) and the secondary amine of 4-cyanopiperidine (after in-situ deprotection). However, since our starting material is N-Fmoc protected, we will first deprotect it and then couple it with an activated amino acid. For the purpose of this illustrative protocol, we will assume the coupling partner is an activated ester of N-Boc-Alanine.
Materials:
-
This compound
-
N-Boc-Alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1 hour.[11]
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine. The resulting crude 4-cyanopiperidine is used directly in the next step.
-
-
Activation of N-Boc-Alanine:
-
In a separate flask, dissolve N-Boc-Alanine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise to the solution while stirring.
-
Allow the mixture to stir at 0 °C for 15-20 minutes to form the activated ester.[12]
-
-
Coupling Reaction:
-
Dissolve the crude 4-cyanopiperidine from step 1 in anhydrous DMF.
-
Add this solution to the pre-activated N-Boc-Alanine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-protected dipeptide mimetic.
-
Step 2: Fmoc Deprotection to Yield the Final Product
Causality: This step demonstrates the selective removal of the Fmoc group under basic conditions, leaving the Boc group intact, which is a key principle of orthogonal protection strategies in chemical synthesis.
Materials:
-
Fmoc-protected dipeptide mimetic from Step 1
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Dissolve the Fmoc-protected dipeptide mimetic (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC. Typically, the reaction is complete within 1-2 hours.[5][11]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.
-
Co-evaporate the residue with toluene or another suitable solvent to ensure complete removal of piperidine.
-
The resulting crude product can be further purified if necessary, yielding the final dipeptide mimetic with a free secondary amine.
IV. Conclusion
This compound is a strategically important building block for researchers in drug discovery and development. Its unique combination of a privileged piperidine scaffold, a pharmacologically relevant cyano group, and an orthogonally protected nitrogen atom provides a powerful tool for the synthesis of complex and biologically active molecules. The detailed experimental workflow provided in this guide serves as a practical illustration of its application, highlighting the principles of Fmoc chemistry and the rationale behind the experimental choices. As the demand for novel therapeutics continues to grow, the effective utilization of such versatile intermediates will remain critical to the advancement of medicinal chemistry.
References
- The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis. (2026, January 6). APICMO. [Link]
- Ivanova, Y., & Glavchev, I. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6543. [Link]
- Al-Hourani, B. J., & Sharma, P. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (n.d.). EMAN RESEARCH PUBLISHING. [Link]
- [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. (2015). Yao Xue Xue Bao, 50(8), 989-995. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2022). Scientific Reports, 12(1), 18579. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride. (2017).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society, 58(4), 349-355. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2020). Green Chemistry, 22(12), 3875-3884. [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acadechem. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- This compound. (n.d.). Oakwood Chemical. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1542. [Link]
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
The Definitive Guide to the Structural Elucidation of 4-Cyano-1-N-Fmoc-piperidine: A Multi-Technique Spectroscopic Approach
Abstract
This comprehensive technical guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of 4-Cyano-1-N-(9-fluorenylmethoxycarbonyl)-piperidine. As a critical building block in contemporary drug discovery and peptide synthesis, the unequivocal confirmation of its chemical identity is paramount for ensuring the integrity and success of subsequent research and development endeavors. This document moves beyond a simple recitation of protocols, offering a detailed rationale for the selection and application of a synergistic suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the causality behind experimental choices, presenting self-validating systems and grounding our analysis in authoritative scientific principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the characterization of this and similar complex heterocyclic molecules.
Introduction: The Strategic Importance of 4-Cyano-1-N-Fmoc-piperidine
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and the ability to present substituents in defined spatial orientations make it an invaluable component in the design of novel therapeutics. The introduction of a cyano group at the 4-position offers a versatile chemical handle for further synthetic elaboration, while the N-Fmoc protecting group provides a crucial element for its incorporation into solid-phase peptide synthesis (SPPS) workflows.[2] The Fmoc group's lability to basic conditions, typically piperidine, allows for orthogonal deprotection strategies, which are fundamental to the assembly of complex peptide architectures.[3]
Given its role as a foundational starting material, any ambiguity in the structure or purity of this compound can have cascading negative consequences, leading to failed syntheses, impure final products, and misinterpreted biological data. Therefore, a rigorous and multi-faceted approach to its structural verification is not merely a quality control measure but a scientific necessity.
The Analytical Triad: A Symphony of Spectroscopic Techniques
No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on a "triad" of spectroscopic methods, each providing a unique and complementary piece of the structural puzzle. The relationship between these techniques in our structure elucidation workflow is depicted below.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a suite of NMR experiments is employed to assemble the complete structural picture.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
Rationale for Experimental Choices: A high-field NMR spectrometer (≥400 MHz) is essential to resolve the complex spin systems of the piperidine and fluorenyl groups.[2] Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves the compound and its residual solvent peak does not interfere with key signals.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.77 | d | 2H | Fmoc H4, H5 | Aromatic protons adjacent to the fluorenyl bridgehead, deshielded. |
| ~7.59 | d | 2H | Fmoc H1, H8 | Aromatic protons further from the electron-withdrawing carbamate. |
| ~7.41 | t | 2H | Fmoc H3, H6 | Aromatic protons coupled to two neighbors. |
| ~7.32 | t | 2H | Fmoc H2, H7 | Aromatic protons coupled to two neighbors. |
| ~4.45 | d | 2H | Fmoc-CH₂ | Methylene protons adjacent to the carbamate oxygen. |
| ~4.24 | t | 1H | Fmoc-CH | Methine proton of the fluorenyl group. |
| ~3.85 | m | 2H | Piperidine H2e, H6e | Equatorial protons α to the nitrogen, deshielded by the carbamate. |
| ~3.20 | m | 2H | Piperidine H2a, H6a | Axial protons α to the nitrogen. |
| ~2.80 | m | 1H | Piperidine H4 | Methine proton at the cyano-substituted position. |
| ~1.95 | m | 2H | Piperidine H3e, H5e | Equatorial protons β to the nitrogen. |
| ~1.75 | m | 2H | Piperidine H3a, H5a | Axial protons β to the nitrogen. |
Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155.0 | C=O (Carbamate) | Characteristic chemical shift for a carbamate carbonyl. |
| ~143.8 | Fmoc C4a, C4b | Quaternary aromatic carbons of the fluorenyl group. |
| ~141.3 | Fmoc C8a, C9a | Quaternary aromatic carbons of the fluorenyl group. |
| ~127.8 | Fmoc C4, C5 | Aromatic CH carbons. |
| ~127.1 | Fmoc C1, C8 | Aromatic CH carbons. |
| ~125.1 | Fmoc C3, C6 | Aromatic CH carbons. |
| ~120.0 | Fmoc C2, C7 | Aromatic CH carbons. |
| ~121.5 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~67.5 | Fmoc-CH₂ | Methylene carbon of the Fmoc group. |
| ~47.3 | Fmoc-CH | Methine carbon of the fluorenyl group. |
| ~44.0 | Piperidine C2, C6 | Carbons α to the nitrogen, deshielded by the carbamate. |
| ~28.5 | Piperidine C3, C5 | Carbons β to the nitrogen. |
| ~25.0 | Piperidine C4 | Carbon bearing the cyano group. |
2D NMR Spectroscopy (COSY & HSQC): Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the piperidine ring and confirming assignments within the fluorenyl aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This experiment definitively links the proton and carbon assignments, providing a high level of confidence in the overall structure.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of CDCl₃.
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Acquire standard gCOSY and gHSQC spectra.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals, assign chemical shifts, and analyze multiplicities. Correlate signals in the 2D spectra to build the molecular framework.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers further structural insights.
High-Resolution Mass Spectrometry (HRMS): The Elemental Composition
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For this compound (C₂₁H₂₀N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ is 333.1598.[1]
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
In MS/MS, the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide clues about the molecule's structure. Key expected fragmentations for this compound include:
-
Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected compounds is the cleavage of the C-O bond of the carbamate, leading to the formation of a dibenzofulvene cation (m/z 165) or a neutral loss of dibenzofulvene.
-
Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, often initiated by cleavage alpha to the nitrogen atom.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
LC-MS System: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Acquire full scan MS data to determine the mass of the molecular ion.
-
MS/MS Analysis: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern.
-
Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Propose structures for the major fragment ions observed in the MS/MS spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060-3010 | C-H stretch | Aromatic (Fmoc) |
| ~2940-2860 | C-H stretch | Aliphatic (Piperidine, Fmoc-CH/CH₂) |
| ~2245 | C≡N stretch | Nitrile |
| ~1695 | C=O stretch | Carbamate |
| ~1600, ~1480, ~1450 | C=C stretch | Aromatic (Fmoc) |
| ~1250 | C-N stretch | Carbamate |
| ~760, ~740 | C-H bend | Aromatic (ortho-disubstitution pattern of fluorenyl) |
Experimental Protocol for ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use an FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Integration and Structure Confirmation
The final and most critical step is the integration of all spectroscopic data to build a cohesive and unambiguous structural assignment.
Caption: Integration of spectroscopic data for final structure confirmation.
The ¹H and ¹³C NMR data, supported by COSY and HSQC, establish the carbon and proton framework and their direct connections. The HRMS data confirms the elemental composition, and the MS/MS fragmentation patterns are consistent with the proposed structure. Finally, the FTIR spectrum confirms the presence of the key nitrile and carbamate functional groups. The convergence of these independent lines of evidence provides irrefutable proof of the structure of this compound.
Conclusion: A Framework for Confidence
The structural elucidation of this compound is a prime example of the power of a multi-technique spectroscopic approach. By understanding the "why" behind each experimental choice and integrating the complementary data from NMR, MS, and FTIR, researchers can achieve an unequivocal confirmation of their starting materials. This rigorous analytical framework is not just a procedural formality but a fundamental pillar of scientific integrity, ensuring the reliability and reproducibility of research in drug discovery and beyond. Adherence to these principles provides the confidence needed to build upon a solid chemical foundation.
References
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Oakwood Chemical. (n.d.). This compound.
- Digital CSIC. (n.d.). Supporting Information.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
- MDPI. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Wiley-VCH. (2008). Supporting Information.
- PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
- SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
- ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
Sources
A Senior Application Scientist's Guide to the Solubility of 4-Cyano-1-N-Fmoc-piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Why Solubility Dictates Success
In the fields of peptide synthesis and medicinal chemistry, 4-Cyano-1-N-Fmoc-piperidine serves as a valuable non-natural building block. Its rigid piperidine core and nitrile functionality offer unique conformational constraints and potential metabolic stability to novel therapeutic candidates. However, the successful incorporation of this, or any, building block is fundamentally governed by its solubility. Poor solubility can lead to failed reactions, inaccurate biological assay results, and significant delays in development timelines.[1]
This guide moves beyond simple qualitative statements to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As direct, quantitative solubility data for this specific compound is not extensively published, this document emphasizes robust methodology and theoretical understanding, empowering researchers to generate reliable data tailored to their specific applications.
Part 1: Physicochemical Profile & Predicted Solubility Behavior
To understand solubility, we must first analyze the molecule itself. This compound (C₂₁H₂₀N₂O₂, MW: 332.4 g/mol ) is a tale of two halves.[2][]
-
The Fmoc Group: The large, nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) group is the dominant feature.[4][5] This group is intensely hydrophobic and significantly influences the molecule's behavior, generally conferring good solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][][7]
-
The Piperidine Core: The 4-cyano-piperidine moiety is more polar. The nitrile group (-C≡N) is a polar functional group, and the carbamate linkage introduces polarity. However, the overall contribution is overshadowed by the bulky Fmoc group.
Based on this structure, a predicted solubility profile emerges:
-
High Solubility Expected: In polar aprotic solvents like DMF, NMP, Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents are effective at solvating both the large nonpolar regions and the smaller polar functionalities of the molecule.[4][8][9][10]
-
Moderate Solubility Expected: In chlorinated solvents such as Dichloromethane (DCM). While DCM is a workhorse in organic synthesis, it is less polar than DMF or NMP and may be less effective at solvating the polar parts of the molecule.[8][11]
-
Low to Negligible Solubility Expected: In nonpolar solvents like hexanes and toluene, and in polar protic solvents like water. The large hydrophobic Fmoc group prevents effective solvation by water, and the molecule's polar functionalities prevent it from dissolving well in purely nonpolar media.
Table 1: Predicted Qualitative Solubility of this compound and Rationale
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile (ACN) | High | Excellent solvation of both the large, nonpolar Fmoc group and the polar piperidine/nitrile core. These are the standard solvents for Fmoc-based chemistry.[][8] |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can solvate the Fmoc group but is less effective for the polar regions, potentially limiting solubility compared to DMF/NMP.[8][11] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is a better solvent than diethyl ether due to its higher polarity but may still be inferior to DMF for achieving high concentrations. |
| Alcohols | Methanol, Ethanol | Low | The molecule lacks strong hydrogen bond donating capability, and the large nonpolar surface area resists solvation by highly-ordered H-bonding networks. |
| Nonpolar | Hexanes, Toluene | Very Low | The molecule possesses significant polarity from the carbamate and nitrile groups, preventing dissolution in purely nonpolar media. |
| Aqueous | Water, Buffers | Insoluble | The dominant hydrophobic character of the Fmoc group makes the molecule poorly soluble in aqueous systems. |
Part 2: A Practical Guide to Quantitative Solubility Determination
Predictive models provide a starting point, but empirical data is the gold standard. The choice of method depends on the stage of research. Early-stage discovery requires high-throughput screening (Kinetic Solubility), while process development and formulation demand precise, equilibrium values (Thermodynamic Solubility).[1][12][13]
Methodology 1: Thermodynamic Solubility via the Shake-Flask Method
This is the definitive method for determining the true equilibrium solubility of a compound, conforming to principles outlined in OECD Guideline 105.[14][15][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[17]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume (e.g., 1 mL) of the selected organic solvent. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. Equilibration time is crucial; for many organic compounds, 24-48 hours is sufficient, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[16][17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet any remaining suspended solid.[16]
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology 2: Kinetic Solubility for High-Throughput Screening
Kinetic solubility is often used in early drug discovery. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or buffer system.[12][13] While less relevant for synthesis applications, it is critical for biological screening.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution into a 96-well plate containing the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]
-
Precipitation Detection: Measure the amount of precipitate formed. This is commonly done using nephelometry (light scattering) or turbidimetry (light absorbance).[1]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the signal from precipitation significantly rises above the background.
Part 3: Solvent Selection for Key Applications
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). In SPPS, solvent choice is paramount, as it must facilitate several processes: resin swelling, reagent dissolution, and efficient washing.[8][10]
-
DMF & NMP: These are the gold-standard solvents for Fmoc-based SPPS.[][8][10] They effectively swell polystyrene-based resins, and crucially, they exhibit excellent solubility for most Fmoc-protected amino acids and coupling reagents.[][11] Given its structure, this compound is expected to be highly soluble in both, ensuring it remains in solution during the critical coupling step.
-
DCM: While historically used, DCM is less favored in modern Fmoc chemistry. It is a poorer solvent for many Fmoc-protected building blocks and can slowly react with the piperidine used for deprotection.[8] Its use should be limited to specific washing steps where its orthogonality is required.
-
"Green" Solvents: There is a growing interest in replacing DMF and NMP with more environmentally benign alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME).[9][10] When considering these solvents, determining the solubility of all building blocks, including this compound, is a mandatory first step, as solubility can be a limiting factor.[9][10]
Caption: Solvent Selection Logic Based on Application.
Part 4: Data Interpretation and Reporting
For scientific rigor and reproducibility, solubility data must be reported with precision.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| DMF | 25.0 ± 0.5 | Shake-Flask | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |
| NMP | 25.0 ± 0.5 | Shake-Flask | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |
| DCM | 25.0 ± 0.5 | Shake-Flask | [Experimental Value] | [Calculated Value] | e.g., Slower dissolution observed |
| PBS (pH 7.4) | 25.0 ± 0.5 | Kinetic | [Experimental Value] | [Calculated Value] | e.g., Rapid precipitation |
Conclusion
While a definitive, pre-existing database for the solubility of this compound is elusive, a thorough understanding of its physicochemical properties allows for strong predictions of its behavior. Its large, hydrophobic Fmoc group dictates high solubility in polar aprotic solvents essential for its primary application in peptide synthesis. This guide provides the theoretical grounding and, more importantly, the robust, validated experimental protocols necessary for researchers to generate the high-quality, quantitative data required to confidently advance their research and development programs.
References
- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 10, 2026.
- Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved January 10, 2026.
- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved January 10, 2026.
- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved January 10, 2026.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved January 10, 2026.
- Ulijn, R. V., et al. (2002). Solvent selection for solid-to-solid synthesis. Biotechnology and Bioengineering, 80(5), 509-15. [Link]
- Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 10, 2026.
- BOC Sciences. (n.d.).
- University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 10, 2026.
- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved January 10, 2026.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids. Retrieved January 10, 2026.
- Lansing Community College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 10, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
- Request PDF. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved January 10, 2026.
- Inventiva Pharma. (n.d.).
- Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 10, 2026.
- Oregon State University Libraries and Press. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 10, 2026.
- PubChem. (n.d.). This compound.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 10, 2026.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved January 10, 2026.
- KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 10, 2026.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved January 10, 2026.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino.... Retrieved January 10, 2026.
- BOC Sciences. (n.d.). CAS 391248-16-1 this compound. Retrieved January 10, 2026.
- Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved January 10, 2026.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 10, 2026.
- Regulations.gov. (2017, January 13). Report: Determination of Water Solubility. Retrieved January 10, 2026.
Sources
- 1. enamine.net [enamine.net]
- 2. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. tandfonline.com [tandfonline.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. legislation.gov.uk [legislation.gov.uk]
- 15. filab.fr [filab.fr]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
4-Cyano-1-N-Fmoc-piperidine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyano-1-N-Fmoc-piperidine
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This compound is a key building block in medicinal chemistry, valued for its rigid piperidine scaffold and the versatile cyano group, which can be elaborated into a variety of functionalities. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for its application in peptide synthesis and other multi-step synthetic sequences. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed procedural insights, this document serves as a practical reference for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound (C₂₁H₂₀N₂O₂) incorporates three key components, each with distinct spectroscopic signatures: the Fmoc group, the piperidine ring, and the cyano-substituent. A thorough characterization relies on the synergistic interpretation of data from NMR, IR, and MS to confirm the integrity of the molecule.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons, and their chemical environments.
-
IR Spectroscopy: Identifies the key functional groups present in the molecule, such as the nitrile (C≡N) and the carbamate carbonyl (C=O).
-
Mass Spectrometry: Determines the exact molecular weight and provides evidence of the molecular formula, confirming the successful synthesis of the target compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation. The following protocol is a self-validating system to ensure high-resolution spectra.
Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2] The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2]
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.
-
Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Sample Depth: Ensure the sample height in the NMR tube is between 40-50 mm.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound will show distinct signals for the protons of the Fmoc group and the piperidine ring. The chemical shifts are influenced by the electronic environment of each proton.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Fmoc Aromatic Protons | 7.7-7.8 | Doublet | 2H | Protons adjacent to the fused ring system are deshielded. |
| Fmoc Aromatic Protons | 7.5-7.6 | Doublet | 2H | Aromatic protons of the Fmoc group. |
| Fmoc Aromatic Protons | 7.3-7.4 | Triplet | 2H | Aromatic protons of the Fmoc group. |
| Fmoc Aromatic Protons | 7.2-7.3 | Triplet | 2H | Aromatic protons of the Fmoc group. |
| Fmoc-CH₂ | ~4.5 | Doublet | 2H | Methylene protons adjacent to the carbamate oxygen and the fluorenyl group. |
| Fmoc-CH | ~4.2 | Triplet | 1H | Methine proton of the fluorenyl group. |
| Piperidine H2, H6 (axial & equatorial) | 3.2-3.8 | Multiplet | 4H | Protons alpha to the nitrogen of the carbamate are deshielded. |
| Piperidine H4 | 2.8-3.0 | Multiplet | 1H | Methine proton adjacent to the electron-withdrawing cyano group. |
| Piperidine H3, H5 (axial & equatorial) | 1.8-2.2 | Multiplet | 4H | Protons on the piperidine ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and functional group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carbamate C=O | ~155 | Carbonyl carbon of the carbamate group. |
| Fmoc Aromatic C (quaternary) | 141-144 | Aromatic carbons at the fusion points of the fluorenyl rings. |
| Fmoc Aromatic C-H | 120-128 | Aromatic carbons of the Fmoc group. |
| Cyano C≡N | 118-122 | The nitrile carbon is characteristically found in this region.[6] |
| Fmoc-CH₂ | ~67 | Methylene carbon attached to the carbamate oxygen. |
| Piperidine C2, C6 | ~44 | Carbons alpha to the nitrogen of the carbamate. |
| Fmoc-CH | ~47 | Methine carbon of the fluorenyl group. |
| Piperidine C3, C5 | ~28 | Carbons beta to the nitrogen. |
| Piperidine C4 | ~25 | Carbon bearing the cyano group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique that requires minimal sample preparation.[7]
Rationale: This method allows for the direct analysis of a solid sample by bringing it into close contact with a crystal of high refractive index. An evanescent wave penetrates a small distance into the sample, and the absorption of infrared radiation is measured.[8]
Step-by-Step Protocol:
-
Background Scan: With a clean ATR crystal, run a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[9]
-
Sample Measurement: Acquire the IR spectrum of the sample. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[9]
-
Cleaning: After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the absorptions of the carbamate and nitrile functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |
| Aromatic C-H | 3000-3100 | Medium | Stretch |
| Aliphatic C-H | 2850-3000 | Medium | Stretch |
| Nitrile C≡N | 2240-2260 | Medium, Sharp | Stretch[10] |
| Carbamate C=O | 1690-1720 | Strong, Sharp | Stretch |
| Aromatic C=C | 1450-1600 | Medium | Stretch |
| C-N | 1200-1350 | Medium | Stretch |
| C-O | 1000-1300 | Strong | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, which is a critical piece of data for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like this compound.[11]
Experimental Protocol: Direct Infusion ESI-MS
Direct infusion ESI-MS is a rapid method for obtaining the molecular weight of a relatively pure sample without prior chromatographic separation.[12]
Rationale: The sample is dissolved in a suitable solvent and introduced directly into the ESI source, where a high voltage is applied to create charged droplets. Evaporation of the solvent leads to the formation of gas-phase ions that are then analyzed by the mass spectrometer.[13]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.[12]
-
Infusion: Load the sample into a syringe and infuse it into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate an electrospray. The analysis can be performed in both positive and negative ion modes to observe different adducts.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
The molecular formula of this compound is C₂₁H₂₀N₂O₂. The monoisotopic mass is 332.1525 g/mol .[1]
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 333.1598 | Protonated molecule (positive ion mode) |
| [M+Na]⁺ | 355.1417 | Sodium adduct (positive ion mode) |
| [M-H]⁻ | 331.1452 | Deprotonated molecule (negative ion mode) |
Fragmentation: Tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns. A common fragmentation pathway for Fmoc-protected compounds involves the cleavage of the Fmoc group, which can help to confirm the structure.[14][15]
Integrated Spectroscopic Analysis Workflow
A logical workflow ensures a comprehensive and unambiguous characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the convergence of evidence from NMR, IR, and MS. While experimental data for this specific molecule is not compiled in a single public repository, a robust and reliable characterization can be achieved by applying the fundamental principles and established protocols outlined in this guide. By understanding the expected spectroscopic signatures of the constituent parts of the molecule—the Fmoc group, the piperidine ring, and the cyano group—researchers can confidently verify the identity and purity of their synthetic material, ensuring its suitability for downstream applications in drug discovery and development.
References
- Chemical Instrumentation Facility, Iowa State University.
- Organomation.
- PubChem. This compound. [Link]
- ResearchGate. How to Prepare Samples for NMR. [Link]
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- University of Illinois Urbana-Champaign.
- PubMed. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS)
- PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]
- University of Washington. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
- Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Specac Ltd.
- Chemistry LibreTexts.
- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Chemguide. interpreting C-13 NMR spectra. [Link]
- University of Wisconsin-Madison Biotechnology Center. Electrospray Direct Injection. [Link]
- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
- Química Organica.org. IR spectrum: Nitriles. [Link]
- YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
- YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
- National Center for Biotechnology Information.
Sources
- 1. sites.bu.edu [sites.bu.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Cyanopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 4-Cyanopiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 4-cyanopiperidine moiety has emerged as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds.[1][2] Its rigid, six-membered heterocyclic structure, functionalized with a reactive cyano group, provides an ideal framework for the development of potent and selective modulators of various physiological targets.[3] This guide offers a comprehensive exploration of the significant biological activities exhibited by 4-cyanopiperidine derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Inhibition of Fatty Acid Amide Hydrolase (FAAH): Modulating the Endocannabinoid System
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide.[4][5] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6][7] 4-Cyanopiperidine derivatives have been investigated as potent and irreversible inhibitors of FAAH.[8]
Mechanism of Action: Covalent Carbamylation
The inhibitory action of many 4-cyanopiperidine-based FAAH inhibitors involves the covalent modification of the enzyme's active site.[8] These compounds typically feature a carbamate or urea functional group, which acts as a tempered electrophile.[4] The piperidine ring helps to correctly orient the inhibitor within the FAAH active site, facilitating a nucleophilic attack from the catalytic serine residue (Ser241) on the carbonyl of the inhibitor.[5] This results in the formation of a stable, carbamoylated enzyme-inhibitor adduct, rendering the enzyme inactive.[8] The enzyme-induced distortion of the amide bond in the inhibitor is thought to favor the formation of this covalent adduct.[5]
DPP-IV Inhibition Mechanism.
Structure-Activity Relationships (SAR)
The SAR of cyanopyrrolidine and related DPP-IV inhibitors is well-documented. [3][9][10]Key aspects include:
-
The stereochemistry of the ring system is crucial for optimal binding.
-
Substituents on the ring can modulate potency and pharmacokinetic properties. [11]* The nature of the group attached to the piperidine nitrogen significantly influences the interaction with the S1 and S2 pockets of the DPP-IV active site. [11]For example, the introduction of a bromo substituent at the para position of a benzylidene moiety has been shown to substantially increase DPP-IV inhibitory potency. [11]
Experimental Protocol: Fluorometric DPP-IV Activity Assay
Similar to the FAAH assay, the activity of DPP-IV and the potency of its inhibitors are commonly assessed using a fluorometric method. [12][13][14][15] Principle: DPP-IV cleaves the synthetic substrate Gly-Pro-AMC, releasing the fluorescent product AMC. [14]The rate of AMC production is proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the 4-cyanopiperidine test compound in a suitable solvent (e.g., DMSO).
-
Prepare DPP-IV assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). [14] * Prepare a working solution of recombinant human DPP-IV in the assay buffer. [14] * Prepare a stock solution of the substrate Gly-Pro-AMC in DMSO and dilute it to the final working concentration in the assay buffer. [14] * Prepare an AMC standard curve by serially diluting a stock solution of AMC in the assay buffer. [13]
-
-
Assay Setup (96-well plate format):
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Add the DPP-IV enzyme solution to all wells except the blanks.
-
For sample blank wells, a DPP-IV inhibitor like sitagliptin can be added to measure non-specific substrate cleavage. [13]
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction. [13]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Using the AMC standard curve, convert the fluorescence readings to the concentration of AMC produced.
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value as described for the FAAH assay.
-
Antagonism of C-C Chemokine Receptor Type 5 (CCR5): A Strategy Against HIV-1 Entry
CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells. [16][17]CCR5 antagonists block this interaction, thereby preventing viral entry and replication. [16]Several piperidine- and piperazine-based compounds have been developed as potent CCR5 antagonists. [2][18][19][20]
Mechanism of Action: Allosteric Blockade of Viral Entry
CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from effectively interacting with the receptor. [16][17]This blockade of the gp120-CCR5 interaction inhibits the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and host cell membranes. [17]
CCR5-Mediated HIV-1 Entry and Its Inhibition.
Structure-Activity Relationships (SAR)
The development of piperidine-based CCR5 antagonists has been guided by extensive SAR studies. [18][21]The nature of the substituents at the 1- and 4-positions of the piperidine ring is critical for potent antagonist activity. A basic nitrogen center is often important for interaction with acidic residues like Glu283 in the receptor. [19]The overall shape and hydrophobicity of the molecule are key determinants of its ability to fit into the allosteric binding pocket.
Experimental Protocol: Radioligand Binding Assay
The affinity of 4-cyanopiperidine derivatives for the CCR5 receptor is typically determined through competitive radioligand binding assays. [22][23][24] Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES) that is known to bind to the CCR5 receptor with high affinity. [25]The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4). [26]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of an unlabeled CCR5 ligand to saturate the receptors.
-
Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of the 4-cyanopiperidine test compound.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) with gentle agitation. [22]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki (inhibitory constant) or IC50 value by fitting the data to a competitive binding model.
-
Other Biological Activities and Future Perspectives
While FAAH, DPP-IV, and CCR5 are prominent targets, the 4-cyanopiperidine scaffold has been explored for its activity against other biological targets, including potential as μ-opioid receptor antagonists . However, the development in this area is less pronounced compared to the aforementioned targets.
The versatility of the 4-cyanopiperidine core continues to make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on leveraging this scaffold to develop inhibitors for other enzymes and receptors implicated in various diseases, as well as refining the selectivity and pharmacokinetic profiles of existing derivatives.
Quantitative Bioactivity Data of Representative 4-Cyanopiperidine Derivatives
| Compound Class | Target | Representative Compound | IC50/Ki | Reference |
| FAAH Inhibitor | FAAH | PF-3845 (Piperidine Urea) | Potent, irreversible | [8] |
| DPP-IV Inhibitor | DPP-IV | Bromo-substituted benzylidene derivative | IC50 = 1.266 ± 0.264 nM | [11] |
| CCR5 Antagonist | CCR5 | 4-Hydroxypiperidine derivative (10h) | IC50 = 11 nM | [21] |
| CCR5 Antagonist | CCR5 | Piperidine-4-carboxamide derivative (19) | IC50 = 25.73 nM | [16] |
| CCR5 Antagonist | CCR5 | N-(4-Fluoro-benzyl)piperazine analog (B07) | Potent, nanomolar IC50 | [18] |
References
- Developing a Cell-Based Assay with FAAH-IN-2: Applic
- Measuring the Inhibition of Fatty Acid Amide Hydrolase (FAAH)
- 3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic.
- De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
- Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
- Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. ClinicSearch.
- ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric). Abcam.
- Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. NIH.
- Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed.
- 11 years of Cyanopyrrolidines as DPP-IV Inhibitors.
- CCR5 receptor antagonists in preclinical to phase II clinical development for tre
- DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. Sigma-Aldrich.
- 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors. Bentham Science Publishers.
- Structure-guided inhibitor design for human FAAH by interspecies active site conversion.
- detection of dipeptidyl peptidase activity with dppiv-glo™ assay.
- Application Notes: Measuring Dipeptidyl Peptidase-4 (DPP-4) Activity in Serum Samples. Benchchem.
- Piperazine-Based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element.
- DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd.
- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed.
- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]. PubMed.
- The Discovery and Development of Inhibitors of F
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
- Radioligand binding methods: practical guide and tips.
- Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC - NIH.
- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. MDPI.
- How to establish a radioligand binding assays on Chemokine receptors?
- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH.
- CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine deriv
- Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. PMC - PubMed Central.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
- FAAH inhibitors in the limelight, but regrettably. PMC - PubMed Central.
- Quantitative bioactivity signatures of dietary supplements and n
- IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
- Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI.
- 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed.
- Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. PubMed.
- CCR5 receptor antagonist. Wikipedia.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.
Sources
- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinicsearchonline.org [clinicsearchonline.org]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lifetechindia.com [lifetechindia.com]
- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 18. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. scite.ai [scite.ai]
- 24. biophysics-reports.org [biophysics-reports.org]
- 25. researchgate.net [researchgate.net]
- 26. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a foundational technology. The ability to construct these complex biomolecules with precision underpins advancements in therapeutics, diagnostics, and fundamental biological research. At the heart of the most prevalent method, Solid-Phase Peptide Synthesis (SPPS), lies the strategic use of protecting groups. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the dominant choice for the temporary protection of the α-amino group of amino acids.[1][2]
This in-depth technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group in peptide synthesis. Moving beyond a simple recitation of protocols, this document delves into the chemical principles, mechanistic underpinnings, and practical considerations that make the Fmoc/tBu strategy a robust and versatile tool for the modern peptide chemist.
The Principle of Orthogonality: A Tale of Two Chemistries
The success of SPPS hinges on the concept of "orthogonality" – the ability to selectively remove one type of protecting group under conditions that leave others intact.[3][] The Fmoc/tBu strategy exemplifies this principle. The temporary Nα-Fmoc protecting group is base-labile, typically removed with a secondary amine like piperidine.[3][5] In contrast, the "permanent" side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker are acid-labile, cleaved only at the final step with a strong acid like trifluoroacetic acid (TFA).[1][6] This fundamental difference in chemical lability is the cornerstone of the Fmoc-based approach, allowing for the iterative and controlled elongation of the peptide chain.[3]
The alternative, the Boc/Bzl strategy, relies on an acid-labile Boc group for Nα-protection and very strong acids (like HF) for final cleavage.[7][8] While robust, the repeated use of acid for deprotection in the Boc strategy can lead to the gradual degradation of acid-sensitive side-chain protecting groups and the peptide-resin linkage, a problem largely circumvented by the milder conditions of the Fmoc methodology.[9]
The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination
The removal of the Fmoc group is a rapid and efficient process driven by a base-catalyzed β-elimination reaction.[5][10] The mechanism proceeds in two key steps:
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[5][11] This proton is surprisingly acidic due to the aromatic stabilization of the resulting carbanion.[12]
-
β-Elimination: The formation of the carbanion intermediate triggers a β-elimination, leading to the cleavage of the C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[10]
The excess piperidine in the deprotection solution plays a crucial dual role. Not only does it act as the base to initiate the reaction, but it also serves as a scavenger for the reactive DBF intermediate, forming a stable adduct.[5] This scavenging is critical to prevent the DBF from reacting with the newly liberated N-terminal amine, which would result in irreversible chain termination.[10]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing chain.[13] This cycle can be broken down into three main stages: deprotection, coupling, and washing.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines a general manual synthesis cycle for elongating a peptide chain.
Materials:
-
Fmoc-protected amino acid
-
Solid support resin (e.g., Wang or Rink Amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.[3]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[15]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[16]
-
Add a base (e.g., DIPEA, 6 equivalents) to activate the amino acid.[16]
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture for 30-120 minutes, depending on the coupling reagent and sequence.[16]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[17]
-
Repeat: The cycle (steps 2-5) is repeated until the desired peptide sequence is assembled.
Monitoring the Reaction: The completion of both the deprotection and coupling steps is critical for the synthesis of a high-purity final product.
-
Deprotection Monitoring: The release of the DBF-piperidine adduct can be monitored by UV spectroscopy, as it has a strong absorbance around 301 nm.[10][18] This allows for a quantitative assessment of the deprotection efficiency.
-
Coupling Monitoring: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads after the coupling step. A positive test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[10]
Field-Proven Insights: Navigating Challenges in Fmoc-SPPS
While Fmoc-SPPS is a robust methodology, certain peptide sequences can present challenges that require careful consideration and protocol optimization.
Aggregation
For long or hydrophobic peptide sequences, interchain aggregation on the solid support can hinder reagent accessibility, leading to incomplete deprotection and coupling.[3][7]
-
Causality: Aggregation is driven by the formation of intermolecular hydrogen bonds, leading to the collapse of the peptide chains on the resin.
-
Solutions:
-
Disrupting Secondary Structures: The use of "chaotropic" salts (e.g., LiCl) or solvents like N-methylpyrrolidone (NMP) can help disrupt aggregation.
-
Backbone Protection: Incorporating a backbone protecting group, such as the Hmb group, every 6-7 residues can sterically prevent the formation of hydrogen bonds that lead to aggregation.[14]
-
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, can be a significant side reaction, particularly for amino acids like Cysteine (Cys) and Histidine (His).[10]
-
Causality: Base-mediated activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Solutions:
-
Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HCTU generally lead to lower levels of racemization compared to carbodiimides.[16] For particularly sensitive residues like His, DEPBT is recommended due to its remarkable resistance to racemization.[19]
-
Base-Free Conditions: The use of pre-formed active esters (e.g., OPfp esters) or the DIC/Oxyma Pure combination allows for coupling under base-free conditions, minimizing the risk of racemization.[19]
-
Aspartimide Formation
Peptide sequences containing Aspartic acid (Asp) are susceptible to the formation of a cyclic aspartimide intermediate, especially when followed by residues like Gly, Asn, or Ser.[14][20]
-
Causality: The side-chain carboxyl group can attack the peptide backbone, particularly under the basic conditions of Fmoc deprotection. This can lead to a mixture of α- and β-peptides upon ring-opening.[20][21]
-
Solutions:
-
Protecting Group Strategy: While the standard t-butyl ester provides some protection, alternative protecting groups for the Asp side chain can mitigate this side reaction.
-
Deprotection Cocktail Modification: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[20][22]
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Standard concentration for efficient Fmoc removal.[23] |
| 2 x treatments (e.g., 3 min + 7 min) | Ensures complete deprotection, especially for longer peptides.[14] | |
| Amino Acid Equivalents | 3-5 eq. relative to resin loading | Drives the coupling reaction to completion.[16][17] |
| Coupling Reagent Equivalents | ~0.95 eq. relative to amino acid | Slight sub-stoichiometric amount to avoid side reactions.[16] |
| Base Equivalents (for activation) | ~2 eq. relative to amino acid | Neutralizes the amino acid salt and facilitates activation.[16] |
| Coupling Time | 15 - 180 minutes | Highly dependent on the coupling reagent used (see below).[16] |
| HATU/HCTU Coupling Time | 15 - 45 minutes | Fast and efficient aminium/uronium salt reagents.[16] |
| DIC/HOBt Coupling Time | 60 - 180 minutes | Slower but cost-effective carbodiimide-based method.[16] |
Conclusion: The Enduring Power of the Fmoc Group
The 9-fluorenylmethoxycarbonyl protecting group is more than just a chemical moiety; it is the linchpin of the most widely used strategy for peptide synthesis.[2][13] Its unique combination of base-lability and acid-stability provides the necessary orthogonality for a robust and reliable synthetic methodology.[1] The mild conditions required for its removal have expanded the scope of peptide synthesis to include sensitive and post-translationally modified peptides that were previously inaccessible.[9] By understanding the core principles of Fmoc chemistry, the mechanisms of its application, and the potential pitfalls, researchers can harness the full power of this elegant chemical tool to advance the frontiers of science and medicine.
References
- Vertex AI Search. Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.
- Benchchem. Fmoc vs. Boc Chemistry: A Comparative Guide to Synthesizing Long Peptides.
- Benchchem. Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- PMC - NIH. Advances in Fmoc solid‐phase peptide synthesis.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Fmoc Solid Phase Peptide Synthesis Protocol.
- LGC Standards. Focus on FMOC chemistry.
- Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- Benchchem. A Guide to Fmoc Solid-Phase Peptide Synthesis: Principles and Practices.
- Methods and protocols of modern solid phase peptide synthesis.
- Benchchem. Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols.
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-EDA-N3.
- LifeTein®. Basic Peptides synthesis introduction.
- AAPPTEC. Peptide Synthesis - FAQ.
- Benchchem. understanding the role of Fmoc protecting group in peptide synthesis.
- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.
- Bachem. Introduction to Peptide Synthesis Methods.
- Benchchem. Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. ptacts.uspto.gov [ptacts.uspto.gov]
- 23. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
The Alchemist's Ring: An In-depth Technical Guide to the Synthesis of Substituted Piperidine Scaffolds
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2][3][4][5] Its prevalence stems from its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional scaffold for precise pharmacophore presentation.[3] This guide provides an in-depth technical exploration of the core synthetic strategies for constructing substituted piperidine scaffolds, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of both classical and modern synthetic methodologies, offering field-proven insights to navigate the complexities of piperidine synthesis.
The Enduring Importance of the Piperidine Scaffold
The piperidine motif is a privileged scaffold in drug discovery, present in a wide array of clinically approved drugs targeting a spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[3][4][5] Its conformational flexibility, coupled with the ability to be functionalized at multiple positions, allows for the fine-tuning of biological activity and pharmacokinetic profiles. The development of efficient, stereocontrolled, and diverse synthetic routes to access novel piperidine analogues remains a critical endeavor in the quest for new therapeutics.[1][2]
Foundational Strategies: Building the Piperidine Core
Reductive Amination: A Workhorse of Piperidine Synthesis
Reductive amination is a robust and versatile method for the formation of the piperidine ring, typically through the intramolecular cyclization of a 1,5-dicarbonyl compound or an amino-aldehyde/ketone.[6][7][8] This two-step, often one-pot, process involves the formation of an imine or enamine intermediate, followed by its reduction.
Causality of Experimental Choices: The choice of reducing agent is critical and is dictated by the substrate's functional group tolerance and the desired reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored for its mildness and selectivity for iminium ions over carbonyls, minimizing the formation of alcohol byproducts.[9] In contrast, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can be employed, though they may require more stringent control of pH and can reduce other functional groups.[10] The use of primary amines in the reaction with 1,5-dicarbonyl compounds allows for the direct installation of an N-substituent on the piperidine ring.[11]
Experimental Protocol: Synthesis of N-Benzyl-4-methylpiperidine via Reductive Amination [9]
-
Imine Formation: To a solution of 4-methylpiperidone (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours. The acetic acid catalyzes the dehydration step, promoting the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Slowly add the STAB suspension to the reaction mixture. The portion-wise addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution to neutralize the acetic acid and destroy any remaining reducing agent. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Logical Relationship: Reductive Amination Pathway
Caption: Workflow for piperidine synthesis via reductive amination.
Quantitative Data Summary: Reductive Amination
| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Glutaraldehyde | Benzylamine | NaBH₃CN | Methanol | 75 | [12] |
| 5-Oxohexanal | Ammonia | H₂/Pd-C | Ethanol | 68 | [13] |
| N-Boc-3-piperidone | Isopropylamine | ω-Transaminase | Buffer/DMSO | >95 | [14] |
The Aza-Diels-Alder Reaction: A Convergent Approach
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen heterocycles, including piperidines.[15] This reaction involves the [4+2] cycloaddition of an azadiene with a dienophile or, more commonly, an imine with a diene. The use of electron-rich dienes, such as Danishefsky's diene, with imines is a particularly effective method for synthesizing highly functionalized piperidinones.[1][14][16][17][18]
Causality of Experimental Choices: The choice of catalyst is pivotal in the aza-Diels-Alder reaction. Lewis acids, such as ZnCl₂ or BF₃·OEt₂, are often employed to activate the imine dienophile towards cycloaddition.[14] The development of asymmetric variants of this reaction has been a major focus, with chiral Lewis acids and organocatalysts enabling the synthesis of enantioenriched piperidine derivatives.[14][17] The reaction solvent can also significantly influence the reaction rate and selectivity.
Experimental Protocol: Aza-Diels-Alder Reaction of Danishefsky's Diene with an Imine [16]
-
Reaction Setup: To a solution of the imine (1.0 eq) in a suitable solvent (e.g., methanol or a solvent-free system with a solid acid catalyst) under an inert atmosphere, add Danishefsky's diene (2.0 eq).[16]
-
Catalyst Addition: If required, add the catalyst (e.g., porous α-zirconium hydrogen phosphate, 20 mol%) to the reaction mixture.[16]
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 30 °C) for the required time (e.g., 1 hour).[16]
-
Work-up and Hydrolysis: Upon completion of the cycloaddition, the intermediate silyl enol ether is typically hydrolyzed by the addition of an aqueous acid (e.g., HCl) to afford the corresponding dihydropyridone.
-
Purification: The product is then isolated by extraction and purified by column chromatography.
Logical Relationship: Aza-Diels-Alder Pathway
Caption: General workflow for the aza-Diels-Alder reaction.
Quantitative Data Summary: Aza-Diels-Alder Reactions
| Imine | Diene | Catalyst | Yield (%) | ee (%) | Reference |
| N-Benzylidene-aniline | Danishefsky's Diene | p-αZrP/SDS | 94 | N/A | [16] |
| Chiral Imine | Danishefsky's Diene | Chiral Ionic Liquid | 85 | up to 70 (de) | [14][17] |
| Acylhydrazone | Danishefsky's Diene | Chiral Silicon Lewis Acid | 95 | 98 | [1] |
Modern Frontiers in Piperidine Synthesis
Catalytic Asymmetric Hydrogenation: The Quest for Chirality
The catalytic asymmetric hydrogenation of pyridine derivatives represents a highly efficient and atom-economical route to chiral piperidines.[19][20] This strategy involves the reduction of the aromatic pyridine ring using a chiral transition metal catalyst, typically based on rhodium or iridium, under a hydrogen atmosphere.[17][21][22][23][24]
Causality of Experimental Choices: The success of this method hinges on the design of the chiral ligand, which coordinates to the metal center and directs the stereochemical outcome of the hydrogenation. The choice of activating group on the pyridine nitrogen is also crucial, as it can enhance the substrate's reactivity and prevent catalyst inhibition.[22][24] The reaction conditions, including hydrogen pressure and temperature, must be carefully optimized to achieve high conversion and enantioselectivity.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [17][22]
-
Catalyst Preparation: In a glovebox, a mixture of [{Ir(cod)Cl}₂] (1 mol%) and the chiral ligand (e.g., (R)-synphos, 2.2 mol%) is stirred in a solvent mixture (e.g., PhMe/CH₂Cl₂) for a specified time to form the active catalyst.
-
Reaction Setup: The pyridinium salt (1.0 eq) is added to the catalyst solution in a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at a specific temperature (e.g., 28 °C) for 24 hours.
-
Work-up: After carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash chromatography on silica gel to afford the chiral piperidine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Relationship: Catalytic Asymmetric Hydrogenation
Caption: Pathway for chiral piperidine synthesis via asymmetric hydrogenation.
Quantitative Data Summary: Asymmetric Hydrogenation of Pyridinium Salts
| Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| N-Benzyl-2-phenyl-pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-synphos | 99 | 91 | [22] |
| N-Benzyl-2-(4-methoxyphenyl)-pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-synphos | 99 | 92 | [22] |
| Methyl 5-hydroxy-1-(4-methoxybenzyl)-pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-difluorphos | 96 | 97 | [23] |
Biocatalysis: Nature's Approach to Piperidine Synthesis
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral piperidines.[25] Enzymes such as ω-transaminases (ω-TAs) and imine reductases (IREDs) can catalyze the asymmetric synthesis of piperidines with high enantioselectivity under mild reaction conditions.[14][16][25][26]
Causality of Experimental Choices: The choice of enzyme is substrate-specific, and screening of enzyme libraries is often necessary to identify the optimal biocatalyst for a particular transformation. The reaction conditions, including pH, temperature, and the presence of co-factors (e.g., pyridoxal-5'-phosphate for ω-TAs, NADPH for IREDs), must be carefully controlled to ensure optimal enzyme activity and stability.[14][26]
Experimental Protocol: Biocatalytic Synthesis of (S)-3-Amino-1-Boc-piperidine using an Immobilized ω-Transaminase [14]
-
Reaction Mixture Preparation: In a buffered solution (e.g., triethanolamine buffer, pH 7.5), dissolve the amine donor (e.g., isopropylamine), the co-factor (PLP), and the immobilized ω-transaminase.
-
Substrate Addition: Add a solution of the substrate, N-Boc-3-piperidone, in a co-solvent like DMSO to the reaction mixture.
-
Biotransformation: Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for 24 hours.
-
Reaction Monitoring: Monitor the conversion by HPLC analysis.
-
Work-up and Purification: After the reaction, the immobilized enzyme can be recovered by filtration for reuse. The product is extracted from the aqueous phase and purified by standard chromatographic techniques.
Logical Relationship: Biocatalytic Piperidine Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. youtube.com [youtube.com]
- 14. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 23. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 25. research.manchester.ac.uk [research.manchester.ac.uk]
- 26. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine: A Pivotal Starting Material in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
4-Cyano-1-N-Fmoc-piperidine is a strategically designed molecule that combines the structural rigidity and synthetic versatility of the piperidine ring with the crucial functionalities of a nitrile group and a base-labile Fmoc protecting group.[1][2] The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable influence on physicochemical properties like basicity, lipophilicity, and solubility, which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1][3]
The introduction of a cyano group provides a versatile chemical handle for further elaboration into various functional groups, such as amines, carboxylic acids, or tetrazoles, significantly expanding its synthetic potential. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides robust protection for the piperidine nitrogen, which is stable to a wide range of acidic conditions but can be selectively and cleanly removed with a mild base, typically piperidine.[4][5] This orthogonality makes it exceptionally valuable in complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[4][6]
Physicochemical & Spectroscopic Profile
A thorough understanding of the material's properties is fundamental to its effective use in synthesis.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [][8] |
| Molecular Weight | 332.39 g/mol | [] |
| CAS Number | 391248-16-1 | [9][10] |
| Appearance | White to off-white solid | Commercially available |
| Boiling Point | 537.8°C at 760 mmHg | [][11] |
| Density | 1.26 g/cm³ | [][11] |
| IUPAC Name | 9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate | [][9] |
| InChI Key | RASKRSBORLJDKF-UHFFFAOYSA-N | [][10] |
| SMILES | C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [][12] |
Spectroscopic Data Interpretation
While specific spectra are best obtained and interpreted on the actual material lot, typical expected data includes:
-
¹H NMR: Characteristic peaks for the fluorenyl group protons, the methylene protons of the Fmoc linkage, and the piperidine ring protons.
-
¹³C NMR: Resonances corresponding to the carbons of the fluorenyl group, the carbamate carbonyl, the cyano group, and the piperidine ring.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically around 2240 cm⁻¹, and a strong carbonyl (C=O) stretch from the carbamate group around 1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 333.16.[12]
Synthesis and Manufacturing
The synthesis of this compound is a two-step process starting from commercially available materials. The causality behind the choice of reagents and conditions is critical for ensuring a high-purity, high-yield product.
Step 1: Synthesis of the Precursor, 4-Cyanopiperidine
The immediate precursor is 4-cyanopiperidine, often used as its hydrochloride salt for stability. A common industrial method involves the dehydration of isonipecotamide (piperidine-4-carboxamide).[13]
-
Rationale: Thionyl chloride (SOCl₂) is an effective and cost-efficient dehydrating agent for converting primary amides to nitriles. The reaction proceeds via a Vilsmeier-Haack-type intermediate. The use of a solvent like toluene or n-propyl acetate facilitates the reaction and subsequent workup.[13] The product is isolated as the hydrochloride salt, which is a stable, crystalline solid.
Step 2: Fmoc Protection of 4-Cyanopiperidine
This step involves the N-protection of the piperidine nitrogen with the Fmoc group.
-
Rationale: The choice of the Fmoc-protecting agent is key. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive, while 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) offers greater stability and often leads to cleaner reactions with fewer side products.[14] The reaction is performed under Schotten-Baumann conditions, using a mild inorganic base like sodium bicarbonate in a biphasic system (e.g., dioxane/water) or an organic base like pyridine in an anhydrous solvent (e.g., dichloromethane) to neutralize the acid generated during the reaction.[14]
Detailed Experimental Protocol: Fmoc Protection
-
Dissolution: Suspend 4-cyanopiperidine hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Cool the suspension in an ice bath and add sodium bicarbonate (approx. 2.5 eq) portion-wise while stirring vigorously.
-
Fmoc Reagent Addition: Add a solution of Fmoc-Cl (approx. 1.1 eq) in dioxane dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 4-18 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.
Core Applications in Synthesis
The utility of this compound stems from the orthogonal reactivity of its functional groups.
Application 1: Solid-Phase Peptide Synthesis (SPPS)
This is a primary application where the molecule serves as a scaffold to introduce conformationally constrained, non-natural amino acid mimics into peptides.
-
Mechanism of Action: In SPPS, the synthesis proceeds by sequentially adding amino acids to a growing peptide chain attached to a solid support (resin).[15] The Fmoc group on the N-terminus is removed at each cycle using a 20% solution of piperidine in DMF.[4][15] The newly liberated amine is then coupled with the next Fmoc-protected amino acid.
-
Workflow:
-
The nitrile of this compound can be reduced to a primary amine (e.g., using Raney Nickel or other catalytic hydrogenation methods) to form 4-(aminomethyl)-1-N-Fmoc-piperidine.
-
This resulting diamine scaffold can be further functionalized, for example, by coupling its primary amine to a carboxylic acid, before being incorporated into a peptide chain via its piperidine nitrogen (after Fmoc deprotection). Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, creating a piperidine-4-carboxylic acid derivative.
-
This building block is then used in a standard SPPS cycle. The piperidine ring introduces a rigid constraint into the peptide backbone, which can be crucial for enhancing binding affinity to a biological target or improving metabolic stability.
-
Application 2: Medicinal Chemistry and Scaffold-Based Drug Discovery
The piperidine core is a highly sought-after scaffold in drug design.[2] this compound provides a protected and versatile entry point for building complex molecules.
-
Rationale: The nitrile group is a bioisostere for various functional groups and can participate in key binding interactions (e.g., hydrogen bonding). It can also be transformed into other groups to explore the structure-activity relationship (SAR) of a lead compound. For example, conversion to a tetrazole ring is a common strategy to mimic a carboxylic acid with improved metabolic stability and pharmacokinetic properties.
-
Synthetic Strategy:
-
Fmoc Deprotection: The Fmoc group is removed under standard basic conditions.
-
N-Alkylation/Arylation: The secondary amine of the piperidine is then functionalized, for example, via reductive amination or Buchwald-Hartwig amination, to introduce desired substituents.
-
Nitrile Transformation: The cyano group is subsequently converted into the target functionality (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or cycloaddition to form a tetrazole). This step-wise approach allows for the modular construction of compound libraries for high-throughput screening.
-
Safety and Handling
As a laboratory chemical, proper handling procedures are mandatory to ensure user safety.
-
Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[16][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[16][17]
-
Disposal: Dispose of waste materials in accordance with federal, state, and local environmental control regulations.[17]
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated building block engineered for efficiency and versatility in modern organic synthesis. Its well-defined orthogonal functionalities allow chemists to strategically construct complex molecular architectures with a high degree of control. For researchers in peptide science and drug discovery, a deep understanding of this starting material's properties, synthesis, and reaction logic is essential for unlocking its full potential in the development of next-generation therapeutics.
References
- BOC Sciences. This compound. URL: https://www.bocsci.com/product/4-cyano-1-n-fmoc-piperidine-cas-391248-16-1-359199.html[7]
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2757965[9]
- Loba Chemie. PIPERIDINE FOR SYNTHESIS. URL: https://www.lobachemie.com/storage/app/media/product-msds/PIPERIDINE-FOR-SYNTHESIS-P5310.pdf[18]
- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.
- AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. URL: https://www.aapptec.com/pdf/MSDS/UBG030.pdf[17]
- Oakwood Chemical. This compound. URL: https://www.oakwoodchemical.com/Products/011650[8]
- PubChemLite. This compound (C21H20N2O2). URL: https://pubchemlite.org/compound/4-cyano-1-n-fmoc-piperidine_C21H20N2O2_CID_2757965[12]
- ECHEMI. Buy 1-FMOC-4-CYANOPIPERIDINE Industrial Grade. URL: https://www.echemi.com/products/pid208460-1-fmoc-4-cyanopiperidine.html[11]
- AK Scientific, Inc. Safety Data Sheet for 2-Cyano-1-N-Fmoc-piperidine. URL: https://www.aksci.com/sds/3461CH_sds.pdf[16]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group/[14]
- Google Patents. Method for preparing 4-cyanopiperidine hydrochloride. URL: https://patents.google.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html[6]
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Protocols.pdf[15]
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5126578/[19]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group[4]
- Wikipedia. Protecting group. URL: https://en.wikipedia.org/wiki/Protecting_group[5]
- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. URL: https://www.researchgate.net/publication/342417739_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design[3]
- BenchChem. Introduction to the role of piperidine scaffolds in medicinal chemistry. URL: https://www.benchchem.com/pdf/B029969-guide.pdf[1]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. URL: https://pubmed.ncbi.nlm.nih.gov/38340889/[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 8. This compound [oakwoodchemical.com]
- 9. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 391248-16-1 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. PubChemLite - this compound (C21H20N2O2) [pubchemlite.lcsb.uni.lu]
- 13. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. aksci.com [aksci.com]
- 17. peptide.com [peptide.com]
A Technical Guide to the Commercial Availability and Application of 4-Cyano-1-N-Fmoc-piperidine
For researchers, medicinal chemists, and professionals in drug development, the selection of novel chemical building blocks is a critical step in the design of next-generation therapeutics. This guide provides an in-depth technical overview of 4-Cyano-1-N-Fmoc-piperidine, a non-canonical building block with significant potential in peptidomimetics and drug discovery. We will explore its chemical rationale, commercial availability, and provide field-proven insights into its application.
Introduction: The Rationale for this compound in Drug Design
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3][4] The incorporation of such structures into peptide-based therapeutics is a key strategy in the field of peptidomimetics, which aims to overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid enzymatic degradation.[1][5]
The addition of a cyano (-C≡N) group to the 4-position of the piperidine ring introduces a unique set of properties. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor.[6] This can influence the molecule's polarity, binding affinity to biological targets, and metabolic stability.[6] The nitrile functionality can also serve as a chemical handle for further derivatization or as a bioisostere for other functional groups.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for the temporary protection of the piperidine nitrogen, rendering the molecule suitable for solid-phase peptide synthesis (SPPS).[] The Fmoc group is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved under mild basic conditions, typically with piperidine, ensuring orthogonal protection in the synthesis of complex molecules.[]
Thus, this compound emerges as a valuable building block for introducing a conformationally constrained, functionalized scaffold into peptide and small molecule drug candidates.
Commercial Availability and Supplier Landscape
This compound (CAS Number: 391248-16-1) is commercially available from a range of chemical suppliers catering to the research and development market.[4][8][9] The compound is typically offered in research quantities, from milligrams to several grams. For larger-scale synthesis, inquiries for bulk or custom synthesis are generally accommodated by major suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Inquire | Often provides comprehensive technical documentation.[9] |
| Oakwood Chemical | 98% | 250mg, 1g | Provides clear pricing and stock status.[10] |
| BOC Sciences | ≥95% | Inquire | Offers a range of related chemical synthesis services.[] |
| Chemlyte Solutions | Industrial Grade | Inquire | A manufactory based in China.[3] |
| Jilin Haofei | ≥99% | Inquire | Emphasizes high purity for pharmaceutical applications.[8] |
Procurement Considerations: When sourcing this compound, it is imperative to obtain and review the Certificate of Analysis (CoA) to verify purity (typically by HPLC and/or NMR) and confirm the identity of the compound. The Safety Data Sheet (SDS) should also be consulted for detailed handling and safety information.[11]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Source |
| CAS Number | 391248-16-1 | [4][9][11] |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [4][11] |
| Molecular Weight | 332.40 g/mol | [4][11] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥95-99% | [][8][9] |
| IUPAC Name | 9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate | [11] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[11]
-
H312: Harmful in contact with skin.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H332: Harmful if inhaled.[11]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
While commercially available, an understanding of the synthesis of this building block is valuable for in-house preparation or for quality assessment of commercial materials. The synthesis can be conceptualized as a two-step process: the formation of the 4-cyanopiperidine core followed by Fmoc protection.
Step 1: Synthesis of 4-Cyanopiperidine Hydrochloride
A common starting material for 4-cyanopiperidine is isonipecotamide (piperidine-4-carboxamide). Dehydration of the primary amide to a nitrile can be achieved using various dehydrating agents. A method utilizing thionyl chloride in the presence of dibutylformamide has been reported to produce 4-cyanopiperidine hydrochloride in good yield and purity.[12]
Representative Protocol:
-
Suspend isonipecotamide in a suitable solvent such as n-propyl acetate.
-
Add dibutylformamide to the suspension at room temperature.
-
Slowly add thionyl chloride while maintaining the temperature at 20°C.
-
Stir the reaction mixture for 18-20 hours at room temperature.
-
The resulting solid is collected by filtration, washed with the solvent, and dried to yield 4-cyanopiperidine hydrochloride.[12]
Step 2: Fmoc Protection of 4-Cyanopiperidine
The protection of the secondary amine of 4-cyanopiperidine with the Fmoc group is a standard procedure in peptide chemistry. The use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is preferred over Fmoc-Cl due to its greater stability and reduced potential for side reactions.[12]
Representative Protocol:
-
Dissolve 4-cyanopiperidine hydrochloride in a mixture of an organic solvent (e.g., dioxane or DMF) and water.
-
Add a base, such as sodium bicarbonate, to neutralize the hydrochloride salt and create the free amine.
-
Add a solution of Fmoc-OSu in the organic solvent to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, which can be monitored by TLC or LC-MS.
-
Upon completion, the product is typically extracted into an organic solvent, washed with aqueous solutions to remove impurities, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a non-canonical building block in Fmoc-based SPPS. It can be used to introduce a constrained, functionalized moiety into a peptide sequence to modulate its structure and biological activity.
Protocol for Incorporation into a Peptide Sequence
The following is a representative protocol for the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine. This protocol is based on standard, well-established Fmoc-SPPS methodologies.[13][14]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or a suitable alternative coupling reagent (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Fritted reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc adduct.
-
-
Activation of this compound:
-
In a separate vessel, dissolve 3-5 equivalents of this compound (relative to the resin loading) and 3-5 equivalents of HOBt in a minimal amount of DMF.
-
Add 3-5 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes.
-
Alternative for hindered couplings: Use a more potent coupling reagent system like HBTU (3-5 eq.) with DIEA (6-10 eq.).
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the deprotection of the newly introduced Fmoc group and the coupling of the next amino acid in the sequence.
-
Conclusion and Future Perspectives
This compound is a commercially accessible and highly valuable building block for modern drug discovery. Its rigid piperidine scaffold, combined with the electronically distinct cyano group, offers a unique tool for medicinal chemists to explore chemical space and optimize the properties of peptide and small molecule drug candidates.[1][13] The straightforward compatibility of its Fmoc-protected form with standard SPPS protocols ensures its ease of use in the synthesis of complex molecular architectures. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of non-canonical building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate.
- Lima, L. M., & Barreiro, E. J. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10053.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides.
- Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound | C21H20N2O2 | CID 2757965. National Center for Biotechnology Information.
- Szymański, P., et al. (2012). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Archiv der Pharmazie, 345(7), 558-564.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Oakwood Chemical. (n.d.). This compound.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 220-241.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Guzmán, F., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(8), 1201-1205.
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group. ResearchGate.
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-FMOC-4-CYANOPIPERIDINE CAS NO.391248-16-1, CasNo.391248-16-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 9. This compound | 391248-16-1 [sigmaaldrich.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to the Applications of 4-Cyano-1-N-Fmoc-piperidine A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and peptide science, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable design element for targeting complex biological systems. However, the synthetic manipulation of the piperidine core, particularly its secondary amine, requires a robust protection strategy to ensure regioselectivity and compatibility with diverse reaction conditions.
This guide focuses on this compound (CAS 391248-16-1), a highly versatile building block that masterfully addresses this challenge.[][4] It combines three key strategic elements in a single molecule:
-
A piperidine scaffold , a proven structural motif for bioactive compounds.[5]
-
An N-Fmoc protecting group , the cornerstone of modern solid-phase peptide synthesis (SPPS), offering orthogonal deprotection under mild basic conditions.[6][7]
-
A 4-cyano functionality , a versatile synthetic handle that can be transformed into a variety of other functional groups, such as amines or carboxylic acids.
This document provides an in-depth exploration of the applications of this compound, moving beyond a simple catalog of reactions to explain the underlying chemical principles and strategic considerations that empower researchers to leverage its full potential in drug discovery and materials science.
Part 1: The Chemical Dichotomy - Understanding the Fmoc/Piperidine Relationship
To fully appreciate the utility of this compound, one must first understand the fundamental role of both the Fmoc group and the piperidine molecule in synthesis, particularly in SPPS.
The Fmoc Group: A Base-Labile Guardian
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used protecting group for the α-amino group of amino acids in SPPS.[7] Its popularity stems from its remarkable stability to a wide range of reagents, yet its swift and clean removal by a secondary amine base, most commonly piperidine.[8]
The deprotection mechanism is a classic E1cB (Elimination, Unimolecular, conjugate Base) reaction. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This generates a stabilized carbanion, which then undergoes rapid elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine in the deprotection solution then acts as a scavenger, trapping the electrophilic DBF via a Michael-type addition to form a stable adduct that is easily washed away.[9]
Caption: Mechanism of Fmoc deprotection by piperidine.
This well-established chemistry is precisely why the nitrogen of the 4-Cyano-piperidine building block is protected with an Fmoc group. It renders the building block compatible with the iterative nature of SPPS and other multi-step syntheses, allowing the piperidine nitrogen to remain inert until its specific participation is desired.
Part 2: Core Applications in Synthesis
This compound serves as a linchpin in the construction of complex molecules, from modified peptides to small-molecule drug candidates.
A Scaffold for Peptidomimetics and Constrained Peptides
Peptidomimetics—molecules that mimic the structure and function of natural peptides—are of immense interest as they often exhibit improved metabolic stability and oral bioavailability. This compound can be strategically inserted into a peptide sequence to introduce a rigid, non-natural scaffold.
The true power emerges after its incorporation. Once the peptide chain is assembled, the Fmoc group can be removed, revealing the piperidine's secondary amine. This amine can then be used as a point for cyclization with the peptide's N-terminus or a side-chain functional group, creating a constrained cyclic peptide. Such conformational restriction is a proven strategy for enhancing binding affinity and selectivity.
Caption: Workflow for incorporating the piperidine scaffold via SPPS.
The Cyano Group: A Latent Functional Hub
The nitrile (cyano group) at the 4-position is far more than a simple substituent; it is a versatile synthetic handle that can be chemically transformed into several other key functional groups post-synthesis. This allows for late-stage diversification of a common molecular intermediate, a highly efficient strategy in drug discovery.
-
Reduction to a Primary Amine: The most common transformation is the reduction of the nitrile to a primary aminomethyl group (-CH₂NH₂). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), or borane complexes. The resulting amine provides a new nucleophilic site for further functionalization, such as amide bond formation or reductive amination. This pathway is critical for accessing 4-aminomethylpiperidine derivatives, which are key components of many bioactive molecules, including CCR5 antagonists used as HIV-1 entry inhibitors.[5]
-
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH). This introduces an acidic moiety and a handle for forming amide or ester linkages, significantly altering the molecule's physicochemical properties.
-
Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen-bonding capabilities but with different metabolic stability and lipophilicity.
Caption: Key synthetic transformations of the 4-cyano group.
Part 3: Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, outlining the causality behind key steps. They should be adapted based on specific substrates and laboratory conditions.
Protocol 1: Standard Fmoc Deprotection in SPPS
This foundational protocol is necessary for exposing the N-terminal amine of a resin-bound peptide prior to coupling.
Objective: To quantitatively remove the Fmoc protecting group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity dimethylformamide (DMF)
-
Wash Solvent: DMF
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes to ensure full accessibility of the reaction sites.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate the mixture for 2-5 minutes.[1] This initial, short treatment removes the bulk of the Fmoc groups and generates a high concentration of the DBF-piperidine adduct.
-
Solution Removal: Drain the deprotection solution. This step is critical to remove the reaction byproducts and drive the equilibrium towards deprotection.
-
Final Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-25 minutes to ensure complete removal of any remaining Fmoc groups.[9]
-
Thorough Washing: Drain the solution and wash the resin extensively with DMF (at least 5-7 cycles). This is paramount to remove all traces of piperidine, which would otherwise neutralize the subsequent activated amino acid, preventing coupling.
-
Validation (Optional): Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the presence of a free primary amine.[9] A positive result (e.g., a deep blue color for the Kaiser test) validates the completion of the deprotection.
Protocol 2: Catalytic Reduction of the 4-Cyano Group to a 4-Aminomethyl Group
Objective: To convert the nitrile functionality of a piperidine-containing compound into a primary amine.
Materials:
-
Substrate: 4-cyano-piperidine derivative (1.0 equiv)
-
Catalyst: Raney Nickel (approx. 50% slurry in water)
-
Solvent: Anhydrous ethanol or methanol, saturated with ammonia gas
-
Hydrogen Source: Hydrogen gas balloon or Parr hydrogenator
-
Filtration Aid: Celite®
Methodology:
-
Catalyst Preparation: In a flask suitable for hydrogenation, add the Raney Nickel slurry. Carefully decant the water and wash the catalyst with the chosen anhydrous alcohol (3x). Causality: This removes water, which can interfere with the reduction.
-
Reaction Setup: Dissolve the 4-cyano-piperidine substrate in the ammonia-saturated alcohol and add it to the flask containing the activated catalyst. Causality: Using an ammonia-saturated solvent is crucial. It minimizes the formation of secondary amine side products by preventing the newly formed primary amine from reacting with intermediate imines.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (e.g., via balloon or at 50 psi in a Parr apparatus). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 4-24 hours).
-
Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., Nitrogen or Argon). Safety: Raney Nickel is pyrophoric and must not be exposed to air while dry.
-
Filtration: Dilute the reaction mixture with more alcohol and filter it through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminomethyl-piperidine product, which can be purified further by chromatography or crystallization if necessary.
Part 4: Data Presentation
The utility of a building block is often measured by its performance in synthesis. The following table summarizes representative data for key transformations.
| Transformation | Reagents & Conditions | Substrate Scope | Typical Yield | Reference Insight |
| Fmoc Deprotection | 20% Piperidine in DMF, RT, 2 x 10 min | Resin-bound peptides | >99% (qualitative) | Standard, highly efficient process. Alternatives like 4-methylpiperidine show similar efficacy.[8][10] |
| Nitrile Reduction | H₂, Raney Ni, NH₃/MeOH, RT, 50 psi | Aromatic & Aliphatic Nitriles | 75-95% | Use of ammonia is key to prevent secondary amine formation. |
| Nitrile Hydrolysis | 6M H₂SO₄, Reflux, 12-24h | Sterically unhindered nitriles | 60-85% | Harsher conditions may be required for hindered substrates. |
| SPPS Coupling | HCTU, DIPEA/Collidine, DMF, RT, 2h | N-terminal free amines on resin | 90-98% | Standard peptide coupling conditions are generally effective for incorporating the building block. |
Conclusion
This compound is a paradigm of modern synthetic design, offering a pre-packaged solution to several chemical challenges. The Fmoc group provides orthogonal protection compatible with the most robust synthetic methodologies, while the piperidine ring offers a conformationally defined scaffold. Most importantly, the 4-cyano group acts as a "latent reactor," a versatile handle that can be transformed late in a synthetic sequence to generate diverse libraries of complex molecules. For researchers in drug discovery and materials science, mastering the application of this building block is not just a technical exercise but a strategic advantage, enabling the efficient and elegant construction of novel chemical entities.
References
- Vertex AI Search. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- Benchchem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.
- DTIC. (2025). Piperidine Synthesis.
- Pharmaffiliates. (n.d.).
- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- BOC Sciences. (n.d.). CAS 391248-16-1 this compound.
- PubChem. (n.d.). This compound.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Pharmaffiliates. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc Amino Acids.
- NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
safety and handling of 4-Cyano-1-N-Fmoc-piperidine
An In-depth Technical Guide to the Safety and Handling of 4-Cyano-1-N-Fmoc-piperidine
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 391248-16-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe laboratory operations and mitigate risks associated with the compound's unique chemical properties.
Compound Profile and Hazard Identification
This compound is a bifunctional molecule widely utilized in synthetic organic chemistry, particularly as a building block in the development of pharmaceutical agents and complex molecular scaffolds. Its structure incorporates a piperidine ring, a nitrile (cyano) group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This combination necessitates a thorough understanding of its reactivity and toxicology.
The primary risks associated with this compound are acute toxicity upon exposure through multiple routes and significant irritation to the skin and eyes.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] | |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1][2] | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][2] | |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1][2][3] |
The Principle of Containment: Engineering and Administrative Controls
The first and most critical pillar of safety is to minimize exposure through robust engineering and administrative controls. Reliance on Personal Protective Equipment (PPE) should always be secondary to creating a fundamentally safe work environment.
-
Engineering Controls :
-
Chemical Fume Hood : All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[4][5] This is non-negotiable and serves to control exposure to airborne particulates and potential vapors. The causality is clear: the compound is harmful if inhaled, and a fume hood directly captures and exhausts these hazards away from the operator's breathing zone.
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[3]
-
-
Administrative Controls :
-
Designated Areas : Operations involving this compound should be restricted to a designated area of the laboratory. This area should be clearly marked with appropriate hazard signage.
-
Safe Work Practices : Avoid the formation of dust when handling the solid.[4][6] Do not eat, drink, or smoke in areas where this chemical is handled.[2][7] Wash hands thoroughly after handling, even if gloves were worn.[2][3]
-
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard, PPE is essential to protect the individual from any residual or accidental exposure. The selection of PPE must directly address the hazards identified in Section 1.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][9] | Protects against eye contact with solid particles or splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant nitrile gloves.[4] Check for integrity before use and change them immediately if contaminated. | Prevents skin contact, addressing the risks of dermal toxicity and skin irritation.[1][2] |
| Skin & Body Protection | A laboratory coat must be worn and kept fastened.[4][5] | Protects clothing and skin from accidental spills and contamination.[5] |
| Respiratory Protection | Not typically required if work is performed within a functional chemical fume hood. For situations with inadequate ventilation or large spills, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[5][8] | Protects against the inhalation of harmful dust.[1][2] |
Standard Operating Procedure (SOP) for Safe Handling
This protocol provides a self-validating workflow for handling this compound, from container to reaction vessel. Each step is designed to reinforce the principles of containment and protection.
Caption: Decision-making flow for emergency response.
Detailed First Aid Measures:
-
Inhalation : Move the affected person to fresh air immediately. [4][10][11]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact : Take off all contaminated clothing immediately. [10][12]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [4][11]Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. [4][10][11]Remove contact lenses if present and easy to do. [12]Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. [10][11]If the person is conscious, rinse their mouth with water. [2][11]Never give anything by mouth to an unconscious person. [8][11]Seek immediate medical attention.
Waste Management and Disposal
All waste containing this compound, including empty containers, contaminated disposables, and reaction residues, must be treated as hazardous chemical waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container. [5][10]* Disposal : Dispose of contents and container in accordance with all local, state, and federal regulations. [2][10]This typically involves transfer to an approved waste disposal plant or licensed contractor. Do not dispose of it down the drain. [3][6]
Mechanistic Context: Inherent Chemical Risks
Understanding the function of the molecule's constituent parts provides insight into the causality of its hazards.
-
The Fmoc Group : The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group. [13]Its removal is a key step in solid-phase peptide synthesis (SPPS), typically achieved using a secondary amine like piperidine. [13][14][15]While this compound itself is used as a building block rather than a deprotecting agent, its handling often occurs in the context of SPPS where such reagents are prevalent.
-
The Cyano Group : The nitrile moiety presents a latent toxicological risk. While stable within the parent molecule, it can be hydrolyzed under harsh acidic conditions or release hydrogen cyanide upon combustion. [7]This underscores the importance of avoiding incompatible materials and uncontrolled heating.
By adhering to the multifaceted safety strategy outlined in this guide—encompassing robust engineering controls, appropriate PPE, validated handling protocols, and a prepared emergency response plan—researchers can effectively and safely utilize this compound in their scientific endeavors.
References
- PubChem. This compound | C21H20N2O2 | CID 2757965. [Link]
- Chemos GmbH & Co.KG.
- AAPPTec, LLC.
- AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. [Link]
- ResearchGate. Piperidine-catalyzed synthesis of (E)
- Oakwood Chemical. This compound. [Link]
- PubChem. 4-Cyanopiperidine | C6H10N2 | CID 138223. [Link]
- PubChemLite. This compound (C21H20N2O2). [Link]
- ResearchGate.
- National Institutes of Health (NIH).
- MDPI.
- Royal Society of Chemistry. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. [Link]
- Green Chemistry (RSC Publishing). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. [Link]
- ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
- UCI Department of Chemistry.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
Sources
- 1. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. peptide.com [peptide.com]
- 9. 3-CYANO-1-N-FMOC-PIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 10. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 11. chemos.de [chemos.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Piperidine Scaffold
An In-Depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine: Properties, Synthesis, and Applications
Within the landscape of modern medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold."[1] This six-membered nitrogenous heterocycle is a structural cornerstone in a multitude of FDA-approved therapeutics, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] The piperidine moiety can enhance aqueous solubility, modulate lipophilicity, and provide a versatile three-dimensional framework for orienting functional groups to interact with biological targets.[1]
This guide focuses on a key derivative, This compound (CAS 391248-16-1). This molecule is a bifunctional building block of significant interest to researchers in drug discovery and peptide synthesis. It combines the proven piperidine core with two strategically important functional groups: a nitrile (cyano group) and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group provides a temporary shield for the piperidine nitrogen, allowing for controlled, sequential chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[2] The cyano group serves as a versatile synthetic handle, capable of being transformed into a variety of other functionalities, or acting as a key pharmacophoric element itself.
This document serves as a comprehensive technical resource for scientists, providing detailed information on the physical and chemical properties of this compound, authoritative protocols for its synthesis and use, and insights into its application in the development of novel therapeutics.
Molecular Structure and Identifiers
The structural integrity of a building block is paramount for its successful application in complex syntheses. This compound is characterized by a piperidine ring substituted at the 4-position with a cyano group, while the ring's nitrogen atom is protected as a carbamate with the Fmoc group.
-
IUPAC Name: 9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate[3]
-
CAS Number: 391248-16-1[3]
-
Molecular Formula: C₂₁H₂₀N₂O₂[][5]
-
Synonyms: 1-N-Fmoc-4-cyanopiperidine, (9H-fluoren-9-yl)methyl 4-cyanopiperidine-1-carboxylate[][5]
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for experimental design, including solvent selection, reaction temperature, and purification strategies. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 332.40 g/mol | [3][5] |
| Appearance | White to off-white solid | Inferred from supplier data[6] |
| Boiling Point | 537.8 °C at 760 mmHg | [][5] |
| Density | 1.26 g/cm³ | [][5] |
| Predicted XLogP3 | 3.5 - 4.1 | [3][5] |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DCM, THF, Ethyl Acetate) and poorly soluble in nonpolar aliphatic solvents (e.g., hexane). | [7] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, a prediction of its ¹H and ¹³C NMR chemical shifts can be made based on the well-characterized constituent parts: the Fmoc group and the 4-cyanopiperidine core. All spectra would typically be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Predicted ¹H NMR Spectrum
-
Aromatic Protons (Fmoc group): Multiple signals expected in the range of δ 7.20 - 7.90 ppm . The eight protons on the fluorenyl ring system will exhibit complex splitting patterns (doublets, triplets) characteristic of their positions.[9]
-
Fmoc Methylene & Methine Protons (-O-CH₂-CH-): Signals expected between δ 4.20 - 4.60 ppm . The CH₂ protons adjacent to the carbamate oxygen and the CH proton at the 9-position of the fluorene will appear in this region, often as multiplets or triplets.[9]
-
Piperidine Protons (ring CH₂ and CH): Multiple signals expected from δ 1.80 - 4.10 ppm . The protons on the piperidine ring will show complex splitting. The axial and equatorial protons are diastereotopic and will have different chemical shifts. The protons on the carbons adjacent to the nitrogen (C2, C6) will be the most downfield, likely appearing as broad multiplets around δ 3.00 - 4.10 ppm. The protons at C3, C5 and the methine proton at C4 will appear further upfield.
-
Reference: General chemical shift ranges are well-established in NMR spectroscopy literature.[1]
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-O-(C=O)-N-): A single signal expected around δ 155 ppm .[10]
-
Aromatic Carbons (Fmoc group): Multiple signals expected between δ 120 - 145 ppm . This includes the quaternary carbons at the ring junctions.[10]
-
Nitrile Carbon (-C≡N): A signal expected in the region of δ 118 - 122 ppm . This signal is often of lower intensity.[10]
-
Fmoc Methylene & Methine Carbons (-O-CH₂-CH-): Signals expected around δ 67 ppm (for the CH₂) and δ 47 ppm (for the CH).[10]
-
Piperidine Carbons (ring CH₂ and CH): Signals expected between δ 25 - 50 ppm . The carbons adjacent to the nitrogen (C2, C6) will be the most downfield in this range.[11]
Chemical Properties and Reactivity
The utility of this compound is defined by the distinct reactivity of its functional groups.
The Fmoc Protecting Group: Base-Labile Removal
The Fmoc group is the cornerstone of its application in multi-step synthesis. It is renowned for its stability under acidic conditions while being selectively cleaved by a base, typically a secondary amine like piperidine.[2] This orthogonality is fundamental to modern SPPS.
The deprotection mechanism is a base-mediated β-elimination. A base abstracts the acidic proton from the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and carbon dioxide, which liberates the free secondary amine of the piperidine ring.[2] The piperidine used for deprotection also acts as a scavenger, forming a stable adduct with the dibenzofulvene byproduct to prevent it from reacting with the newly liberated amine.[10]
The Cyano Group: A Versatile Synthetic Handle
The nitrile functionality is a highly valuable precursor in organic synthesis. Its presence on the piperidine scaffold opens numerous avenues for diversification in drug development:
-
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂), providing a key point for further functionalization, such as amide bond formation.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or a primary amide (-CONH₂), introducing hydrogen bond donors and acceptors.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.
Core Applications in Research and Development
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a non-natural amino acid surrogate or a scaffold in the synthesis of peptidomimetics. After its incorporation into a growing peptide chain on a solid support, the Fmoc group is removed (see Protocol 7.2), exposing the piperidine nitrogen for the coupling of the next amino acid in the sequence. This allows for the precise insertion of the 4-cyanopiperidine moiety into a peptide backbone to constrain its conformation or to introduce a novel side chain for probing structure-activity relationships (SAR).
Scaffold for Drug Discovery
The 4-cyanopiperidine core is an important pharmacophore. It serves as a rigid scaffold to which various functional groups can be attached with precise stereochemical control. Its derivatives are widely explored for a range of therapeutic targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The cyano group itself can act as a hydrogen bond acceptor or a polar feature that improves interaction with a target protein.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.
Representative Synthesis of this compound
This protocol describes a general method for the N-protection of 4-cyanopiperidine.
Workflow Diagram: Synthesis of this compound
Caption: General workflow for the Fmoc protection of 4-cyanopiperidine.
Methodology:
-
Preparation: To a solution of 4-cyanopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Standard Protocol for Fmoc Deprotection in SPPS
This protocol outlines the removal of the Fmoc group from a resin-bound peptide or the title compound itself.
Workflow Diagram: Fmoc Deprotection
Caption: Standard two-step workflow for Fmoc deprotection in SPPS.
Methodology:
-
Resin Swelling: If starting with a resin, ensure it is adequately swelled in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[12][13]
-
Initial Deprotection: Drain the solvent from the resin. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 3 minutes.[12][13]
-
Drain: Drain the piperidine solution from the reaction vessel.
-
Main Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[2][13]
-
Drain: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly to remove all residual piperidine and the dibenzofulvene-piperidine adduct. This is a critical step to ensure a successful subsequent coupling reaction. Typically, this involves washing 5 to 7 times with DMF.[12][13]
-
Confirmation (Optional): A small sample of the resin can be tested using the Kaiser test to confirm the presence of a free primary amine (Note: this test does not work for secondary amines like piperidine itself).
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage is at room temperature.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains.
Conclusion
This compound is a high-value, versatile chemical tool for researchers in peptide science and medicinal chemistry. Its well-defined reactivity, centered on the orthogonal nature of the base-labile Fmoc group and the synthetically adaptable cyano group, allows for its strategic incorporation into complex molecular architectures. The piperidine core provides a proven scaffold for developing drug-like molecules with favorable pharmacokinetic properties. A comprehensive understanding of its physical properties, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory to advance the frontiers of drug discovery and development.
References
- Wiley-VCH. (2008). Supporting Information.
- Oakwood Chemical. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sun, S. H., et al. (n.d.).
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). (9H-fluoren-9-yl)methyl piperidine-1-carboxylate. National Center for Biotechnology Information.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- NIST. (n.d.). 9H-Fluoren-9-ol. NIST Chemistry WebBook.
- KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 391248-16-1 [sigmaaldrich.com]
- 7. 9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate hydrochloride | 811841-89-1 [sigmaaldrich.com]
- 8. This compound [oakwoodchemical.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. compoundchem.com [compoundchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C21H25ClN2O2 | CID 2756494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bhu.ac.in [bhu.ac.in]
Methodological & Application
Application Notes and Protocols for 4-Cyano-1-N-Fmoc-piperidine in Solid-Phase Peptide Synthesis (SPPS)
Introduction: A Novel Building Block for Constrained Peptides and Peptidomimetics
In the landscape of modern drug discovery and chemical biology, the quest for peptides with enhanced stability, receptor selectivity, and unique conformational properties is paramount. Beyond the canonical 20 amino acids, the incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to achieve these goals.[1] 4-Cyano-1-N-Fmoc-piperidine stands out as a particularly intriguing building block. The piperidine scaffold, a prevalent motif in numerous pharmaceuticals, introduces a constrained cyclic structure into the peptide backbone.[2][3] This conformational restriction can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[4]
The cyano group introduces a unique chemical handle. Nitriles are relatively stable functional groups that can participate in various chemical transformations, offering opportunities for post-synthetic modification of the peptide.[] Furthermore, the nitrile moiety can act as a warhead for covalent inhibitors, particularly targeting cysteine proteases, or serve as a bioisostere for a carbonyl group, influencing the electronic properties and metabolic stability of the peptide.[6][7]
This guide provides a comprehensive overview of the application of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into detailed protocols for its efficient incorporation, discuss potential challenges and troubleshooting strategies, and outline methods for the characterization of the resulting peptides.
Core Principles and Mechanistic Considerations
The successful incorporation of this compound into a peptide sequence relies on the foundational principles of Fmoc-SPPS. The Fmoc group provides temporary protection of the piperidine's secondary amine, which is selectively removed by a mild base, typically piperidine, to allow for subsequent coupling reactions. The piperidine ring itself is stable to the standard conditions of Fmoc-SPPS, including repeated base treatments for Fmoc deprotection and the final acidic cleavage from the resin.
Orthogonality and Stability
The Fmoc/tBu strategy is the most common orthogonal protection scheme in modern SPPS.[8] The base-labile Fmoc group is removed at each cycle of amino acid addition, while the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[9] The cyano group is stable under both the basic conditions of Fmoc deprotection and the strongly acidic conditions of final cleavage, ensuring its integrity in the final peptide.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing this compound.
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-Hydroxybenzotriazole (HOBt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether, anhydrous
-
Kaiser test kit
Protocol 1: Standard SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle for the incorporation of this compound onto a growing peptide chain attached to a solid support.
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a fritted syringe reaction vessel.
- Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[10]
- After swelling, drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
- Agitate the mixture for 3 minutes and drain the solution.[11]
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[11]
- Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.[12]
- Perform a Kaiser test to confirm the presence of free primary/secondary amines. A positive result is indicated by a deep blue color.
3. Amino Acid Coupling (Activation with HATU):
- In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HATU (2.9 equivalents) in DMF.[13]
- Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[13]
- Add the activated solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered non-natural amino acid, a longer coupling time or double coupling may be necessary.
- After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
- Perform a Kaiser test to confirm the absence of free amines. A negative result (yellow or colorless) indicates complete coupling. If the test is positive, a second coupling step should be performed.
4. Capping (Optional but Recommended):
- To block any unreacted amines and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 10-15 minutes.
- Wash the resin thoroughly with DMF and DCM.
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Diagram 1: General Workflow for Fmoc-based Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
2. Cleavage Cocktail Preparation:
- Prepare a fresh cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K or a simplified version.[10]
- Reagent B (recommended for Trp-containing peptides): 88% TFA, 5% Phenol, 5% Water, 2% TIS.[14]
- Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% Water.[15]
- CAUTION: TFA is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[16]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
- Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[17]
5. Peptide Isolation and Washing:
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
- Dry the crude peptide pellet under vacuum.
Data Presentation and Quality Control
The successful synthesis and purity of the peptide must be verified through analytical techniques.
Table 1: Key Parameters for SPPS of a Model Peptide Containing 4-Cyano-piperidine
| Parameter | Value/Condition | Rationale/Reference |
| Resin | Rink Amide | For C-terminal amide peptides. |
| Scale | 0.1 mmol | Standard laboratory scale. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard and effective for Fmoc removal.[14] |
| Coupling Reagent | HATU/DIPEA | High efficiency, especially for hindered amino acids.[13] |
| Equivalents (AA:HATU:DIPEA) | 3 : 2.9 : 6 | Molar excess to drive the reaction to completion. |
| Coupling Time | 1-2 hours | Sufficient for most couplings; may be extended for difficult sequences. |
| Monitoring | Kaiser Test | Qualitative test for free amines to assess coupling completion. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Effective for cleavage and scavenging of cationic species.[15] |
| Cleavage Time | 2-3 hours | Ensures complete deprotection and cleavage. |
Analytical Characterization
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for assessing the purity of the crude peptide and for its purification.[18] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the 4-cyano-piperidine moiety.[6][19]
Diagram 2: Logical Flow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions in SPPS.
Expertise & Experience: Causality and Self-Validation
-
Choice of Coupling Reagent: While standard carbodiimide activators like DIC/HOBt can be effective, for a non-natural, potentially sterically hindered building block like this compound, the use of a more potent uronium-based reagent such as HATU is recommended.[13] The OAt-ester formed by HATU is more reactive, leading to faster and more complete coupling, thereby minimizing the risk of deletion sequences.[13]
-
Monitoring Coupling Efficiency: The Kaiser test is a critical self-validating step in the protocol. A positive result after a coupling reaction is an immediate indicator of a problem that must be addressed before proceeding. Ignoring an incomplete coupling will inevitably lead to a complex mixture of deletion peptides that are difficult to purify.
-
Potential Side Reactions: While the piperidine ring is generally stable, prolonged exposure to the basic conditions of Fmoc deprotection could potentially lead to side reactions, although this is less common for N-substituted piperidines. Aspartimide formation is a known side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, and can be exacerbated by strong bases.[20] While this compound itself is not an aspartic acid derivative, the choice of deprotection conditions for the overall peptide synthesis should consider minimizing this risk if such sequences are present.
-
Cleavage Cocktail Scavengers: The use of scavengers like TIS in the cleavage cocktail is crucial. During the acidic removal of tert-butyl based protecting groups, highly reactive tert-butyl cations are generated. These can re-attach to nucleophilic side chains, such as tryptophan or methionine. TIS effectively quenches these cations, preventing such side reactions and ensuring the integrity of the final peptide.[15]
Conclusion
This compound is a valuable tool for the synthesis of conformationally constrained peptides with a unique functional handle for further modification or for introducing bioisosteric replacements. Its incorporation into peptide sequences can be achieved efficiently using standard Fmoc-SPPS protocols with careful selection of coupling reagents and diligent monitoring of reaction completion. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this novel building block in their pursuit of innovative peptide-based therapeutics and research tools.
References
- Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 133-139.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956–11973.
- Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- Packianathan, C., & Wade, J. D. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
- Ferrazzano, L., Corbisiero, D., Martelli, G., Tolomelli, A., & Viola, A. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... ResearchGate.
- Dufour, E., Storer, A. C., & Ménard, R. (1995). Peptide aldehydes and nitriles as transition state analog inhibitors of cysteine proteases. Biochemistry, 34(28), 9136–9143.
- CEM Corporation. (2025). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials.
- dos Santos, R. G., & de Souza, R. O. M. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 914-927.
- Omizzur. (n.d.). Synthesis of exenatide.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
- da Silva, G. N., de Oliveira, D. N., & de Souza, G. E. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid communications in mass spectrometry : RCM, 32(15), 1269–1278.
- Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169.
- AAPPTec. (2022, September 8). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- D'Alonzo, D., De Fenza, M., & Palumbo, G. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5173.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 18. bachem.com [bachem.com]
- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for the Fmoc Deprotection of 4-Cyano-1-N-Fmoc-piperidine
Introduction: The Critical Role of Fmoc Deprotection in Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability which permits an orthogonal protection strategy in concert with acid-labile side-chain protecting groups.[1][2] The selective removal of the Fmoc group is a recurrent and critical step in the iterative elongation of peptide chains, revealing a primary or secondary amine for subsequent coupling reactions.[3][4] While traditionally associated with amino acids, the principles of Fmoc protection and deprotection are broadly applicable to a range of amine-containing molecules.
This guide provides a detailed protocol and technical insights for the deprotection of 4-Cyano-1-N-Fmoc-piperidine, a specialized building block. The 4-cyanopiperidine moiety is a significant structural motif in medicinal chemistry, serving as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[5][6][7] The successful deprotection of its Fmoc-protected form is paramount to its effective incorporation into larger, more complex molecules.
We will delve into the mechanistic underpinnings of the deprotection reaction, provide a robust, step-by-step protocol, discuss methods for real-time reaction monitoring, and offer troubleshooting strategies to overcome common challenges.
The Chemistry of Fmoc Deprotection: A Mechanistic Overview
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by a secondary amine, most commonly piperidine, which acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring system.[1][8] This proton abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, ultimately liberating the N-terminal amine.[1]
A crucial role of the excess piperidine in the reaction mixture is to act as a scavenger for the electrophilic DBF, forming a stable adduct.[1] This prevents DBF from reacting with the newly deprotected amine, a side reaction that would result in irreversible chain termination.[1]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Deprotection of this compound
This protocol outlines a standard procedure for the Fmoc deprotection of this compound, adaptable for both solid-phase and solution-phase synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | Synthesis Grade | Varies |
| Piperidine | Anhydrous, >99% | Sigma-Aldrich, Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Varies |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Varies |
| Diethyl ether | Anhydrous | Varies |
| Solid Support (if applicable) | e.g., Rink Amide Resin | Varies |
| Reaction Vessel | Appropriate for scale | Varies |
| Inert Gas Supply | Nitrogen or Argon | Varies |
Deprotection Procedure
Caption: Experimental workflow for Fmoc deprotection.
Step-by-Step Method:
-
Preparation of Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.[4] It is recommended to prepare this solution fresh daily to avoid degradation.
-
Resin Swelling (for Solid-Phase Synthesis): If the this compound is attached to a solid support, swell the resin in DMF for 30-60 minutes in an appropriate reaction vessel.[9][10]
-
Initial Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine/DMF solution to the resin and agitate gently for 2-5 minutes.[4][11] For solution-phase, add the piperidine solution to a solution of the Fmoc-protected compound in DMF.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and continue agitation for an additional 10-20 minutes.[4][9] The two-step deprotection ensures efficiency and drives the reaction to completion.
-
Washing: Drain the deprotection solution and wash the resin or reaction mixture thoroughly with DMF (5-7 times) to remove the DBF-piperidine adduct and excess piperidine.[12][13] Follow with several washes with DCM to remove the DMF.
-
Drying: For solid-phase, dry the resin under a stream of inert gas. For solution-phase, the solvent can be removed under reduced pressure. The resulting free amine is typically used immediately in the next synthetic step.
Monitoring the Deprotection Reaction
Ensuring the complete removal of the Fmoc group is crucial for the success of the subsequent coupling step.[14] Incomplete deprotection will lead to deletion sequences in peptides or unreacted starting material in other syntheses.[15] Several methods can be employed to monitor the reaction's progress.
Qualitative Monitoring: The Kaiser Test
The Kaiser test, or ninhydrin test, is a rapid and sensitive colorimetric assay for the detection of free primary amines on a solid support.[9] A positive result, indicated by a deep blue or purple color on the resin beads, confirms the successful removal of the Fmoc group.[9] A yellow color indicates the presence of the protected amine and incomplete deprotection. It is important to note that this test is not reliable for secondary amines, such as a deprotected N-terminal proline.[9]
Quantitative Monitoring: UV-Vis Spectrophotometry
The formation of the DBF-piperidine adduct, which has a strong UV absorbance around 301 nm, provides a convenient method for real-time, quantitative monitoring of the deprotection reaction.[1][14] By collecting the piperidine wash solutions and measuring their absorbance, the extent of Fmoc removal can be calculated. This is a common feature in automated peptide synthesizers.[2][14]
| Parameter | UV-Vis Spectrophotometry | HPLC Analysis |
| Principle | Measures the absorbance of the DBF-piperidine adduct.[14] | Separates and quantifies the DBF-piperidine adduct or the cleaved peptide.[14] |
| Accuracy | Good, with reported recoveries of 99.3% to 102.0%.[14] | High, capable of resolving interferences.[14] |
| Precision (%RSD) | Generally good.[14] | Excellent, around 1.52% with an internal standard.[14] |
| Throughput | High | Lower |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature.[9]- Steric hindrance around the amine.[13]- Aggregation of the peptide chain on solid support.[9] | - Increase the deprotection time to 2 x 20 minutes.[9]- Increase the reaction temperature to 35-50°C.[9]- Consider using a stronger deprotection reagent such as a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine in DMF.[2][13] |
| Side Reactions | - Aspartimide formation in aspartic acid-containing sequences.[16]- Diketopiperazine formation at the dipeptide stage.[16] | - For aspartimide formation, consider using a different base like dipropylamine (DPA).[16]- For diketopiperazine formation, ensure rapid and efficient coupling following deprotection. |
| Difficulty in Product Isolation (Solution-Phase) | - High polarity of the deprotected amine.[17] | - Consider a liquid-liquid extraction with an appropriate solvent system. - If purification by silica gel chromatography is challenging, reverse-phase chromatography may be a suitable alternative. |
Conclusion
The deprotection of this compound is a critical synthetic transformation that enables the use of this valuable building block in drug discovery and development. A thorough understanding of the underlying reaction mechanism, a well-defined protocol, and diligent monitoring are essential for achieving high yields and purity. By implementing the strategies and troubleshooting guidance provided in this document, researchers can confidently and efficiently perform this key deprotection step.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 10, 2026.
- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
- National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- UCI Department of Chemistry. (n.d.).
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Global Chemical Network. (2026, January 6). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis of Peptides Containing Fmoc-Met-OH.
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ChemicalBook. (2025, August 8). 4-Cyanopiperidine | 4395-98-6.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-Bip(4,4')-OH.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- ResearchGate. (2017, April 10). What is the best method to deprotect Fmoc in solution phase?.
- BenchChem. (n.d.). 4-Cyanopiperidine-4-carboxylic Acid.
- BenchChem. (2025). Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis.
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Strategic Integration of 4-Cyano-1-N-Fmoc-piperidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Piperidine Scaffold and the Unique Utility of 4-Cyano-1-N-Fmoc-piperidine
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic functionalization of the piperidine core is therefore a critical aspect of rational drug design.
This application note focuses on a particularly valuable building block: This compound . This compound offers a unique combination of features that streamline the synthesis of complex molecular architectures. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen provides robust protection during initial synthetic steps and can be removed under mild, base-labile conditions, ensuring orthogonality with many acid-labile protecting groups. The cyano group at the 4-position is a versatile functional handle that can be readily transformed into other key pharmacophoric elements, most notably a primary amine, which is crucial for establishing interactions with numerous biological targets.
This guide will provide a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its deprotection and subsequent derivatization. We will explore its utility in the synthesis of molecules targeting major drug classes, including G-protein coupled receptors (GPCRs), kinases, and viral proteins.
Core Properties and Handling
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 391248-16-1 | |
| Molecular Formula | C₂₁H₂₀N₂O₂ | |
| Molecular Weight | 332.4 g/mol | |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, DCM, THF | N/A |
Storage and Handling: this compound should be stored in a cool, dry place, protected from light and moisture. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Synthetic Workflow: From Building Block to Bioactive Scaffold
The primary synthetic utility of this compound lies in a two-step process: deprotection of the Fmoc group followed by the transformation of the cyano group. This workflow provides a versatile 4-functionalized piperidine scaffold ready for incorporation into a target molecule.
Caption: General synthetic workflow utilizing this compound.
Part 1: Fmoc Deprotection Protocols
The removal of the Fmoc group is the initial and critical step to unmask the piperidine nitrogen for subsequent reactions. The choice of deprotection conditions can be tailored to the specific requirements of the synthetic route.
Protocol 1.1: Standard Fmoc Deprotection using Piperidine
This is the most common and widely used method for Fmoc removal.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in DMF to a concentration of approximately 0.1 M in a round-bottom flask.
-
Addition of Piperidine: Add piperidine (2.0 eq) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-cyanopiperidine.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Piperidine: A secondary amine that acts as a base to deprotonate the acidic proton on the fluorene ring, initiating the elimination of the Fmoc group.
-
DMF: A polar aprotic solvent that effectively dissolves both the starting material and the reagents.
-
Aqueous Washes: These steps are crucial to remove DMF, excess piperidine, and the dibenzofulvene-piperidine adduct byproduct.
Part 2: Derivatization of the 4-Cyano Group
With the piperidine nitrogen deprotected, the focus shifts to the transformation of the cyano group. The most common and synthetically valuable transformation is its reduction to a primary amine, creating a 4-(aminomethyl)piperidine scaffold. This primary amine is a key pharmacophoric element, capable of forming hydrogen bonds and salt bridges with biological targets.
Protocol 2.1: Reduction of 4-Cyanopiperidine using Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of converting nitriles to primary amines.[3][4]
Materials:
-
4-Cyanopiperidine (from Protocol 1.1)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate
-
Water
-
15% aqueous sodium hydroxide solution
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. All glassware must be thoroughly dried.
-
LAH Suspension: In the three-necked flask, prepare a suspension of LAH (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve 4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up (Fieser Method): [5]
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add water (x mL, where x is the mass of LAH in grams used).
-
Add 15% aqueous sodium hydroxide solution (x mL).
-
Add water (3x mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate should form.
-
Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(aminomethyl)piperidine.
-
-
Purification: The product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Causality Behind Experimental Choices:
-
LAH: A potent source of hydride ions (H⁻) that readily reduces the carbon-nitrogen triple bond of the nitrile.
-
Anhydrous Conditions: LAH reacts violently with water, so stringent anhydrous conditions are essential for safety and reaction efficiency.
-
Fieser Work-up: This specific work-up procedure is designed to safely quench the excess LAH and precipitate the aluminum salts in a granular form that is easy to filter.
Protocol 2.2: Catalytic Hydrogenation of 4-Cyanopiperidine
Catalytic hydrogenation offers a milder alternative to LAH reduction and is often preferred for its operational simplicity and scalability.
Materials:
-
4-Cyanopiperidine
-
Methanol or ethanol, anhydrous
-
Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Setup: Place 4-cyanopiperidine (1.0 eq) and the solvent (methanol or ethanol) in a suitable hydrogenation vessel.
-
Catalyst Addition: Add the catalyst (typically 5-10 mol% of Pd/C or a slurry of Raney Nickel) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring or shaking.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)piperidine.
-
Causality Behind Experimental Choices:
-
Pd/C or Raney Nickel: These are heterogeneous catalysts that provide a surface for the activation of hydrogen gas and the reduction of the nitrile.
-
Hydrogen Gas: The source of hydrogen atoms for the reduction.
-
Celite® Filtration: This is a crucial step to safely and completely remove the pyrophoric catalyst.
Part 3: Application in the Synthesis of Bioactive Molecules
The resulting 4-(aminomethyl)piperidine is a valuable intermediate for the synthesis of a wide range of drug candidates. Its primary amine can serve as a nucleophile in various coupling reactions to introduce the piperidine scaffold into a larger molecule.
Example Application: Synthesis of a Simplified Kinase Inhibitor Analog
Many kinase inhibitors feature a substituted piperidine moiety that interacts with the solvent-exposed region of the ATP-binding pocket.[5] The following is a representative protocol for the synthesis of a simplified analog.
Caption: Synthesis of a simplified kinase inhibitor analog.
Protocol 3.1: N-Arylation of 4-(Aminomethyl)piperidine
Materials:
-
4-(Aminomethyl)piperidine
-
A suitable heteroaryl chloride (e.g., 2-chloro-4-methoxypyrimidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Reaction vial or flask
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a reaction vial, combine 4-(aminomethyl)piperidine (1.0 eq), the heteroaryl chloride (1.1 eq), and DIPEA (2.0 eq) in NMP.
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by preparative HPLC or column chromatography to obtain the desired kinase inhibitor analog.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its strategic combination of an orthogonally protected nitrogen and a readily transformable cyano group provides a streamlined entry into a diverse range of 4-substituted piperidine scaffolds. The protocols outlined in this application note provide a practical guide for researchers to effectively utilize this building block in the synthesis of novel therapeutics targeting a wide array of disease-relevant proteins. The ability to readily introduce a key primary amine functionality makes this reagent particularly powerful for the development of next-generation kinase inhibitors, GPCR modulators, and other important classes of pharmaceuticals.
References
- G. A. M. Giardina, G. D. Clarke, M. Grugni, "The Piperidine Moiety in the Discovery of New Medicinal Agents," Current Topics in Medicinal Chemistry, 2014, 14(18), 2047-2087.
- T. A. Watson, J. D. Trzupek, "Piperidine-Containing Drugs and Recently Studied Analogs - Biological Activity, Mechanism of Action and Synthetic Cascade Access to Their Scaffolds," European Journal of Medicinal Chemistry, 2021, 224, 113702.
- PubChem. This compound. [Link]
- G. A. M. Giardina, et al., "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain," Journal of Medicinal Chemistry, 2004, 47(23), 5683-5693.
- M. L. Garcia-Calvo, et al., "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists," Bioorganic & Medicinal Chemistry Letters, 2004, 14(14), 3691-3694.
- Organic Chemistry Portal. Lithium Aluminium Hydride (LAH). [Link]
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
The Synthetic Versatility of 4-Cyano-1-N-Fmoc-piperidine: A Gateway to Novel Piperidine Scaffolds for Drug Discovery
Introduction: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors.[3][4] Among the various functionalized piperidines, those substituted at the 4-position are of particular interest, serving as key intermediates in the synthesis of potent therapeutic agents, including CCR5 antagonists for HIV treatment.[5][6][7][8]
4-Cyano-1-N-Fmoc-piperidine has emerged as a highly valuable and versatile starting material for the synthesis of diverse 4-substituted piperidine derivatives. The presence of the nitrile group offers a rich platform for chemical transformations, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen provides robust protection under a variety of reaction conditions, yet allows for mild and selective deprotection.[9][10] This application note provides a detailed guide to the reactions of this compound with common nucleophiles, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of the Fmoc Protecting Group
The choice of the Fmoc group to protect the piperidine nitrogen is a strategic one. The Fmoc group is renowned for its stability in acidic and many neutral conditions, while being readily cleaved by mild bases, most commonly a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[11][12] This orthogonality is crucial as it allows for the selective manipulation of the cyano group using reagents that would be incompatible with other protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group.[9][10]
The mechanism of Fmoc deprotection involves a base-mediated β-elimination, which is a mild and efficient process.[13] While the nitrile group is generally stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), it is important to be mindful that prolonged exposure or the use of stronger bases could potentially lead to undesired side reactions.[9]
Key Nucleophilic Transformations of the Cyano Group
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by a variety of nucleophiles. This reactivity allows for the conversion of the cyano moiety into several key functional groups, including primary amines, carboxylic acids, and ketones.
Reduction to 4-(Aminomethyl)-1-Fmoc-piperidine
The reduction of the nitrile to a primary amine is a cornerstone transformation, providing access to the valuable 4-(aminomethyl)piperidine scaffold. This moiety is a common feature in bioactive molecules, including analgesics and CCR5 antagonists.[5][14]
Mechanism: The reduction is typically achieved using a powerful hydride donor such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a two-step nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. The initial addition forms an imine anion, which is then further reduced to a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine.
Workflow for Nitrile Reduction.
Protocol 1: Reduction of this compound with LiAlH₄
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of H₂O (x mL), followed by 15% aqueous NaOH (x mL), and then H₂O (3x mL), where x is the mass of LiAlH₄ in grams.[15]
-
Stir the resulting mixture vigorously at room temperature for 1 hour until a white granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF and EtOAc.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM/methanol) to afford 4-(aminomethyl)-1-Fmoc-piperidine.
-
-
Expected Outcome: A white to off-white solid. The yield is typically in the range of 70-85%.
Hydrolysis to 1-Fmoc-piperidine-4-carboxylic Acid
Hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, a crucial building block for the synthesis of amides and esters. 1-Fmoc-piperidine-4-carboxylic acid is a valuable intermediate in the preparation of various pharmaceutical agents, including piperidine-4-carboxamide derivatives.[7]
Mechanism: The hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential cleavage of acid-sensitive protecting groups, although in this case, the Fmoc group is acid-stable. Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. A series of proton transfers and rearrangements leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Acidification in a separate step yields the final carboxylic acid.
Workflow for Nitrile Hydrolysis.
Protocol 2: Basic Hydrolysis of this compound
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethylene glycol or a mixture of ethanol and water
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethylene glycol.
-
Add a concentrated aqueous solution of NaOH or KOH (5-10 equivalents).
-
Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction by TLC until the starting material is consumed. This may take several hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Dry the solid under vacuum to yield the crude 1-Fmoc-piperidine-4-carboxylic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
-
Expected Outcome: A white crystalline solid. Yields are generally good, often exceeding 80%.
Grignard Reaction to Form 4-Acyl-1-Fmoc-piperidines
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a powerful method for the synthesis of ketones. This reaction opens up a vast chemical space for the introduction of various aryl and alkyl substituents at the 4-position of the piperidine ring.
Mechanism: The Grignard reagent, acting as a potent carbon nucleophile, attacks the electrophilic nitrile carbon to form an intermediate imine salt. This salt is then hydrolyzed during the aqueous workup to yield the corresponding ketone. It is crucial to use an excess of the Grignard reagent to drive the reaction to completion.
Workflow for Grignard Reaction.
Protocol 3: Synthesis of 4-Benzoyl-1-Fmoc-piperidine via Grignard Reaction
-
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr), solution in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of phenylmagnesium bromide (2.0-3.0 equivalents) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-benzoyl-1-Fmoc-piperidine.
-
-
Expected Outcome: A white to pale yellow solid. Yields can be variable but are typically in the moderate to good range (50-75%).
Summary of Reaction Conditions
| Reaction Type | Nucleophile/Reagent | Key Conditions | Product Functional Group | Typical Yield |
| Reduction | LiAlH₄ | Anhydrous THF, reflux | Primary Amine | 70-85% |
| Hydrolysis | NaOH or KOH | Ethylene glycol, reflux, then acidic workup | Carboxylic Acid | >80% |
| Grignard Reaction | R-MgX (e.g., PhMgBr) | Anhydrous THF, 0 °C to rt | Ketone | 50-75% |
Conclusion
This compound is a strategically designed and highly versatile building block for the synthesis of a wide array of 4-substituted piperidine derivatives. The nitrile group serves as a malleable handle for the introduction of key functional groups such as primary amines, carboxylic acids, and ketones through well-established nucleophilic addition reactions. The robust yet mildly cleavable Fmoc protecting group ensures compatibility with a broad range of reaction conditions, making this compound an invaluable tool for researchers in drug discovery and medicinal chemistry. The protocols outlined in this application note provide a solid foundation for the successful implementation of these transformations, enabling the efficient generation of novel and diverse piperidine-based scaffolds for the development of new therapeutic agents.
References
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
- Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. [Link]
- Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. [Link]
- Catalytic hydrogen
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
- CCR5 antagonists as anti-HIV-1 agents.
- CCR5 receptor antagonists in preclinical to phase II clinical development for tre
- Understanding the Applications of Piperidine Deriv
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. [Link]
- Methods for Removing the Fmoc Group. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC c
- L-VALINOL. [Link]
- A mild removal of Fmoc group using sodium azide. [Link]
- CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine deriv
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
- Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1′-Carbonyldiimidazole. [Link]
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride.
- The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. [Link]
- Synthesis of Fmoc-Protected Amino Ketones Bearing tert-Butyl Based Side-Chain Protecting Groups. [Link]
- 4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports. [Link]
- Protecting group. [Link]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. chempep.com [chempep.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
reduction of the nitrile group in 4-Cyano-1-N-Fmoc-piperidine
Selective Reduction of the Nitrile Group in 4-Cyano-1-N-Fmoc-piperidine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitrile group in this compound to yield 4-(Aminomethyl)-1-N-Fmoc-piperidine. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and complex molecular scaffolds.[1] We will explore various reduction methodologies, with a primary focus on catalytic hydrogenation, analyzing the causality behind experimental choices to ensure high yield and purity while preserving the base-labile Fmoc protecting group. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Importance of 4-(Aminomethyl)-1-N-Fmoc-piperidine
The 4-(aminomethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of bioactive compounds, including CCR5 antagonists for HIV-1 entry inhibition and various receptor ligands.[1][2] Its utility stems from the rigid piperidine core, which allows for precise spatial orientation of substituents, and the primary amine handle, which serves as a versatile point for further chemical elaboration.
The precursor, this compound, presents a common synthetic challenge: the selective reduction of a chemically robust nitrile group in the presence of a sensitive protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of many modern synthetic strategies, particularly in peptide synthesis, due to its stability towards acids and its facile cleavage under mild basic conditions, typically with piperidine.[3][4][5] This inherent base-lability dictates the choice of reduction method, as many standard procedures for nitrile reduction employ harsh reagents that could inadvertently deprotect the piperidine nitrogen.
This guide will dissect the most effective strategies to navigate this challenge, providing field-proven protocols that balance reactivity with selectivity.
Mechanistic Considerations and Method Selection
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a four-electron reduction. The process generally proceeds through an intermediate imine (R-CH=NH), which is then further reduced.[6]
Caption: General mechanism for nitrile reduction.
A critical side reaction is the formation of secondary amines. This occurs when the intermediate imine is attacked by the primary amine product, followed by reductive elimination.[6][7] To suppress this, reactions are often run in the presence of ammonia, which provides a large excess of a simple primary amine to react with the imine and saturate the catalyst surface, thereby minimizing the self-condensation of the desired product.[7]
2.1. Evaluation of Reduction Strategies
The selection of a suitable reducing agent is paramount and must be guided by its compatibility with the Fmoc group.
| Method | Reagents/Catalyst | Fmoc Group Stability | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Raney® Ni, Pd/C, PtO₂ | Excellent [4][8] | High yield, clean reaction, scalable, atom economical. | Requires pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning. |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Labile [8][9] | Powerful reducing agent, rapid reaction. | Cleaves Fmoc group , highly reactive, requires stringent anhydrous conditions and careful workup. |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) / CoCl₂ | Generally Stable | Milder than LiAlH₄, operationally simpler. | Often requires additives/catalysts, may have lower yields for some substrates.[6] |
| Borane Reduction | Borane (BH₃•THF or BMS) | Good | High chemoselectivity for nitriles over many other functional groups. | Reagents are air- and moisture-sensitive, requires careful handling.[10] |
Recommended Protocols: Catalytic Hydrogenation
The following protocols are optimized for the selective reduction of this compound.
Protocol 1: Raney® Nickel Catalyzed Hydrogenation
This is the most widely employed and cost-effective method for this transformation. The use of ammonia is critical for achieving high selectivity for the primary amine.[7][11]
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water, ~20-50% w/w to substrate)
-
Methanol or Ethanol, saturated with Ammonia gas
-
Hydrogen gas (H₂)
-
Parr-type hydrogenation apparatus or similar pressure vessel
-
Celite® for filtration
Workflow Diagram:
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Solvent Preparation: Bubble anhydrous ammonia gas through methanol or ethanol in a fume hood at 0 °C until saturation is achieved (approx. 7N solution).
-
Reactor Setup: To a clean, dry hydrogenation vessel, add this compound (e.g., 10.0 g, 30.1 mmol).
-
Charging: Add the prepared ammoniacal methanol (e.g., 100 mL) to the vessel and stir until the substrate is fully dissolved.
-
Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air.[12] Always handle as a wet slurry.
-
Hydrogenation: Seal the reactor. Purge the headspace several times with hydrogen gas before pressurizing to the target pressure (typically 50-100 psi). Heat the reaction to 40-50 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. This typically takes 4-12 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial: Ensure the filter cake is kept wet with solvent at all times to prevent ignition. Wash the filter cake thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(Aminomethyl)-1-N-Fmoc-piperidine, which often solidifies upon concentration and is typically of high purity. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
An alternative to Raney® Nickel, Pd/C is also an effective catalyst for this transformation. It is generally less pyrophoric than Raney® Ni but may be more expensive.[13][14]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol or Ethanol, saturated with Ammonia gas
-
Hydrogen gas (H₂)
-
Parr-type hydrogenation apparatus
-
Celite® for filtration
Step-by-Step Procedure:
-
Reactor Setup & Charging: Follow steps 1-3 from Protocol 1, charging the reactor with substrate and ammoniacal solvent.
-
Catalyst Addition: Under an inert atmosphere, add the 10% Pd/C catalyst. While less pyrophoric than Raney Ni, it should still be handled with care.[14]
-
Hydrogenation: Seal the reactor, purge with H₂, and pressurize to 50-100 psi. The reaction is typically run at room temperature to 40 °C with vigorous stirring.
-
Monitoring & Work-up: The reaction progress and work-up procedure are identical to steps 6-9 in Protocol 1. The Pd/C catalyst should also be filtered carefully and kept wet.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If hydrogen uptake stalls, the cause could be catalyst poisoning or deactivation. Ensure high-purity solvents and hydrogen are used. If necessary, the reaction can be filtered and recharged with fresh catalyst.
-
Formation of Secondary Amine: The most common impurity is the bis-((1-Fmoc-piperidin-4-yl)methyl)amine. Its presence indicates insufficient suppression of the imine-amine condensation pathway. The most effective countermeasure is to ensure the alcoholic solvent is fully saturated with ammonia.[7]
-
Fmoc-Group Cleavage: While highly unlikely under these hydrogenation conditions, trace amounts of Fmoc deprotection can occur if the catalyst batch has residual basicity from its preparation. This is rarely an issue with commercially sourced catalysts. The Fmoc group is stable to catalytic hydrogenation.[4]
Conclusion
The selective reduction of this compound is most reliably and efficiently achieved via catalytic hydrogenation. Both Raney® Nickel and Palladium on Carbon are excellent catalysts for this purpose. The key to success lies in the meticulous exclusion of air, careful handling of potentially pyrophoric catalysts, and, most critically, the use of an ammoniacal solvent to suppress the formation of secondary amine byproducts. The protocols detailed herein provide a robust framework for researchers to produce high-purity 4-(Aminomethyl)-1-N-Fmoc-piperidine, a valuable building block for advancing drug discovery programs.
References
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Semantic Scholar. [Link]
- Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry. [Link]
- Nitrile reduction. (2023). In Wikipedia. [Link]
- Suter, C. M., & Weston, A. W. (1939). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. [Link]
- Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Guillaumet, G., et al. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
- Gil, L. F., et al. (2006). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Beyermann, M., et al. (1990). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry. [Link]
- Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]
- Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- Tourwé, D., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Tetrahedron. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2018). UCI Department of Chemistry. [Link]
- Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]
- Dickman, D. A., et al. (1998). L-VALINOL. Organic Syntheses. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC Analysis for Reactions of 4-Cyano-1-N-Fmoc-piperidine
<
Abstract
This technical guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of reactions involving 4-Cyano-1-N-Fmoc-piperidine. This versatile building block is integral to modern pharmaceutical synthesis and drug discovery, often utilized in the construction of complex molecular scaffolds.[1][2] Accurate monitoring of its reactions, particularly the critical N-Fmoc deprotection step, is paramount for ensuring reaction completion, identifying byproducts, and guaranteeing the purity of subsequent intermediates. This document outlines the foundational principles, robust protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from mobile phase composition to column selection, ensuring a scientifically sound and reproducible analytical methodology.
Introduction: The Significance of this compound in Synthesis
This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds, including novel analgesics and agents targeting central nervous system disorders.[1][3] The piperidine ring is a prevalent motif in drug design, and the cyano group offers a versatile handle for further chemical transformations.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is strategically employed to mask the secondary amine of the piperidine ring.[4] Its lability to basic conditions, typically using piperidine, allows for controlled deprotection and subsequent functionalization.[4][5]
The ability to precisely monitor the progress of reactions involving this compound is critical. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands as the cornerstone analytical technique for this purpose.[6] It allows for the separation and quantification of the starting material, the deprotected product (4-cyanopiperidine), and any potential side products or impurities.
The Core Reaction: Fmoc Deprotection
The primary reaction of interest is the base-mediated cleavage of the Fmoc group. This process proceeds via a β-elimination mechanism.[5][7] A base, commonly piperidine in a solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton at the 9-position of the fluorenyl group.[8][9] This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free secondary amine of 4-cyanopiperidine.[5] The highly reactive DBF is subsequently trapped by the excess piperidine to form a stable adduct.[8][9]
Caption: Mechanism of Fmoc deprotection of this compound.
Monitoring this reaction by HPLC allows for the kinetic analysis of the Fmoc removal, ensuring the reaction goes to completion and minimizing the formation of deletion sequences or other side products in subsequent synthetic steps.[10][11]
HPLC Method Development: A Rationale-Driven Approach
The development of a robust RP-HPLC method is crucial for the accurate analysis of these reactions. The goal is to achieve baseline separation of the starting material, the product, and any relevant byproducts.
Column Selection
A C18 stationary phase is the most common and effective choice for separating the relatively nonpolar Fmoc-protected starting material from the more polar deprotected product. The hydrophobic C18 chains interact with the analytes, and their retention is modulated by the composition of the mobile phase. Columns with a particle size of 3.5 µm or 5 µm are suitable for standard HPLC, while smaller particles (<2 µm) can be used for Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve higher resolution and faster analysis times.[6]
Mobile Phase Composition
A gradient elution is typically employed to ensure adequate separation and reasonable analysis times.
-
Aqueous Component (Solvent A): Deionized water with an acidic modifier, most commonly 0.1% Trifluoroacetic Acid (TFA). The TFA serves two key purposes: it protonates the free amine of the deprotected 4-cyanopiperidine, leading to sharper peaks and improved peak shape, and it acts as an ion-pairing agent, enhancing retention of the polar product on the C18 column.
-
Organic Component (Solvent B): Acetonitrile (ACN) is the preferred organic solvent due to its low viscosity and UV transparency.
A typical gradient might start with a lower percentage of acetonitrile to retain the polar 4-cyanopiperidine and then ramp up to elute the more nonpolar this compound and the dibenzofulvene-piperidine adduct.
Detection
UV detection is the most straightforward and widely applicable method. The fluorenyl group of the Fmoc moiety exhibits strong absorbance around 265 nm and 301 nm. The deprotected product and byproducts can also be monitored at a lower wavelength, typically 214 nm or 220 nm, where the peptide bond and other chromophores absorb.[12][13] Monitoring at multiple wavelengths can aid in peak identification and purity assessment.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the HPLC analysis of the Fmoc deprotection of this compound.
Sample Preparation
Meticulous sample preparation is fundamental to obtaining accurate and reproducible HPLC results.[6]
-
Reaction Quenching: At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching Solution: Immediately quench the reaction by diluting the aliquot in a solution that neutralizes the basic conditions. A suitable quenching solution is a 1:1 mixture of the HPLC mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA). This prevents further reaction and ensures the sample is compatible with the HPLC system.
-
Dilution: Dilute the quenched sample to a final concentration suitable for HPLC analysis (typically in the range of 0.1-1.0 mg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC System and Conditions
The following table summarizes a typical set of HPLC conditions for this analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good separation of polar and nonpolar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidifies the mobile phase for good peak shape of amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic solvent for eluting nonpolar compounds. |
| Gradient | 10-90% B over 15 minutes | Ensures elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 265 nm and 214 nm | 265 nm for Fmoc-containing compounds, 214 nm for general detection. |
Analytical Workflow Diagram
Caption: HPLC analytical workflow for reaction monitoring.
Data Interpretation
A typical chromatogram will show distinct peaks for the starting material and products.
-
4-Cyanopiperidine (Product): Being the most polar, it will have the shortest retention time.
-
This compound (Starting Material): Due to the large, nonpolar Fmoc group, this compound will be significantly more retained on the C18 column and will have a longer retention time.
-
Dibenzofulvene-piperidine adduct (Byproduct): This byproduct is also nonpolar and will typically elute near the starting material.
By integrating the peak areas of the starting material and the product at different time points, the reaction progress can be quantified. The percentage conversion can be calculated as follows:
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
This calculation assumes that the response factors of the starting material and product are similar at the chosen wavelength. For more accurate quantification, a calibration curve with standards of known concentrations should be generated.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace or flush the column- Ensure mobile phase contains 0.1% TFA- Reduce sample concentration |
| Poor Resolution | - Inadequate gradient slope- Column inefficiency | - Optimize the gradient (make it shallower)- Use a new or higher-efficiency column |
| Ghost Peaks | - Contamination in the mobile phase or injector | - Use fresh, high-purity solvents- Perform a needle wash or clean the injector |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mobile phase mixing- Use a column oven for temperature control- Check the HPLC pump for leaks or pressure fluctuations |
Conclusion
The HPLC methodologies detailed in this application note provide a robust and reliable framework for the analysis of reactions involving this compound. By understanding the chemical principles behind the separation and adhering to the detailed protocols, researchers can confidently monitor reaction kinetics, assess product purity, and troubleshoot analytical challenges. This ensures the integrity of the synthetic process and the quality of the resulting pharmaceutical intermediates.
References
- Guzmán, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Vergel, G., et al. (2020). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 25(18), 4259.
- Guzmán, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- Kumar, S., et al. (2016). Piperazidine as a piperidine substitute for Fmoc chemistry. RSC Advances, 6(1), 1-8.
- Future Origin. (2025). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis.
- Michels, T., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4193-4200.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Guzmán, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
- de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- SIELC Technologies. (n.d.). Separation of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
- Lukszo, J., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 5(2), 107-111.
- Digital CSIC. (n.d.).
- Sensus Impact. (2021).
- ResearchGate. (2021).
- National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- PubChem. (n.d.). 4-Cyanopiperidine.
- National Center for Biotechnology Information. (2021).
- Royal Society of Chemistry. (2022).
- Semantic Scholar. (n.d.).
- PubMed. (2016).
- ResearchGate. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 4-Cyano-1-N-Fmoc-piperidine
Abstract: This technical guide provides a comprehensive overview of the large-scale synthesis of 4-Cyano-1-N-Fmoc-piperidine, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven insights for scalability, and details rigorous protocols for its application, particularly in Solid-Phase Peptide Synthesis (SPPS). We aim to equip scientists with the necessary expertise to confidently produce and employ this versatile molecule, ensuring reproducibility, high purity, and optimal performance in complex synthetic workflows.
Introduction: The Strategic Importance of this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets compared to flexible aliphatic or flat aromatic systems.[1] The introduction of a cyano group at the 4-position provides a versatile chemical handle for further elaboration into amines, carboxylic acids, or tetrazoles, making 4-cyanopiperidine a valuable starting material for library synthesis and lead optimization.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[3][4] Its key advantage lies in its base lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used for amino acids.[3] This orthogonality is critical for the stepwise, controlled assembly of complex peptide chains.[4]
By combining these two critical moieties, This compound emerges as a highly valuable building block. It allows for the introduction of a constrained, non-natural, and functionalizable piperidine ring into a growing peptide chain via standard Fmoc-SPPS protocols. This capability is instrumental in the design of peptidomimetics, constrained peptides, and novel therapeutic agents with improved stability, permeability, and biological activity.
Large-Scale Synthesis of this compound: A Two-Step Approach
The synthesis is approached as a robust, two-stage process designed for scalability and high purity. The first stage involves the preparation of the free base, 4-cyanopiperidine, from a stable precursor. The second stage is the critical N-Fmoc protection reaction.
Stage 1: Preparation of 4-Cyanopiperidine Free Base
While 4-cyanopiperidine can be synthesized through the dehydration of isonipecotamide using reagents like thionyl chloride or phosphorus oxychloride, these methods can be harsh and generate significant impurities.[5] For large-scale synthesis where purity of the input material is paramount, a cleaner route starting from N-Boc-4-cyanopiperidine is often preferred. This involves a simple, quantitative deprotection.
Protocol 2.1.1: Acidic Deprotection of N-Boc-4-cyanopiperidine
-
Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge N-Boc-4-cyanopiperidine (1.0 eq).
-
Solvent Addition: Add ethyl acetate (EtOAc) or dioxane as the solvent (approx. 5-10 volumes). Stir until all solids are dissolved.
-
Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of 4M HCl in dioxane or EtOAc (2.0-3.0 eq) dropwise, maintaining the internal temperature below 10 °C. The hydrochloride salt of 4-cyanopiperidine will precipitate as a white solid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until no starting material is observed.
-
Isolation of Hydrochloride Salt: Isolate the precipitated 4-cyanopiperidine hydrochloride by filtration. Wash the filter cake with cold EtOAc or diethyl ether to remove any residual impurities. Dry the solid under vacuum.
-
Liberation of Free Base (Crucial for next step): To prepare the free base for the Fmoc protection, dissolve the hydrochloride salt in water and cool to 0-5 °C. Adjust the pH to >12 with a cold aqueous solution of NaOH (e.g., 2M).
-
Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM) or a suitable organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-cyanopiperidine as a crystalline solid or oil. Caution: The free base can be volatile; avoid excessive heating during concentration.
Expertise & Experience Insight: The conversion to the free base is a critical control point. The subsequent Fmoc protection reaction requires a nucleophilic amine. Any residual hydrochloride salt will not react. Ensure the aqueous phase is strongly basic (pH > 12) during extraction to maximize the yield of the free amine.
Stage 2: N-Fmoc Protection of 4-Cyanopiperidine
The introduction of the Fmoc group is achieved by reacting the amine with an activated Fmoc derivative. While Fmoc-Cl (9-fluorenylmethyl chloroformate) is effective, it can be moisture-sensitive and generate HCl as a byproduct, which can protonate the starting amine, halting the reaction. For large-scale work, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the reagent of choice due to its superior stability and cleaner reaction profile.
Protocol 2.2.1: Large-Scale N-Fmoc Protection
-
Reaction Setup: In a large, dry reactor equipped with mechanical stirring and a nitrogen atmosphere, dissolve 4-cyanopiperidine free base (1.0 eq) in a suitable solvent such as a 1:1 mixture of Dioxane and Water or THF and saturated aqueous NaHCO₃.
-
Reagent Addition: In a separate vessel, dissolve Fmoc-OSu (1.05-1.1 eq) in the same organic solvent used for the amine.
-
Reaction Execution: Add the Fmoc-OSu solution to the stirring amine solution at room temperature. The reaction is typically exothermic; for very large scales, consider cooling the initial amine solution to 10-15 °C and adding the Fmoc-OSu solution portion-wise to maintain temperature control.
-
pH Control: The reaction generates N-hydroxysuccinimide. The presence of a mild base like sodium bicarbonate (NaHCO₃) is essential to neutralize any acidic byproducts and maintain a pH of 8-9, which is optimal for the acylation of the amine.
-
Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Isolation:
-
Once the reaction is complete, add water to dissolve the inorganic salts.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield this compound as a pure, white crystalline solid.
Trustworthiness & Self-Validation: The purity of the final product is critical for its performance in SPPS. The primary validation should be performed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and absence of impurities like residual starting materials or Fmoc-OH. Purity should be quantified by HPLC (>98% is recommended).
Data Presentation: Synthesis Parameters
| Parameter | Stage 1: Deprotection | Stage 2: N-Fmoc Protection |
| Starting Material | N-Boc-4-cyanopiperidine | 4-Cyanopiperidine (free base) |
| Key Reagent | 4M HCl in Dioxane/EtOAc | Fmoc-OSu |
| Stoichiometry | 2.0-3.0 eq. HCl | 1.05-1.1 eq. Fmoc-OSu |
| Base | N/A (Acidic) | NaHCO₃ or other mild base |
| Solvent System | Dioxane or EtOAc | Dioxane/Water or THF/aq. NaHCO₃ |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Reaction Time | 1-2 hours | 4-16 hours |
| Typical Yield | >95% (as HCl salt) | 85-95% (after purification) |
| Purification Method | Precipitation/Filtration | Recrystallization |
Visualization: Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Application Protocol: Incorporation into Peptides via Fmoc-SPPS
The primary application of this compound is its use as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol outlines the standard steps for its incorporation and subsequent deprotection.
Protocol 3.1.1: Coupling to a Resin-Bound Peptide
This protocol assumes the synthesis is proceeding on a solid support (e.g., Rink Amide resin) where the N-terminal Fmoc group of the preceding amino acid has just been removed.
-
Resin Preparation: After the deprotection of the previous amino acid, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times) to remove all traces of piperidine.
-
Activation Cocktail Preparation: In a separate vessel, pre-dissolve this compound (3-5 eq.), an activator such as HBTU/HATU (3-5 eq.), and an additive like HOBt/Oxyma (3-5 eq.) in DMF.
-
Activation: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation cocktail and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring Coupling Efficiency: After the coupling time, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Protocol 3.2.1: Fmoc Deprotection
This is the critical step that cleaves the Fmoc group, liberating the piperidine's secondary amine for the next coupling cycle.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[3]
-
First Treatment: Add the 20% piperidine/DMF solution to the resin and agitate for 2-3 minutes. Drain the solution.
-
Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Monitoring: The deprotection can be monitored quantitatively by measuring the UV absorbance of the drained solution at ~301 nm. This absorbance corresponds to the formation of the dibenzofulvene-piperidine adduct, and its intensity is proportional to the amount of Fmoc group cleaved.
-
Washing: After the final deprotection treatment, drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling cycle.
Expertise & Experience Insight: Incomplete removal of piperidine after deprotection is a common cause of failed couplings. Piperidine is basic and will neutralize the activated carboxylic acid of the incoming amino acid. Therefore, thorough washing after this step is non-negotiable for ensuring high-quality synthesis.
Visualization: SPPS Cycle Application
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Quality Control and Analytical Validation
Rigorous quality control is essential for validating the synthesis and ensuring the utility of the final product.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H, ¹³C): Provides unambiguous structural confirmation of the final product. Key signals to verify include the fluorenyl protons, the piperidine ring protons, and the absence of the Boc group or other precursors.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product. A purity level of >98% is recommended for use in SPPS.
-
-
In-Process Controls:
-
TLC/LC-MS: Used to monitor the completion of each synthetic step, preventing the carry-over of unreacted starting materials into subsequent stages.
-
UV-Vis Spectroscopy: As mentioned, this is a powerful tool for real-time monitoring of Fmoc deprotection during SPPS, ensuring each cycle proceeds to completion.
-
Safety and Handling
-
This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: Many reagents used in the synthesis, such as HCl, piperidine, and DIPEA, are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate care.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can effectively synthesize and utilize this compound on a large scale, unlocking new possibilities in peptide design and drug discovery.
References
- Digital CSIC. (n.d.). Supporting Information.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Peptideweb.com. (n.d.). Synthesis protocols.
- ResearchGate. (2025, August 7). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Green Chemistry (RSC Publishing). (n.d.). Green Chemistry - In situ Fmoc removal.
- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. J. Mex. Chem. Soc., 58(4).
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- PubChem. (n.d.). This compound | C21H20N2O2 | CID 2757965.
- ProTide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Oakwood Chemical. (n.d.). This compound.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. J. Mex. Chem. Soc., 58(4).
- ResearchGate. (2016, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ResearchGate. (n.d.). Semi-quantitative analysis of Fmoc removal is a convenient quality control assessment of automated microwave-enhanced peptide synthesis.
- Wikipedia. (n.d.). Protecting group.
- National Institutes of Health. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
- ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- ResearchGate. (n.d.). Quality Control and Analytical Techniques for Biopharmaceuticals.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Purification of 4-Cyano-1-N-Fmoc-piperidine Derivatives: A Guide for Synthetic and Medicinal Chemists
Abstract
4-Cyano-1-N-Fmoc-piperidine is a versatile building block in modern drug discovery, serving as a scaffold for a diverse range of therapeutic candidates. The journey from initial synthesis to a final, highly pure active pharmaceutical ingredient (API) is critically dependent on robust and efficient purification strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of field-proven purification techniques tailored for the common classes of molecules derived from this key starting material. We will delve into the underlying chemical principles of each method, present detailed, step-by-step protocols, and offer expert insights into overcoming common purification challenges.
Introduction: The Pivotal Role of Purification
The synthetic utility of this compound stems from three primary reaction sites: the N-Fmoc protecting group, the C4-cyano group, and the piperidine nitrogen following Fmoc removal. Each synthetic transformation, whether it be deprotection, N-alkylation, or modification of the cyano group, introduces a unique set of purification challenges. The choice of purification strategy is not arbitrary; it is dictated by the specific physicochemical properties of the target molecule—its polarity, acidity/basicity, solubility, and physical state. An improperly purified compound can carry forward unreacted starting materials, byproducts, or residual reagents, leading to confounded biological data, poor reproducibility, and significant delays in the drug development pipeline.
This guide is structured to provide a logical framework for selecting and executing the optimal purification protocol for your specific derivative.
Characterizing the Landscape of Derivatives
Derivatives of this compound can be broadly categorized based on the key transformations undertaken:
-
Class I: Products of Fmoc-Group Removal. Treatment with a base like piperidine cleaves the Fmoc group, yielding 4-cyanopiperidine. This product is a basic secondary amine, a property that is central to its purification. The primary impurity concern is the dibenzofulvene (DBF)-piperidine adduct formed during deprotection.[1][2]
-
Class II: Products of N-Alkylation/Arylation. Following Fmoc removal, the newly exposed secondary amine is readily functionalized. The resulting N-substituted 4-cyanopiperidines are typically basic but have altered polarity depending on the substituent.
-
Class III: Products of Cyano Group Transformation. The nitrile can be hydrolyzed to a carboxylic acid (piperidine-4-carboxylic acid derivative) or reduced to a primary amine (4-(aminomethyl)piperidine derivative).[3][4] These transformations drastically alter the molecule's polarity and introduce new functional groups that guide the purification strategy.
A Logic-Based Approach to Method Selection
Choosing the right purification technique is the most critical decision. The following decision tree, presented as a workflow diagram, provides a systematic approach based on the properties of the target molecule.
Caption: Decision tree for selecting the primary purification technique.
Detailed Application Notes and Protocols
Technique 1: Acid-Base Liquid-Liquid Extraction
Principle and Application: This technique is the cornerstone for purifying basic piperidine derivatives (Class I & II) from neutral or acidic impurities. By manipulating the pH, the amine's solubility is switched between an organic solvent (as the free base) and an aqueous solution (as the protonated salt), leaving impurities behind.[5][6]
Protocol: Purification of a Deprotected N-Alkyl-4-cyanopiperidine
-
Dissolution: Dissolve the crude reaction mixture (e.g., from an N-alkylation reaction post-Fmoc removal) in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1 minute, ensuring to vent frequently.
-
Causality: The basic piperidine nitrogen is protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities (like the dibenzofulvene-piperidine adduct) and unreacted alkyl halides remain in the organic layer.[5]
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath to manage any heat generated during neutralization. Slowly add 5M aqueous sodium hydroxide (NaOH) with swirling until the pH is greater than 10 (confirm with pH paper). The solution may become cloudy as the deprotonated amine precipitates or oils out.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc. Shake vigorously to extract the neutral, free amine back into the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Repeat the extraction (Step 5) twice more with fresh organic solvent. Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for acid-base extraction of a basic piperidine.
Technique 2: Recrystallization
Principle and Application: Recrystallization is a powerful technique for purifying solid compounds that are thermally stable. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. It is particularly effective for purifying Class III derivatives like piperidine-4-carboxylic acids or their salts.[7][8]
Protocol: Purification of a Piperidine-4-carboxylic Acid Derivative
-
Solvent Selection: In small test tubes, test the solubility of the crude solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.
-
Trustworthiness: Using the absolute minimum volume of hot solvent is critical to maximize the recovery yield upon cooling.
-
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Table 1: Troubleshooting Common Recrystallization Issues [8]
| Issue | Probable Cause | Solution |
| "Oiling Out" | Compound is highly impure; cooling is too rapid; solvent is too nonpolar. | Re-heat to dissolve the oil, add more solvent or a more polar co-solvent, and allow to cool more slowly. |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Scratch the inside of the flask with a glass rod; add a seed crystal; reduce solvent volume by evaporation; place in a colder environment (e.g., freezer). |
| Poor Recovery | Too much solvent was used; compound has significant solubility in cold solvent. | Concentrate the mother liquor and attempt to recover a second crop of crystals; re-evaluate the choice of solvent for one with lower cold solubility. |
| Colored Crystals | Colored impurities are co-crystallizing. | Before hot filtration, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter. |
Technique 3: Column Chromatography
Principle and Application: Chromatography is the most versatile purification technique, separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. It is essential when acid-base extraction is not feasible (e.g., for neutral Fmoc-protected compounds) or when impurities have similar basicity to the product.
A. Normal-Phase Chromatography
-
Application: Ideal for purifying less polar compounds, such as the starting material (this compound) or other Fmoc-protected intermediates.
-
Stationary Phase: Silica Gel (SiO₂)
-
Mobile Phase: Non-polar solvent systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
Protocol: Purification of an Fmoc-Protected Intermediate
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% EtOAc in Hexanes to 30% EtOAc), is often most effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
B. Reverse-Phase Chromatography
-
Application: Excellent for purifying polar compounds, especially those that are highly water-soluble, such as piperidine-4-carboxylic acids or the salts of 4-(aminomethyl)piperidine derivatives.[9][10]
-
Stationary Phase: C18-functionalized Silica Gel
-
Mobile Phase: Polar solvent systems like Water/Acetonitrile or Water/Methanol, often with an acidic modifier.
Protocol: Purification of a Polar Piperidine Derivative Salt
-
Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water) and Solvent B (e.g., 0.1% TFA in Acetonitrile).
-
Expertise & Experience: The addition of an acid modifier like TFA is crucial. It protonates basic amines and suppresses the ionization of carboxylic acids, leading to sharper peaks and better separation by minimizing tailing on the C18 stationary phase.[11]
-
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A / 5% B).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before loading.
-
Elution: Elute the column using a linear gradient, increasing the percentage of Solvent B over time (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection & Analysis: Collect fractions and analyze them by HPLC or LC-MS to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions. Removing water/acetonitrile mixtures often requires lyophilization (freeze-drying) to obtain the final solid product, especially when a non-volatile modifier like TFA is used.
Table 2: General Chromatography Condition Summary
| Chromatography Type | Target Compound Class | Typical Stationary Phase | Typical Mobile Phase (Gradient) |
| Normal-Phase | Fmoc-protected, neutral, less polar derivatives | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 -> 1:1) |
| Reverse-Phase | Deprotected amines (as salts), carboxylic acids, polar derivatives | C18 Silica | Water/Acetonitrile with 0.1% TFA (e.g., 95:5 -> 5:95) |
Conclusion
The purification of derivatives from this compound is a multi-faceted challenge that requires a deep understanding of the chemical properties of the target molecule. There is no single "best" method; rather, the optimal approach is a carefully considered choice based on the principles of polarity, acidity/basicity, and physical state. By leveraging the systematic workflows and detailed protocols provided in this guide—from acid-base extraction for basic amines, to recrystallization for crystalline solids, and tailored chromatographic methods for complex mixtures—researchers can confidently and efficiently isolate their target compounds with the high degree of purity required for advancement in the pharmaceutical development process.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
- Mechotech. (n.d.).
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- ResearchGate. (2016).
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
- Elsinga, P. H. et al. (2007). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 12(9), 2167-2181. [Link]
- Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl)
- ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. [Link]
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- ACS Publications. (1990). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2018).
- Kumar, A. et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. [Link]
- PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- Google Patents. (n.d.).
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- ResearchGate. (2021).
- DTIC. (n.d.). Piperidine Synthesis. [Link]
- ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- Al Musaimi, O. et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(13), 3029. [Link]
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- ResearchGate. (2020).
- ResearchGate. (2014). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. [Link]
- ResearchGate. (2002). Methods for Removing the Fmoc Group. [Link]
- The Royal Society of Chemistry. (2022). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]
- Google Patents. (n.d.).
- PubMed. (n.d.). Use of N-(4-aminophenyl)
- ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
- Organic Syntheses. (n.d.). Procedure. [Link]
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Isonipecotic acid. [Link]
- García-Castañeda, J. E. et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(3), 385-391. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-氨甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Analytical Strategy for the Characterization of 4-Cyano-1-N-Fmoc-piperidine Derivatives
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Cyano-1-N-Fmoc-piperidine scaffold is a valuable building block in modern medicinal chemistry and peptide synthesis, prized for its conformational rigidity and the synthetic versatility afforded by the cyano and Fmoc-protected amine functionalities. The rigorous and unambiguous characterization of its derivatives is a prerequisite for their use in drug discovery and development, ensuring purity, identity, and stability. This guide provides a comprehensive, multi-modal analytical framework employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, presenting self-validating protocols and an integrated workflow for a complete and confident analytical assessment.
The Imperative for Rigorous Characterization
In the synthesis of novel chemical entities, particularly those intended for biological evaluation, absolute certainty of the molecular structure and purity is non-negotiable. For derivatives of this compound, this involves confirming the integrity of the piperidine ring, the presence and linkage of the fluorenylmethoxycarbonyl (Fmoc) protecting group, and the cyano moiety. An integrated analytical approach is essential, where each technique provides orthogonal and complementary data. HPLC assesses purity and quantifies components, MS confirms molecular weight, NMR provides the definitive structural map, and FT-IR offers rapid verification of key functional groups.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
2.1 Application Note: The Central Role of RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for evaluating the purity of this compound derivatives. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The bulky, hydrophobic Fmoc group imparts significant retention on a C18 column, making RP-HPLC an ideal method for separation.[1]
The choice of a mobile phase, typically a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA), is critical. TFA acts as an ion-pairing agent, sharpening peak shape and improving resolution.[2] UV detection is highly effective due to the strong chromophore of the Fmoc group, which exhibits significant absorbance at wavelengths around 254 nm and 301 nm.[1] Developing a stability-indicating method, which can resolve the parent compound from potential degradants, is crucial for formulation and stability studies.[3]
2.2 Data Presentation: Typical HPLC Parameters
| Parameter | Condition | Rationale & Causality |
| Column | C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm) | The C18 stationary phase provides excellent hydrophobic interaction with the Fmoc group for strong retention and separation. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | TFA protonates silanols and acts as an ion-pairing agent to improve peak symmetry. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for Fmoc-containing compounds. |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes | A gradient elution is necessary to elute the highly retained Fmoc-derivative while also separating less retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between resolution and run time. |
| Detection | UV at 254 nm, 301 nm | The Fmoc group has strong absorbance maxima near these wavelengths, ensuring high sensitivity.[4] |
| Column Temperature | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times. |
2.3 Experimental Protocol: RP-HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in water) and Mobile Phase B (0.1% v/v TFA in acetonitrile). Filter and degas both solutions.
-
Sample Preparation: Accurately weigh ~1 mg of the this compound derivative and dissolve it in 1 mL of acetonitrile or a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Run the gradient method as specified in Table 2.2 and record the chromatogram.
-
Data Analysis: Integrate all peaks detected at the chosen wavelength. Calculate the purity of the main peak as a percentage of the total peak area.
2.4 Visualization: HPLC Analysis Workflow
Caption: General workflow for RP-HPLC purity analysis.
Mass Spectrometry (MS): Molecular Weight and Structural Verification
3.1 Application Note: Confirming Identity with ESI-MS
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized derivative, thereby verifying its identity.[1] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode.[5] The high mass accuracy of modern instruments like Quadrupole Time-of-Flight (QTOF) allows for the determination of the elemental composition.
Tandem mass spectrometry (MS/MS) provides deeper structural insights. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns emerge. For Fmoc-protected compounds, a prominent fragmentation is the neutral loss of the dibenzofulvene-CO₂ portion of the Fmoc group, resulting from a McLafferty-type rearrangement.[6]
3.2 Data Presentation: Expected Mass Spectrometric Data
For the parent compound: this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [7] |
| Molecular Weight | 332.4 g/mol | [7] |
| Exact Mass | 332.1525 | [7] |
| Expected [M+H]⁺ | 333.1598 | Calculated |
| Expected [M+Na]⁺ | 355.1417 | Calculated |
3.3 Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the outlet of the HPLC system (from Protocol 2.3) to an ESI-MS detector.
-
Sample Preparation: Use the same sample prepared for HPLC analysis (1 mg/mL stock, diluted further to ~10-50 µg/mL with mobile phase).
-
MS Parameters (Positive ESI Mode):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Set according to instrument specifications (e.g., 10 L/min, 300 °C).
-
-
Data Acquisition: Acquire a full scan MS spectrum corresponding to the main HPLC peak.
-
MS/MS Acquisition (Optional): Perform a product ion scan on the precursor ion (e.g., m/z 333.16) to obtain the fragmentation spectrum.
-
Data Analysis: Compare the observed m/z of the primary ion with the calculated exact mass of the expected protonated molecule. Analyze the fragmentation pattern for characteristic losses.
3.4 Visualization: Key ESI-MS Fragmentation Pathways
Caption: Primary fragmentation pathway in positive-ion ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
4.1 Application Note: The Gold Standard for Structure
NMR spectroscopy provides an unambiguous confirmation of the chemical structure by mapping the ¹H and ¹³C atomic framework. For this compound derivatives, the spectrum contains distinct regions corresponding to the Fmoc group and the piperidine core.
-
¹H NMR: The aromatic region (δ ~7.2-7.8 ppm) will show characteristic multiplets for the 8 protons of the fluorenyl group. The aliphatic region will contain signals for the piperidine ring protons (δ ~1.5-4.0 ppm), which often exhibit complex splitting patterns due to conformational effects and proton-proton coupling.[8][9]
-
¹³C NMR: Key signals include the carbamate carbonyl (δ ~155 ppm), the cyano carbon (δ ~120 ppm), multiple aromatic signals (δ ~120-145 ppm), and aliphatic carbons of the piperidine ring.[10]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) are invaluable for establishing connectivity between adjacent protons, especially for assigning the complex signals of the piperidine ring.[11]
4.2 Data Presentation: Typical NMR Chemical Shift Regions
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Fmoc Aromatic | 7.2 - 7.8 | 120 - 145 |
| Fmoc CH & CH₂ | 4.2 - 4.6 | 47, 67 |
| Carbamate C=O | - | ~155 |
| Piperidine CH₂ | 1.5 - 4.0 | 25 - 50 |
| Cyano C≡N | - | ~120 |
4.3 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a ≥400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard one-pulse ¹H spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Assign peaks to the corresponding protons and carbons based on chemical shifts, multiplicities, and correlation data (if 2D spectra are acquired).
4.4 Visualization: COSY Correlations in the Piperidine Ring
Caption: Expected ¹H-¹H COSY correlations for the piperidine core.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
5.1 Application Note: Rapid and Reliable Verification
FT-IR spectroscopy is a fast and straightforward technique for confirming the presence of key functional groups within the molecule.[12] By passing infrared radiation through the sample, specific molecular vibrations absorb light at characteristic frequencies. The resulting spectrum provides a "fingerprint" of the compound. For a this compound derivative, the most informative peaks are the sharp C≡N stretch of the nitrile, the strong C=O stretch of the carbamate, and various C-H and C=C stretches from the aromatic and aliphatic portions of the molecule.
5.2 Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |
| Carbamate (C=O) | Stretch | 1680 - 1720 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |
Reference: General values from spectroscopic tables.[13]
5.3 Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions to the expected values listed in Table 5.2 to confirm the presence of the nitrile, carbamate, and other functional groups.
5.4 Visualization: FT-IR Analysis Workflow
Caption: Simple workflow for ATR-FTIR analysis.
Integrated Analytical Strategy
A robust characterization does not rely on a single technique but on the convergence of evidence from multiple orthogonal methods. The recommended workflow ensures both efficiency and comprehensive validation.
Caption: An integrated workflow for complete characterization.
This multi-modal approach, beginning with rapid screening by FT-IR and LC-MS and culminating in definitive structural proof by NMR, provides a self-validating system. By correlating the data from each technique, researchers can achieve the highest level of confidence in the identity, purity, and structural integrity of their this compound derivatives, a critical step in advancing drug discovery and development programs.
References
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Glu-OH. BenchChem Technical Support.
- Gottam, C., & Srinivasan, N. R. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem Technical Support.
- Heredia, Y., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- ResearchGate. (n.d.). Reaction of Fmoc-Val-OH with 20% piperidine in DMF was analyzed through... ResearchGate.
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. BenchChem Technical Support.
- ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate.
- Al-kassas, R., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmacognosy Journal.
- Heredia, Y., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.
- Heredia, Y., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Zhang, T., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH. BenchChem Technical Support.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
- InstaNANO. (2026). FTIR Functional Group Database Table with Search. InstaNANO.
- Lubis, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Ibon, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Tang, C., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules.
- Wawrzynczak, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijper.org [ijper.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. instanano.com [instanano.com]
Application Note & Protocol: A Comprehensive Guide to the Standard Operating Procedure for Fmoc Removal Using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fmoc Deprotection in Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is also widely utilized in the synthesis of complex organic molecules, including PROTACs and other drug candidates containing piperidine moieties.[1][2] Its popularity stems from its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2] The selective removal of the Fmoc group is a critical step that must be efficient and complete to ensure the desired final product's high purity and yield. Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target molecule.[2]
Piperidine, a secondary amine, is the most common reagent used for Fmoc deprotection due to its optimal basicity and nucleophilicity.[3][4] This guide provides a detailed, authoritative overview of the standard operating procedure for Fmoc removal using piperidine, including the underlying mechanism, a step-by-step protocol, monitoring techniques, and troubleshooting strategies.
Mechanism of Fmoc Deprotection by Piperidine
The removal of the Fmoc group by piperidine proceeds through a base-initiated β-elimination mechanism.[2] The process can be broken down into three key steps:
-
Proton Abstraction: Piperidine acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring.[2]
-
β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the formation of a reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free amine of the target molecule.[2][3]
-
Dibenzofulvene Scavenging: Excess piperidine in the reaction mixture then acts as a nucleophile, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[2][3] This scavenging step is crucial to prevent the highly reactive DBF from reacting with the newly liberated amine, which would result in a terminated sequence.[2]
The formation of the dibenzofulvene-piperidine adduct is also advantageous for reaction monitoring, as it has a strong UV absorbance around 301 nm.[1][5][6]
Experimental Protocol: Standard Fmoc Deprotection
This protocol outlines the standard procedure for Fmoc removal from a substrate attached to a solid support (e.g., resin in SPPS) or in solution-phase synthesis.
Reagents and Materials
-
Fmoc-protected substrate (e.g., peptide-resin, organic molecule)
-
Piperidine (high-purity)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel (e.g., solid-phase synthesis column, round-bottom flask)
-
Shaker or agitator
-
Filtration apparatus (for solid-phase)
-
Analytical instruments for monitoring (UV-Vis spectrophotometer or HPLC)
Step-by-Step Procedure
-
Preparation of Deprotection Reagent:
-
Prepare a 20% (v/v) solution of piperidine in high-purity DMF. It is crucial to use freshly prepared reagent, as piperidine can degrade over time.[5]
-
For a 10 mL solution, carefully add 2 mL of piperidine to 8 mL of DMF.
-
-
Resin Swelling (for Solid-Phase Synthesis):
-
Fmoc Deprotection Reaction:
-
Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected substrate (a typical ratio is 10 mL of reagent per gram of resin).[9] Agitate the mixture for 3-5 minutes at room temperature.[1] Drain the deprotection solution.
-
Second Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution to the substrate. Agitate the mixture for an additional 10-20 minutes at room temperature.[1][10] This two-step process ensures complete removal of the Fmoc group.
-
-
Thorough Washing:
The substrate is now ready for the subsequent step in the synthesis, such as the coupling of the next amino acid.
Workflow for Fmoc Deprotection
Caption: A typical workflow for the Fmoc deprotection process.
Monitoring the Deprotection Reaction
Ensuring the completeness of the Fmoc removal is paramount for the success of the synthesis. Several methods can be employed for this purpose:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for the presence of primary amines.[5] After the washing step, a small sample of the resin is taken and subjected to the Kaiser test. A deep blue color indicates the presence of free primary amines, signifying successful Fmoc removal.[5] A yellow or colorless result suggests incomplete deprotection.[5][10] It's important to note that the Kaiser test is not reliable for N-terminal proline.[10]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene-piperidine adduct in the deprotection solution.[5] The adduct has a characteristic strong absorbance at approximately 301 nm.[1][6] By collecting the piperidine solution and measuring its absorbance, the extent of Fmoc removal can be quantified using the Beer-Lambert law.[5] This method is often used in automated peptide synthesizers for real-time monitoring.[10]
-
HPLC and Mass Spectrometry: For the most rigorous analysis, a small amount of the substrate can be cleaved from the solid support and analyzed by HPLC and mass spectrometry.[10] This will confirm the absence of any remaining Fmoc-protected species.
Key Reaction Parameters Summary
| Parameter | Standard Condition | Rationale & Considerations |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | A freshly prepared solution is crucial for optimal performance as piperidine can degrade.[1][5] |
| Reaction Time | 2-step: 3-5 min then 10-20 min | Difficult sequences or sterically hindered amino acids may require longer reaction times.[1][5] |
| Temperature | Room Temperature | Elevated temperatures are generally not necessary and may increase the risk of side reactions.[1][5] |
| Solvent | N,N-Dimethylformamide (DMF) | High-purity, amine-free DMF should be used to prevent premature deprotection.[2][7] |
| Washing | 5-7 washes with DMF | Essential for the complete removal of piperidine and the DBF-piperidine adduct to prevent interference in subsequent steps.[1][8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Degraded piperidine- Incorrect reagent concentration- Insufficient reaction time- Peptide aggregation/steric hindrance | - Use fresh, high-quality piperidine.- Verify the concentration of the piperidine solution.- Increase the deprotection time (e.g., 2 x 20 min).[10]- Perform the deprotection at a slightly elevated temperature (e.g., 35-50°C) to disrupt aggregation.[10]- For very difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] |
| Side Reactions | - Aspartimide formation: Occurs in sequences with aspartic acid followed by a small amino acid.- Diketopiperazine (DKP) formation: Common with dipeptides, especially those containing proline. | - Use appropriate side-chain protecting groups for aspartic acid.- For DKP formation, consider alternative deprotection conditions, such as using 2% DBU with 5% piperazine in NMP, which has been shown to reduce DKP formation.[11][12] |
Advanced Strategies and Alternatives
While 20% piperidine in DMF is the standard, certain challenging sequences or the need for greener protocols have led to the exploration of alternatives:
-
Stronger Bases: For "difficult" sequences where aggregation hinders deprotection, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, often used at a concentration of 2% in DMF.[5]
-
Alternative Amines: Other secondary amines like 4-methylpiperidine have been shown to be as effective as piperidine and are not controlled substances in some regions.[13][14] Pyrrolidine has also been investigated as an alternative that allows for Fmoc removal in a broader range of solvents.[15]
-
Microwave-Assisted Deprotection: The use of microwave irradiation can accelerate the deprotection process, especially for sequences prone to aggregation.[10]
Conclusion
The removal of the Fmoc protecting group with piperidine is a robust and well-established procedure that is fundamental to the success of many synthetic strategies. A thorough understanding of the underlying mechanism, adherence to optimized protocols, and diligent monitoring are essential for achieving high yields of pure final products. By implementing the guidelines and troubleshooting strategies outlined in this document, researchers, scientists, and drug development professionals can confidently and efficiently perform this critical synthetic step.
References
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Bedero, C., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(9), 1488.
- Fields, G. B. (2002). Methods for Removing the Fmoc Group. In: Peptide Synthesis and Applications. Humana Press.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 167-173.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- ResearchGate. (n.d.). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. ResearchGate.
- Fields, G. B. (2002). Methods for Removing the Fmoc Group. ResearchGate.
- Ye, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11849.
- Ye, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
- Fay, R. (2017, April 10). What is the best method to deprotect Fmoc in solution phase?. ResearchGate.
- Egelund, P. H. G., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14202–14215.
- Bedero, C., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate.
- Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(18), 7013-7020.
- Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7013-7020.
- Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149.
- Lopez, J., et al. (2021). Fmoc-removal with 20% v/v of 4-Me-piperidine in a variety of solvents... ResearchGate.
- Bedero, C., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
- Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7013-7020.
- Aapptec. (2022, September 8). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Aapptec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 4-Cyano-1-N-Fmoc-piperidine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold-Based Approach to Library Synthesis
Combinatorial chemistry has revolutionized the landscape of drug discovery and materials science by enabling the rapid synthesis of vast libraries of molecules.[1] A cornerstone of this field is the use of "privileged scaffolds"—molecular frameworks that are frequently found in biologically active compounds. The piperidine ring is one such preeminent scaffold, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal template for exploring chemical diversity.
This guide details the application of 4-Cyano-1-N-Fmoc-piperidine , a highly versatile building block designed for the combinatorial synthesis of novel piperidine-based libraries. We will explore the strategic importance of each component of this molecule—the piperidine core, the Fmoc protecting group, and the 4-cyano moiety—and provide detailed protocols for its integration and subsequent diversification in solid-phase synthesis workflows.
Scientific Rationale: The Trifecta of Synthetic Utility
The power of this compound as a combinatorial building block lies in the distinct and synergistic functions of its three key components.
The Piperidine Core: A Privileged Scaffold
The piperidine heterocycle is a ubiquitous motif in medicinal chemistry.[3] Its presence in a molecule can enhance druggability by improving pharmacokinetic properties (ADME) and providing a robust framework for orienting pharmacophoric groups to interact with biological targets.[3] By incorporating this scaffold, researchers can generate libraries that are pre-validated to occupy a favorable region of chemical space.
The N-Fmoc Group: A Gateway to Solid-Phase Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the linchpin of modern solid-phase peptide synthesis (SPPS) and related solid-phase organic synthesis (SPOS).[4][5] Its utility stems from its unique base-lability, allowing for removal under mild conditions that are orthogonal to the acid-labile protecting groups often used for side chains (e.g., Boc, Trt).[6]
-
Mechanism of Deprotection: The Fmoc group is cleaved via a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, initiating the elimination of dibenzofulvene and carbon dioxide to liberate the free secondary amine of the piperidine scaffold.[5]
This orthogonality is critical in combinatorial synthesis, ensuring that the step-wise assembly of complex molecules can proceed with high fidelity and minimal side reactions.[4]
The 4-Cyano Moiety: A Hub for Chemical Diversification
The nitrile group at the 4-position is not merely a substituent; it is a versatile chemical handle that serves two primary purposes:
-
Pharmacophoric Contribution: The nitrile group is a potent polar pharmacophore. Its strong dipole can engage in hydrogen bonding as an acceptor and participate in other polar interactions within a protein binding pocket, often serving as an isostere for a carbonyl group.[7]
-
Synthetic Versatility: The true power of the cyano group in a combinatorial context is its capacity for chemical transformation into a variety of other functional groups. This allows for late-stage diversification of the library, dramatically increasing the number of unique compounds that can be generated from a single scaffold. Key transformations include:
-
Reduction to a primary amine (-CH₂NH₂).
-
Hydrolysis to a carboxylic acid (-COOH).
-
Reaction with azides to form tetrazoles.
-
Addition of organometallics to generate ketones.
-
This dual-purpose functionality makes the 4-cyano group an ideal feature for generating libraries with broad structural and functional diversity.
Application Workflow: A Dual-Axis Diversification Strategy
The use of this compound in combinatorial library synthesis is centered on a powerful dual-axis diversification strategy. After the initial incorporation of the building block onto a solid-phase resin, two distinct points for introducing diversity become available.
Axis 1: Diversification at the N-1 Position. Following Fmoc deprotection, the newly liberated secondary amine of the piperidine ring is available for reaction with a wide array of building blocks (e.g., carboxylic acids, aldehydes for reductive amination, sulfonyl chlorides).
Axis 2: Diversification at the C-4 Position. The cyano group can be chemically transformed, either before or after N-1 diversification, to introduce a second vector of diversity.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Incomplete Fmoc Deprotection of 4-Cyano-1-N-Fmoc-piperidine
Welcome, researchers and drug development professionals. This guide, curated by our Senior Application Scientists, provides an in-depth analysis and practical solutions for a common and often frustrating challenge: the incomplete N-Fmoc deprotection of 4-Cyano-piperidine. We move beyond simple protocols to explain the underlying chemical principles, empowering you to not only solve the immediate problem but also to anticipate and prevent future issues.
Troubleshooting Guide: From Problem to Solution
Experiencing a reaction that has stalled or yielded a mixture of starting material and product can be a significant setback. This section provides a systematic approach to diagnose and resolve incomplete Fmoc deprotection of 4-Cyano-1-N-Fmoc-piperidine.
Step 1: Confirming Incomplete Deprotection
Before modifying your protocol, it is critical to confirm that incomplete deprotection is the root cause. A mixture of starting material and the desired free amine is the primary indicator.
Recommended Analytical Methods:
-
Thin Layer Chromatography (TLC): This is the quickest method. An incomplete reaction will show a spot corresponding to the UV-active, non-polar Fmoc-protected starting material, in addition to the more polar, deprotected product spot (which may require staining, e.g., with ninhydrin, to visualize).[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative insight into the reaction's progress. The crude reaction mixture will display a peak for the unreacted this compound alongside the product peak.[1][2][3]
-
Mass Spectrometry (MS): LC-MS or direct-infusion MS analysis of the crude product will unambiguously confirm the presence of the starting material's mass alongside the product's mass.[1][4]
Step 2: Understanding the Root Causes
The deprotection of this compound is particularly challenging due to a combination of steric and electronic factors. Standard conditions, such as 20% piperidine in DMF, are often insufficient.[5][6]
-
Steric Hindrance: The bulky fluorenylmethoxycarbonyl (Fmoc) group can physically block the piperidine base from accessing the acidic proton on the fluorene ring, which is the reaction's rate-determining step.[5][7][8] While the 4-cyano substituent is not exceptionally large, it contributes to the overall rigidity and steric profile of the molecule.
-
Electronic Effects of the Cyano Group: The strongly electron-withdrawing nature of the nitrile group is a key factor.[9][10] While its primary effect is a significant reduction in the basicity of the piperidine nitrogen, this does not directly inhibit the E1cB deprotection mechanism itself. However, it alters the molecule's overall polarity and solubility, which can impact reaction kinetics in certain solvent systems.
-
Reagent Quality and Conditions: The efficacy of the deprotection reaction is highly dependent on the quality of the reagents and the chosen conditions.
-
Degraded Piperidine: Piperidine can degrade over time, reducing its basicity and effectiveness. Always use fresh, high-purity piperidine.[1][5]
-
Insufficient Reaction Time: This specific substrate often requires extended reaction times compared to simple amines or amino acids.[1][5][11]
-
Poor Solubility/Aggregation: If the substrate is not fully dissolved, the reaction will be inefficient. While aggregation is a greater concern in solid-phase peptide synthesis (SPPS), poor solubility in the chosen solvent can mimic this effect.[1][2][12]
-
Below is a workflow diagram to guide your troubleshooting process.
Step 3: Implementing Optimized Protocols
If standard conditions fail, a more robust protocol is required. Below are two field-proven strategies.
Protocol 1: Enhanced Standard Deprotection
This protocol modifies the standard procedure for moderately difficult deprotections.
-
Dissolution: Dissolve this compound in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF.[5]
-
First Deprotection: Add the piperidine solution to the reaction mixture and stir for 30-60 minutes at room temperature.[6]
-
Second Deprotection: After the initial period, consider adding a second equivalent of the piperidine solution or extending the total reaction time up to 2 hours, monitoring progress by TLC.
-
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and extraction protocol to remove the dibenzofulvene (DBF)-piperidine adduct and excess piperidine.[13]
Protocol 2: Strong Base Deprotection for Highly Resistant Substrates
For particularly stubborn deprotections, a stronger base system is highly effective. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that accelerates the initial proton abstraction.[6][14] However, DBU cannot scavenge the resulting DBF, so a nucleophilic scavenger like piperazine or piperidine must be included.[14]
-
Resin/Substrate Swelling/Dissolution: Dissolve the substrate in N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt potential intermolecular interactions.[6][14]
-
Reagent Preparation: Prepare a fresh deprotection cocktail of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[14][15] Piperazine is an excellent DBF scavenger and is not a controlled substance like piperidine.[16][17][18]
-
Deprotection: Add the DBU/piperazine solution to the reaction mixture.
-
Reaction: Stir at room temperature for 5-15 minutes. The reaction is typically much faster with this cocktail. Monitor closely by TLC.
-
Work-up: Proceed with a standard work-up, ensuring thorough washing to remove the high-boiling point NMP and deprotection reagents.
| Parameter | Standard Protocol (20% Piperidine/DMF) | Strong Base Protocol (2% DBU/5% Piperazine/NMP) | Rationale |
| Base Strength | Moderate | Very High | DBU is a significantly stronger base, accelerating the rate-limiting proton abstraction step.[14][15] |
| Typical Time | 30-120 min | 5-15 min | The increased basicity dramatically shortens the required reaction time.[18] |
| Solvent | DMF | NMP | NMP is a better solvent for disrupting aggregation and improving solubility of difficult substrates.[6][14] |
| Scavenger | Piperidine | Piperazine | Both are effective DBF scavengers. Piperazine is a safer, non-controlled alternative.[14][16][18] |
| When to Use | First attempt, moderately difficult substrates. | Stubborn reactions, sterically hindered substrates, aggregation-prone sequences.[12][14] |
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of Fmoc deprotection?
A1: The removal of the Fmoc group is a classic base-catalyzed β-elimination (E1cB) reaction.[7][19] It involves two critical steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring. This is the rate-determining step.[7]
-
Elimination & Scavenging: This abstraction leads to a β-elimination cascade, releasing dibenzofulvene (DBF), carbon dioxide, and the free amine. The excess piperidine in the solution then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This scavenging step is crucial to prevent DBF from reacting with your newly deprotected amine, which would terminate the chain.[7][19][20]
Q2: Why is the 4-cyano group specifically problematic?
A2: The 4-cyano group introduces electronic challenges. As a potent electron-withdrawing group, it significantly reduces the electron density of the piperidine ring system.[9] Studies have shown that piperidine derivatives with cyano groups exhibit minimal affinity for certain biological targets compared to those with electron-donating groups, highlighting its powerful electronic influence.[21][22] This alteration in electronic properties can affect the molecule's solubility and interaction with the solvent and reagents, indirectly slowing the deprotection kinetics.
Q3: Are there alternatives to piperidine that I can use?
A3: Yes, several alternatives exist, each with specific advantages. The choice depends on the specific challenges of your synthesis.[16][23][24]
| Reagent/Cocktail | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | The "gold standard"; well-understood, effective for most cases. | Controlled substance; can promote side reactions like aspartimide formation in peptides.[5][16] |
| 4-Methylpiperidine | 20% in DMF | Not a controlled substance; efficacy is equivalent to piperidine.[14][17] | Similar propensity for side reactions as piperidine. |
| Piperazine/DBU | 5% / 2% in NMP | Very fast and efficient, especially for difficult sequences; reduces certain side reactions.[14][15][18] | Requires careful handling of DBU; must be used with a scavenger. |
| Pyrrolidine | 20% in DMF | Can be more effective in certain "greener" solvent systems. | More nucleophilic than piperidine, which can increase the risk of side reactions like aspartimide formation.[20] |
Q4: Can I heat the reaction to speed it up?
A4: Gentle heating (e.g., to 30-40°C) can sometimes help overcome activation barriers and improve deprotection efficiency, especially in cases of aggregation or steric hindrance.[6][11] However, this should be done cautiously. Elevated temperatures can increase the risk of side reactions, such as racemization, particularly if the substrate has other sensitive functional groups.[8] It is generally preferable to first try extending the reaction time or using a stronger base system at room temperature.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
- (PDF) Methods for Removing the Fmoc Group. ResearchGate.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate.
- Green Chemistry - In situ Fmoc removal. RSC Publishing.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.
- Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- How cyano group can affect the schiff's base synthesis if it is nearby or very close to NH2 group?. ResearchGate.
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Cyano-1-N-Fmoc-piperidine in SPPS
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the use of 4-Cyano-1-N-Fmoc-piperidine in Solid-Phase Peptide Synthesis (SPPS). This building block is an invaluable tool for introducing a constrained, functionalized piperidine scaffold into peptidic structures, often used to mimic turns or to serve as a versatile synthetic handle. However, its unique structure presents specific challenges that can lead to undesired side reactions.
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the highest possible purity and yield for your target molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when first incorporating this compound.
Q1: What are the primary chemical stability concerns when using this compound in SPPS?
The primary concerns revolve around the stability of the cyano (-C≡N) group under standard SPPS conditions. While generally robust, the cyano group is susceptible to two main side reactions under certain conditions:
-
Hydrolysis: Conversion of the nitrile to a primary amide (-CONH₂) or a carboxylic acid (-COOH) during the final acidic cleavage step.
-
Reduction: Conversion of the nitrile to a primary amine (-CH₂NH₂) during cleavage, particularly when using silane-based scavengers.
Additionally, the inherent steric bulk of the piperidine ring can sometimes lead to slower or incomplete coupling reactions.
Q2: Is the cyano group stable to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF)?
Yes, the cyano group is stable under the basic conditions used for Fmoc deprotection. The standard treatment with 20% piperidine in DMF will not affect the nitrile functionality.[1][2]
Q3: Is the cyano group stable during the final TFA cleavage step?
The cyano group is generally stable to trifluoroacetic acid (TFA) itself. However, prolonged exposure to the cleavage cocktail, especially in the presence of water, can lead to acid-catalyzed hydrolysis of the nitrile to a primary amide (+18 Da mass shift).[3][4][5][6] Complete hydrolysis to the carboxylic acid is less common but possible under harsh conditions.
Q4: What are the most common unexpected masses I should look for in my LC-MS analysis?
When analyzing your crude product, be vigilant for the following mass additions to your target peptide mass (M):
-
M + 18 Da: Corresponds to the hydrolysis of the cyano group to a primary amide (C≡N → CONH₂).
-
M + 4 Da: Corresponds to the reduction of the cyano group to a primary aminomethyl group (C≡N → CH₂NH₂).
-
M - 1 Da / M - 2 Da: May indicate incomplete coupling of the this compound building block (deletion sequence).
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common problems observed during synthesis and analysis. Each problem is detailed with its root causes, actionable solutions, and step-by-step protocols.
Problem 1: Incomplete Coupling and Deletion Sequences
Symptoms:
-
You observe a significant peak in the LC-MS corresponding to the mass of your target peptide minus the 4-cyanopiperidine residue (a "deletion sequence").
-
A qualitative test (e.g., Kaiser test) after the coupling step shows a strong positive result, indicating unreacted free amines on the resin.
Causality: The piperidine ring, while conformationally flexible, is sterically more demanding than a standard amino acid backbone. This can hinder the approach of the activated carboxyl group to the resin-bound amine, leading to slower reaction kinetics and incomplete coupling under standard conditions.
Solutions:
-
Extended Coupling Time & Double Coupling: The simplest approach is to increase the reaction time for this specific coupling step from the standard 1-2 hours to 4-6 hours, or to perform a double coupling.
-
Use of a More Potent Coupling Reagent: If double coupling is insufficient, switching to a more potent uronium/aminium salt-based coupling reagent can improve efficiency. HATU, in the presence of a non-nucleophilic base like DIPEA or Collidine, forms a highly reactive OAt-active ester that can overcome steric barriers more effectively.[7]
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3x) to remove all residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add Collidine (6 eq) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel for a minimum of 4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Recoupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4 (a "double coupling").
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x) and proceed with the synthesis.
Problem 2: Hydrolysis of the Cyano Group (+18 Da Adduct)
Symptoms:
-
LC-MS analysis of the crude peptide shows a significant peak at the expected mass +18 Da.
-
The relative amount of this side product increases with longer cleavage times.
Causality: The final cleavage from the resin and removal of side-chain protecting groups is performed in strong acid (typically >90% TFA).[8] Any water present in the cleavage cocktail can participate in the acid-catalyzed hydrolysis of the nitrile to a primary amide.[4][5][6] This reaction is time and temperature-dependent.
Solutions:
-
Use Fresh, Anhydrous Reagents: Ensure your TFA is fresh and has been stored under an inert atmosphere to minimize water content. Use high-purity scavengers.
-
Minimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete removal of all other protecting groups (e.g., Pbf from Arg, Trt from Cys/His). Standard cleavage times are 2-3 hours; avoid unnecessary overnight cleavages.
-
Control Temperature: Perform the cleavage reaction at room temperature. Avoid heating unless absolutely necessary for a particularly difficult protecting group, as this will accelerate nitrile hydrolysis.
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum before cleavage.
-
Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A standard "Reagent K" cocktail is often suitable: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. For minimizing hydrolysis, consider reducing the water content to 2.5% and replacing it with 2.5% TIS. The cocktail would be: 90% TFA, 5% Thioanisole, 2.5% EDT, 2.5% TIS.
-
Cleavage: Add the cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Workup: Filter the resin and precipitate the peptide in cold diethyl ether as per standard procedure.
-
Analysis: Analyze the crude product by LC-MS and compare the +18 Da peak intensity to that from a longer, 4-hour cleavage to confirm time dependency.
Problem 3: Reduction of the Cyano Group (+4 Da Adduct)
Symptoms:
-
LC-MS analysis reveals a peak at the expected mass +4 Da. This corresponds to the four-electron reduction of the nitrile (C≡N) to an aminomethyl group (-CH₂-NH₂).
Causality: Triisopropylsilane (TIS), a common cation scavenger, is also a hydride donor and can act as a reducing agent under strong acidic conditions.[9][10][11] While it is primarily intended to scavenge carbocations (e.g., from trityl or t-butyl groups), it has been shown to reduce certain functional groups. The cyano group can be susceptible to this reduction, especially at elevated temperatures or with prolonged reaction times.
Solutions:
-
Modify Scavenger Cocktail: If your peptide does not contain highly sensitive residues like Trp, Met, or Cys that require TIS, you can often replace it. A cocktail containing ethanedithiol (EDT) and thioanisole is effective for scavenging and is less reducing.
-
Avoid Elevated Temperatures: Do not heat the cleavage reaction if TIS is present in the cocktail.
-
Applicability: This protocol is recommended for peptides that do not contain Trp, Met, or multiple Cys residues, or where cyano group reduction has been identified as a major side product.
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT) .
-
Cleavage & Workup: Follow the standard procedure for cleavage (2-3 hours at room temperature) and peptide precipitation.
-
Analysis: Compare the LC-MS of the crude product with a control cleavage performed with a TIS-containing cocktail to confirm the elimination of the M+4 Da side product.
Section 3: Data Interpretation & Visualization
Summary of Potential Mass Adducts
The following table provides a quick reference for identifying potential side products from mass spectrometry data when working with this compound.
| Mass Shift | Identity of Adduct | Probable Cause | Recommended Action |
| +18 Da | Hydrolysis to Amide | Water in TFA cocktail; prolonged cleavage. | Use dry TFA; reduce cleavage time. |
| +4 Da | Reduction to Amine | TIS in cleavage cocktail. | Replace TIS with EDT/Thioanisole. |
| -1 Da / -2 Da | Deletion Sequence | Incomplete coupling of the piperidine moiety. | Use double coupling and/or HATU. |
| +85 Da | Piperidinyl Adduct | (On adjacent Cys/Ser) Base-catalyzed side reaction during Fmoc deprotection. | Use 2-chlorotrityl resin for C-terminal Cys; add HOBt to piperidine solution. |
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing and solving issues related to the incorporation of this compound.
Mechanism Diagram: Acid-Catalyzed Nitrile Hydrolysis
This diagram illustrates the plausible mechanism for the formation of the +18 Da amide side product during TFA cleavage.
Section 4: General Recommendations & Best Practices
-
Characterize Your Building Block: Always confirm the purity of the incoming this compound building block before use.
-
Sequence Matters: Be aware that side reactions can be sequence-dependent. Proximity to residues like Asp or Cys can sometimes exacerbate issues.
-
Perform Pilot Syntheses: When developing a new synthesis with this building block, perform a small-scale pilot run to identify potential side reactions before committing to a large-scale synthesis.
-
Systematic Analysis: Always analyze crude peptide products thoroughly by high-resolution LC-MS to correctly identify side products. Do not rely on purity estimates from low-resolution methods alone.
References
- Asano, Y. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 2014.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II.
- Clark, J. Hydrolysing Nitriles. Chemguide.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther, 2014, 20:53–69.
- Hu, H., et al. Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 2018.
- BenchChem. Beyond TFA: A Comparative Guide to Modern Resin Cleavage Strategies in SPPS. BenchChem Technical Guides, 2025.
- Couty, F., et al. The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 2017, 13, 280-297.
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Version 1.7.2.
- ResearchGate. Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF.
- Coin, I., et al. Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 2014, 1146, 3-26.
- Góngora-Benítez, M., et al. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 2022.
- The Wellcome Trust Centre for Human Genetics. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol, 2008.
- ResearchGate. A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 2009.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- ResearchGate. Would an unprotected maleimide functionality survive TFA deprotection employed in standard solid phase peptide synthesis (SPPS)?
- National Institutes of Health. Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 2018, 24(10).
- ResearchGate. Common side reactions in peptide synthesis occurring on resin.
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Bibliomed. Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical and Biological Sciences, 2017, 5(2), 54-61.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chempep.com [chempep.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
preventing aspartimide formation with piperidine deprotection
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most persistent challenges in Fmoc-based SPPS: aspartimide formation. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1][2] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[1][3] The resulting five-membered succinimide ring is known as an aspartimide.[1]
This side reaction is problematic for several reasons:
-
Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1][3][4][5]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1][6]
-
Purification Challenges: These byproducts, particularly the β-aspartyl and epimerized peptides, often have the same mass as the target peptide and can be very difficult to separate by HPLC.
-
Chain Termination: The aspartimide intermediate can lead to the formation of N-terminal piperazine-2,5-diones (DKPs), causing termination of the peptide chain.[7]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid.[3][8]
-
High-Risk Sequences: Asp-Gly is the most susceptible motif due to the lack of steric hindrance from the glycine residue.[3][8] Other high-risk sequences include Asp-Asn, Asp-Ser, Asp-Asp, and Asp-Cys.[3][9]
-
Steric Hindrance: Bulky side chains on the C-terminal amino acid can sterically hinder the cyclization reaction, reducing the rate of aspartimide formation. For example, an Asp-Cys(Trt) motif shows significantly less aspartimide formation than Asp-Cys(Acm).[3]
Q3: What are the primary strategies to prevent aspartimide formation?
There are three main approaches to mitigate or prevent aspartimide formation:
-
Modification of Deprotection Conditions: Altering the base, solvent, or using additives in the Fmoc deprotection cocktail can significantly reduce the rate of this side reaction.
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the Asp side chain can sterically block the formation of the succinimide ring.[10]
-
Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the Asp residue completely prevents the cyclization reaction.[10]
Each of these strategies has its own set of advantages and considerations, which will be explored in the troubleshooting guide below.
Troubleshooting Guide: Aspartimide Formation
This section provides a structured approach to identifying and resolving issues related to aspartimide formation.
Issue: Significant byproduct peaks with the same mass as the target peptide are observed during HPLC/MS analysis, especially for peptides containing Asp-Gly, Asp-Asn, or Asp-Ser sequences.
This is a classic indicator of aspartimide formation and its subsequent conversion to α- and β-peptides.[2]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting aspartimide formation.
Solution 1: Modification of Fmoc Deprotection Conditions
This is often the first and most straightforward approach due to its ease of implementation.
A. Use of a Weaker Base
The basicity of the deprotection solution is a key factor. Switching from the standard 20% piperidine in DMF to a weaker base can significantly reduce aspartimide formation.
-
Dipropylamine (DPA): DPA has been shown to strongly reduce aspartimide formation compared to piperidine, even at elevated temperatures (60°C).[11][12][13]
-
Morpholine: Using approximately 50% morpholine in DMF can result in minimal aspartimide formation.[3]
-
Piperazine: As a weaker base, piperazine can also suppress this side reaction.[10]
B. Addition of an Acidic Additive
Adding a small amount of a weak acid to the standard piperidine solution can temper its basicity, thereby reducing the rate of aspartimide formation without significantly impacting Fmoc removal efficiency.
-
Formic Acid: The addition of 0.1 M formic acid to the piperidine solution can be effective.[4]
-
Hydroxybenzotriazole (HOBt) or OxymaPure: Adding 0.1 M HOBt or OxymaPure to the deprotection cocktail is a well-established method for suppressing aspartimide formation.[5][10]
| Deprotection Reagent | Temperature | Peptide Sequence | Crude Yield (%) | Aspartimide Formation (%) | Reference |
| 20% Piperidine (PPR) | 60 °C | H-Ala-Phe-Asp-Gly-Val-Ala-NH₂ | 73% | 17% | [14] |
| 20% Dipropylamine (DPA) | 60 °C | H-Ala-Phe-Asp-Gly-Val-Ala-NH₂ | 65% | 3% | [13] |
| 5% Piperazine + 2% DBU + 1% Formic Acid | 50 °C | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 97.6% | 2.4% | [5] |
Solution 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups
If modifying the deprotection conditions is insufficient, the next step is to use an Asp residue with a bulkier side-chain protecting group than the standard tert-butyl (OtBu) ester. The increased steric bulk physically hinders the backbone amide from attacking the side-chain carbonyl.[4][10]
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): This protecting group has shown improvements over the standard OtBu group.[7][10]
-
Fmoc-Asp(OBno)-OH (benzyloxymethyl): This derivative has demonstrated a significant reduction in aspartimide formation, even in the challenging Asp-Gly sequence.[6]
| Asp Protecting Group | Peptide Sequence (VKDXYI) | Target Peptide (%) after 100 cycles | Aspartimide (%) after 100 cycles | Reference |
| OtBu | X=Gly | 36.1 | 10.4 | [6] |
| OMpe | X=Gly | 41.5 | 8.8 | [6] |
| OBno | X=Gly | 87.8 | 0.8 | [6] |
Solution 3: Backbone Protection Strategies
For extremely sensitive sequences where the above methods fail, backbone protection is the most robust solution. This involves temporarily protecting the amide nitrogen of the residue following the Asp, which completely prevents the intramolecular cyclization.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, such as Fmoc-Asp-Ser(ψMe,Mepro)-OH or Fmoc-Asp-Thr(ψMe,Mepro)-OH, can effectively eliminate aspartimide formation.[3]
-
2,4-Dimethoxybenzyl (Dmb) Group: Using a dipeptide building block where the glycine residue is protected with a Dmb group on its backbone nitrogen, like Fmoc-Asp(OtBu)-Gly(Dmb)-OH, is a highly effective strategy for Asp-Gly sequences.[4][10] The Dmb group is cleaved during the final TFA treatment.[4]
Caption: The base-catalyzed mechanism of aspartimide formation.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine and an Acidic Additive
This protocol is recommended as a first-line defense against aspartimide formation for moderately sensitive sequences.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.[2]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 10-minute intervals.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[2]
-
Confirmation: Perform a Kaiser test to ensure complete removal of the Fmoc group.
Protocol 2: Coupling of a Backbone-Protected Dipeptide
This protocol is for highly susceptible sequences, such as those containing Asp-Gly.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 2 x 10 minutes with 20% piperidine in DMF).[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[2]
-
Dipeptide Activation: In a separate vessel, dissolve the backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-Gly(Dmb)-OH, 1.5-2 equivalents) and a coupling reagent (e.g., HBTU, 1.45 equivalents) in DMF. Add a base (e.g., DIPEA, 3 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and then DMF.
-
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling.[2]
References
- Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters. [Link]
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. [Link]
- How to prevent aspartimide formation during Microwave-assisted peptide synthesis?
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
- The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
- ASPARTIMIDE FORM
- The aspartimide problem in Fmoc-based SPPS—part III.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. [Link]
- Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection. Royal Society of Chemistry. [Link]
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis.
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis.
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis.
- Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
- Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. biotage.com [biotage.com]
- 11. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-1-N-Fmoc-piperidine
Welcome to the technical support center for the synthesis and optimization of 4-Cyano-1-N-Fmoc-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the Fmoc protection of 4-cyanopiperidine. Our goal is to ensure you can achieve high yield and purity in your synthesis through a deep understanding of the reaction mechanism and critical parameters.
Introduction
This compound is a key building block in medicinal chemistry and peptide synthesis, often utilized as a constrained scaffold or for the introduction of a piperidine moiety with a handle for further functionalization. The successful synthesis of this compound hinges on the efficient N-protection of the 4-cyanopiperidine core with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. While seemingly straightforward, this reaction is subject to several variables that can impact yield and purity. This guide will walk you through optimizing these conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: Which Fmoc reagent is best for the protection of 4-cyanopiperidine: Fmoc-Cl or Fmoc-OSu?
A1: Both 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) can be used. However, Fmoc-OSu is often preferred due to its greater stability and lower propensity for side reactions, such as the formation of oligopeptides if the starting amine is not pure.[1] Fmoc-Cl is more reactive but is also more sensitive to moisture and can be more challenging to handle.
Q2: My reaction appears to be sluggish or has stalled. What is the likely cause?
A2: A stalled reaction is often due to insufficient base, poor solubility of reagents, or low reaction temperature. Ensure your base is not depleted and is of a suitable strength. If solubility is an issue, consider a different solvent system (see Troubleshooting Guide below). Gently warming the reaction may also increase the rate, but should be done with caution to avoid side reactions.
Q3: I am observing an unexpected impurity in my final product. What could it be?
A3: A common impurity is the dibenzofulvene-piperidine adduct, which can form if the Fmoc group is cleaved under basic conditions and the resulting dibenzofulvene is trapped by any unreacted 4-cyanopiperidine.[2][3] Another possibility is the presence of unreacted starting material. Careful monitoring of the reaction by TLC or HPLC is crucial to ensure full conversion.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the disappearance of the 4-cyanopiperidine starting material and the appearance of the higher Rf, UV-active Fmoc-protected product can be tracked. HPLC provides a more quantitative assessment of the reaction progress.[4]
In-Depth Troubleshooting Guides
Problem 1: Low Reaction Yield
A low yield of this compound is a frequent challenge. The following guide will help you diagnose and resolve the underlying issues.
-
Inadequate Base: The choice and amount of base are critical. The base neutralizes the acid byproduct of the reaction (e.g., HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu), driving the reaction to completion.
-
Solution: Use a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). A slight excess (1.1-1.5 equivalents) is recommended. Inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., dioxane/water) can also be effective.[5]
-
-
Poor Solubility: 4-cyanopiperidine (often as a hydrochloride salt) and the Fmoc reagent may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.
-
Solution: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is a good starting point. If using 4-cyanopiperidine hydrochloride, ensure sufficient base is added to liberate the free amine. A solvent system of THF/saturated aqueous NaHCO3 can also be effective.[5]
-
-
Suboptimal Temperature: The reaction is typically performed at room temperature. However, if the reaction is slow, gentle heating may be necessary.
-
Solution: Monitor the reaction at room temperature for a few hours. If progress is slow, consider increasing the temperature to 40-60°C and continue to monitor by TLC or HPLC.[6]
-
Sources
Technical Support Center: Improving the Yield of 4-Cyano-1-N-Fmoc-piperidine Coupling Reactions
Introduction: Navigating the Challenges of a Unique Building Block
Welcome to the technical support center for advanced peptide synthesis. This guide is dedicated to researchers, chemists, and drug development professionals who are working with 4-Cyano-1-N-Fmoc-piperidine and encountering challenges with coupling efficiency.
This compound is a valuable building block for introducing a conformationally constrained, non-natural amino acid mimic into peptide sequences. However, its successful incorporation is often hampered by a fundamental structural feature: the nucleophile is a secondary amine within a piperidine ring. This structure presents significant steric hindrance and lower nucleophilicity compared to the primary amines of standard proteinogenic amino acids, leading to slower reaction kinetics and, frequently, incomplete coupling reactions.[1]
This document provides a structured troubleshooting guide, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and achieve high-yield, high-purity synthesis of your target peptide.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific issues you may be observing in your experiments.
Q: My coupling reaction with this compound is incomplete, resulting in a low yield of my target peptide and the presence of deletion sequences. Why is this happening?
A: The primary reason for incomplete coupling is the sterically hindered and less reactive nature of the secondary amine on the piperidine ring. Standard coupling conditions, particularly those developed for primary amino acids, often lack the potency to drive this reaction to completion. The bulky Fmoc group and the rigid ring structure create a challenging environment for the formation of the new amide bond.[1] Factors such as suboptimal coupling reagents, insufficient reaction time, or peptide aggregation on the solid support can exacerbate this issue.[2][3]
Q: I used a standard carbodiimide coupling method (e.g., DIC/HOBt) and my yield was very poor. What should I use instead?
A: Carbodiimide reagents like DIC and DCC are often not potent enough for sterically demanding couplings such as this one.[4][5] To overcome the high activation energy, you must switch to a more powerful in-situ activating reagent.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are significantly more effective. They react with the carboxylic acid to form highly reactive activated esters that can overcome the steric barrier.[4][6] HATU, which is based on the additive HOAt, is frequently considered the gold standard for difficult couplings due to its high reactivity and ability to minimize racemization.[1][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They offer a great balance of reactivity and stability and do not pose the risk of N-guanidinylation, a potential side reaction with uronium salts if used in large excess.[4][6]
The choice between these reagents often depends on the specific sequence, but moving away from carbodiimides is the most critical first step.
Q: How can I confirm if my coupling reaction has gone to completion? The standard Kaiser (ninhydrin) test is not an option.
A: You are correct; the Kaiser test is unreliable for detecting secondary amines like the one in this compound as it requires a free primary amine to produce the characteristic blue color.[7] You must use an alternative method:
-
Chloranil Test: This qualitative test is effective for detecting unreacted secondary amines. In the presence of free amino groups, the resin beads will develop a green or blue color in under five minutes.[8]
-
Intermediate Cleavage and Analysis: The most definitive method is to take a small sample of the peptide-resin (a few beads), perform a cleavage from the support, and analyze the resulting crude material by HPLC and Mass Spectrometry (MS).[2][7] This will unambiguously identify the presence and quantity of the desired product versus unreacted starting material or deletion sequences.
Q: My peptide sequence is prone to aggregation on the solid support. How does this affect the coupling, and what can I do?
A: Peptide aggregation, caused by intermolecular hydrogen bonding, can severely hinder reagent access to the reactive sites on the resin, leading to failed or incomplete coupling reactions.[2][3] This problem is independent of the amino acid being coupled but can be a major cause of low yield.
-
Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) . NMP has superior solvating properties and is more effective at disrupting secondary structures and preventing aggregation.[4][9][10] For very difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) or the use of additives like DMSO can be beneficial.[4][9]
-
Microwave-Assisted Synthesis: The application of microwave energy can rapidly heat the reaction, providing the necessary energy to disrupt aggregation and accelerate the coupling kinetics for difficult reactions.[1][4]
Q: I still have incomplete coupling even after using a stronger coupling reagent like HATU. What are my next steps?
A: If a single coupling with a potent reagent is insufficient, you should implement more rigorous strategies. This situation is common with particularly challenging sequences.
-
Double Coupling: This is the most common and effective solution. After the initial coupling reaction, drain the reagents, wash the resin with DMF, and then repeat the coupling step with a fresh solution of activated this compound.[2][4][7]
-
Increase Reaction Time: Sterically hindered couplings are slow. Extend the reaction time significantly, from the typical 1-2 hours to 4 hours or even overnight, to ensure the reaction proceeds to completion.[4]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of the desired molecular interactions, driving the reaction forward.[11]
Workflow & Troubleshooting Diagram
Caption: Troubleshooting workflow for low-yield this compound couplings.
Frequently Asked Questions (FAQs)
What is "double coupling" and when should I use it? Double coupling is the process of repeating the coupling step with a fresh preparation of activated amino acid immediately after the first coupling attempt.[4][7] You should use this strategy whenever you are working with a known difficult coupling, such as incorporating this compound, or if monitoring tests indicate the first coupling was incomplete.[2]
How many equivalents of the amino acid, coupling reagent, and base should I use? For difficult couplings, it is standard practice to use a significant excess of reagents relative to the resin loading capacity. A typical starting point is:
-
This compound: 4 equivalents
-
Coupling Reagent (e.g., HATU): 3.9 equivalents
-
Base (e.g., DIPEA): 8 equivalents
These ratios ensure that the activation is rapid and that the concentration of the active species is high enough to drive the reaction to completion.[4]
What is the optimal reaction time and temperature? For this sterically hindered coupling, a minimum of 2 hours at room temperature is recommended.[2] Many protocols extend this to 4 hours or even overnight to maximize the yield.[4] If using microwave-assisted synthesis, coupling times can be dramatically reduced to 10-30 minutes at an elevated temperature (e.g., 75°C), but this must be optimized to avoid side reactions.[4][12]
Which solvent is best for this coupling? While DMF is the most common solvent in SPPS, NMP is often a better choice for difficult sequences due to its superior ability to solvate the growing peptide chain and prevent aggregation.[9][10] Acetonitrile (ACN) and tetrahydrofuran (THF) have also been reported as excellent solvents when using certain resin types.[9]
Data Summary: Coupling Reagent Comparison
| Coupling Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Potential Issues |
| Uronium/Aminium Salts | HATU, HCTU | +++++ | Highest reactivity, ideal for steric hindrance, low racemization with HOAt-based reagents.[1][6] | Higher cost, potential for guanidinylation side reaction if used in large excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP | ++++ | High reactivity, no guanidinylation risk, good for N-methyl amino acids.[6][13] | Can produce carcinogenic HMPA as a byproduct (BOP reagent), generally slightly less reactive than HATU.[12] |
| Carbodiimides | DIC, DCC | ++ | Cost-effective, widely used for standard couplings.[6] | Generally insufficient for hindered couplings, requires additives (HOBt, OxymaPure) to suppress racemization.[4][6] |
Experimental Protocols
Protocol 1: Optimized Single Coupling using HATU
This protocol is designed for a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF (5-10 mL) in a reaction vessel for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Perform N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.[6] Drain and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in anhydrous DMF (~2 mL). Add DIPEA (8 eq., 0.8 mmol) to the solution. Vortex briefly for 1-2 minutes to pre-activate the carboxylic acid.[1]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing:
-
(Optional but Recommended) Perform a chloranil test on a few resin beads to check for completion.
-
Drain the coupling solution. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[1] Proceed to the next deprotection/coupling cycle.
-
Protocol 2: Double Coupling Strategy for Extremely Difficult Sequences
-
Perform Steps 1-4 from Protocol 1, allowing the first coupling to proceed for 2 hours.
-
First Wash: Drain the reaction vessel. Wash the resin thoroughly with DMF (3x).
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Step 3 of Protocol 1. Add this solution to the resin and agitate for an additional 2 hours.
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next step in your synthesis.
Reaction Mechanism Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Synthesis of 4-Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of 4-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered in the laboratory. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, but its synthesis is often fraught with challenges related to stereocontrol, functional group compatibility, and scalability.[1][2] This resource offers practical solutions and detailed protocols to navigate these complexities.
Part 1: Troubleshooting Common Synthetic Challenges
This section directly addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles behind the recommended troubleshooting steps.
Section 1.1: Stereoselectivity Control
Question 1: My reaction is producing a mixture of diastereomers, particularly in a Pictet-Spengler reaction or during pyridine hydrogenation. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a frequent hurdle, especially when creating stereocenters on the piperidine ring. The outcome is often a delicate balance between kinetic and thermodynamic control.[3]
For Pictet-Spengler Reactions:
The stereochemistry is determined during the intramolecular electrophilic attack on the iminium ion intermediate.[4][5] Several factors can influence the facial selectivity of this cyclization:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable, undesired diastereomer.[3][4]
-
Troubleshooting: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). This often favors the kinetic product, which may be the desired diastereomer.
-
-
Acid Catalyst: The nature and concentration of the acid catalyst are critical. They influence the geometry of the iminium ion and the transition state.[4][6]
-
Troubleshooting: Evaluate a panel of Brønsted acids (TFA, HCl) or Lewis acids (BF₃·OEt₂). Sometimes, milder conditions or even the absence of a strong acid can yield better results.[4]
-
-
Solvent Effects: The solvent's polarity and coordinating ability can stabilize or destabilize the transition states leading to different diastereomers.
-
Troubleshooting: Experiment with solvents of varying polarities, such as toluene, dichloromethane, or acetonitrile.[4]
-
For Catalytic Hydrogenation of 4-Substituted Pyridines:
The hydrogenation of a substituted pyridine ring to a piperidine often creates at least one new stereocenter, and achieving high diastereoselectivity can be challenging.
-
Catalyst Choice: The catalyst surface plays a crucial role in how the substrate adsorbs and is hydrogenated.
-
Troubleshooting: Heterogeneous catalysts like Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) have been shown to favor the formation of cis piperidines under certain conditions.[7][8] Platinum-based catalysts (e.g., PtO₂) under acidic conditions are also effective but may yield different stereochemical outcomes.[9]
-
-
Reaction Conditions (Pressure & Temperature): These parameters can influence the equilibrium between different substrate conformations on the catalyst surface.
-
Troubleshooting: Increasing hydrogen pressure can sometimes improve the diastereomeric ratio in favor of the cis product.[10] A systematic screening of both temperature and pressure is recommended.
-
-
Substrate Control: Electron-donating or sterically bulky groups on the pyridine ring can hinder the reaction and affect selectivity. The reduction may proceed via hydride transfer to the 4-position of the pyridine ring.[7][11]
Question 2: I am struggling to achieve high enantioselectivity in my synthesis of a chiral 4-substituted piperidine. What are the key factors to consider?
Answer: Achieving high enantioselectivity requires the use of chiral controllers, which can be chiral catalysts, auxiliaries, or reagents.
-
Asymmetric Catalysis: This is often the most efficient approach.
-
Strategy: Employ chiral catalysts. For instance, zinc-catalyzed [4+2] cycloadditions using chiral ligands like bis(oxazolinylphenyl)amides (BOPA) can produce piperidines with high enantioselectivity.[12] Similarly, organocatalysts like diphenylprolinol silyl ethers have been used successfully in multi-component reactions to afford highly substituted chiral piperidines.[13]
-
-
Chiral Auxiliaries: A chiral auxiliary attached to the substrate can direct the stereochemical outcome of a reaction.
-
Strategy: This is a powerful strategy in reactions like the Pictet-Spengler, where attaching a chiral auxiliary to the β-arylethylamine can provide excellent stereocontrol.[3] The auxiliary is typically removed in a subsequent step.
-
-
Enzyme-Catalyzed Reactions: Biocatalysis offers exquisite selectivity.
Section 1.2: Low Yield and Side Reactions
Question 3: My reductive amination of a 1,5-dicarbonyl compound (or a 4-piperidone) is giving low yields and multiple side products. How can I optimize it?
Answer: Reductive amination is a cornerstone for piperidine synthesis, but it is sensitive to reaction conditions.[16][17] Low yields often stem from incomplete iminium ion formation, side reactions, or decomposition of the reducing agent.
-
Inefficient Iminium Ion Formation: This is a common culprit. The reaction is pH-dependent.
-
Troubleshooting: The optimal pH for most reductive aminations is mildly acidic (pH 4-6).[18] Add a weak acid like acetic acid to catalyze imine formation. For less basic amines, more acidic conditions might be necessary.
-
-
Side Product Formation:
-
Over-alkylation: The product piperidine can react further. Use a slight excess of the amine.
-
Aldol Condensation: The dicarbonyl starting material can self-condense under basic or acidic conditions. Maintain careful pH control.
-
-
Reducing Agent Issues:
-
Instability: Sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) can be unstable at low pH.[18] Sodium triacetoxyborohydride (STAB) is often a better choice as it is more tolerant of mildly acidic conditions and is selective for the iminium ion over the ketone/aldehyde.[18]
-
Moisture Sensitivity: Borohydride reagents are moisture-sensitive. Ensure anhydrous conditions by using oven-dried glassware and dry solvents.[18]
-
Question 4: I am attempting a Mannich-type reaction to synthesize a 4-piperidone, but the reaction is messy and yields are poor. What can I do?
Answer: The classic Mannich condensation for 4-piperidones involves the reaction of an aldehyde, an amine (like ammonium acetate), and two equivalents of a ketone.[19] The reaction can be complex, with competing pathways.
-
Reaction Conditions:
-
Troubleshooting: The choice of solvent and temperature is critical. Ethanol is commonly used.[19] Ensure the pH is controlled, as ammonium acetate acts as both the nitrogen source and a buffer.
-
-
Side Reactions:
-
Michael Addition: Unwanted Michael additions can occur.
-
Polymerization: Aldehyd self-condensation or polymerization can be an issue, particularly with formaldehyde.
-
Troubleshooting: Control the stoichiometry carefully. Slow addition of the aldehyde can sometimes minimize side reactions. A three-component vinylogous Mannich reaction has been developed as a more controlled alternative for building polyfunctional piperidines.[20]
-
Part 2: Visualizations and Data
Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Mechanism of the Pictet-Spengler Reaction
Caption: Key steps in the Pictet-Spengler reaction mechanism.
Table 1: Catalyst Selection for Hydrogenation of 4-Substituted Pyridines
| Catalyst | Typical Conditions | Common Stereochemical Outcome | Notes |
| Rh₂O₃ | 5 bar H₂, 40 °C, TFE | cis as major product | Tolerates many functional groups, but sterically hindered substrates can be slow.[7] |
| PtO₂ (Adams' catalyst) | 50-70 bar H₂, Acetic Acid, RT | Mixture of cis and trans | Acidic conditions are often required.[9] |
| Rh/C | High pressure & temperature | Often favors cis isomer | Can require harsh conditions for full conversion.[8][10] |
| Pd/C | Varies widely | Can cause dehalogenation | Often used for debenzylation, may require acidic additives for ring saturation.[21] |
Part 3: Detailed Experimental Protocols
Protocol 1: Troubleshooting the Pictet-Spengler Reaction for Improved Diastereoselectivity
This protocol provides a systematic approach to optimize a Pictet-Spengler reaction that is giving a poor diastereomeric ratio (e.g., 1:1).
Objective: To increase the diastereomeric ratio from 1:1 to >10:1 for the formation of a substituted tetrahydro-β-carboline.
Step-by-Step Methodology:
-
Baseline Reaction:
-
Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 1.1 eq) and stir at room temperature for 12 hours.
-
Work up the reaction and determine the diastereomeric ratio by ¹H NMR or HPLC. Result: 1:1 d.r.
-
-
Temperature Screen (Kinetic Control):
-
Set up three parallel reactions as described in Step 1.
-
Run the reactions at 0 °C, -20 °C, and -40 °C. Monitor by TLC or LC-MS until the starting material is consumed.
-
Analyze the d.r. for each reaction. Lower temperatures often favor one diastereomer.[4]
-
-
Solvent Screen:
-
If temperature optimization is insufficient, repeat the most promising condition from Step 2 in different solvents.
-
Test a non-polar solvent (e.g., Toluene) and a polar aprotic solvent (e.g., Acetonitrile). The change in solvent polarity can alter the transition state energies.[4]
-
-
Acid Catalyst Screen:
-
Final Optimization:
-
Combine the best parameters (temperature, solvent, catalyst) into a final optimized reaction.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate, extract the product, and purify by flash column chromatography.[3]
-
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for piperidine synthesis? A1: The choice is highly dependent on the subsequent reaction steps.
-
Boc (tert-butyloxycarbonyl): Widely used. Stable to many reaction conditions but easily removed with acid (e.g., TFA). It can be bulky, which may influence stereoselectivity.
-
Cbz (Carboxybenzyl): Stable to acidic conditions. Removed by hydrogenolysis (e.g., H₂, Pd/C), which can simultaneously reduce other functional groups.
-
Benzyl (Bn): Similar to Cbz, removed by hydrogenolysis. Can be a poor choice if catalytic hydrogenation is used to form the piperidine ring.
Q2: My 4-arylpiperidine synthesis via Suzuki or other cross-coupling reactions is failing. What are the common issues? A2: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive.
-
Catalyst Poisoning: The nitrogen atom of the piperidine can coordinate to the palladium catalyst and inhibit its activity. Ensure your starting materials are free of other potential poisons like sulfur compounds.
-
Inactive Substrates: Aryl chlorides are less reactive than bromides or iodides. You may need to use a more active catalyst system (e.g., with specialized phosphine ligands) or higher temperatures. The Shapiro reaction followed by palladium-catalyzed cross-coupling with aryl iodides or bromides is an effective alternative route starting from 4-piperidone.[22][23]
Q3: Can I scale up a reaction that uses NaBH₃CN? A3: Yes, but with extreme caution. Sodium cyanoborohydride is toxic and generates hydrogen cyanide gas upon exposure to strong acid. When scaling up, ensure the reaction is performed in a well-ventilated fume hood, and the quench step (if acidic) is done slowly and carefully. For large-scale synthesis, consider alternative, less toxic reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.
References
- Zhang, W., et al. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. [Link]
- Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
- Mashkovsky, M. D. (2018). 4-Substituted and 1,4-Disubstituted Piperidines.
- Smith, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
- Vitaku, E., et al. (2021).
- Kumar, A., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Urushima, T., et al. (2010). Enantio- and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters. [Link]
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Wang, Y., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie. [Link]
- Smith, C. (2024). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.
- Cox, E. D., et al. (2011). The Pictet-Spengler Reaction. Organic Reactions. [Link]
- Bioorganic & Medicinal Chemistry Letters. (2016).
- Kim, J., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters. [Link]
- ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
- Wikipedia Contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (2006). Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]
- De Kimpe, N., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
- Zhang, P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Vereshchagin, A. N., et al. (2018). Four-component stereoselective synthesis of tetracyano-substituted piperidines.
- Kawamata, Y., et al. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]
- Kauch, M., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. [Link]
- Matassini, C., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Kauch, M., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. [Link]
- Gandeepan, P., et al. (2020). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
- Gassama, A., et al. (2015).
- Comins, D. L., et al. (2016).
- Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits.
- Chen, C., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry. [Link]
- Freifelder, M., et al. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry. [Link]
- Reddy, M. S., et al. (2025). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]
- Schepmann, D., et al. (2016).
- Al-Suwaidan, I. A., et al. (2016). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]
- Li, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Problem: The Mechanism of Racemization
An Application Scientist's Guide to Minimizing Racemization During Fmoc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that achieving high stereochemical purity is paramount. This document provides in-depth troubleshooting advice, field-tested protocols, and answers to frequently asked questions regarding the minimization of racemization during the critical Nα-Fmoc deprotection step.
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a persistent challenge in SPPS. While most prevalent during the amino acid activation and coupling stages, the repeated basic conditions of the Fmoc deprotection step can also induce or exacerbate racemization, particularly for sensitive C-terminal residues or those with susceptible side chains.[1][2][3]
The primary mechanism is direct enolization, where the base used for deprotection (typically piperidine) abstracts the acidic α-proton of the amino acid residue. This forms a planar, achiral enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers.[3]
Figure 1. Mechanism of racemization via base-catalyzed direct enolization.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis. Each solution is grounded in mechanistic principles and provides actionable protocols.
Q1: I'm observing significant racemization in my C-terminal Cysteine. How can I minimize this?
A1: The C-terminal residue is uniquely susceptible to racemization because it is exposed to every single Fmoc deprotection cycle throughout the entire synthesis.[1][2] Cysteine is particularly problematic due to the electron-withdrawing nature of its sulfur-containing side chain, which increases the acidity of the α-proton.[3]
Causality & Strategy:
-
Repeated Base Exposure: The core issue is the cumulative effect of the piperidine treatment. Minimizing the severity or duration of this exposure is key.
-
Steric Hindrance: Increasing steric bulk around the C-terminal carboxyl linkage can physically shield the α-proton from the base.
Recommended Solutions:
-
Select a Sterically Hindered Resin: The use of 2-chlorotrityl chloride (2-CTC) resin is highly effective in suppressing racemization for C-terminal residues.[4][5] The bulky trityl linkage to the resin provides significant steric hindrance that protects the α-proton.
-
Optimize the S-Protecting Group: While the Trityl (Trt) protecting group is common and provides bulk, the Acetamidomethyl (Acm) group has been reported to result in lower racemization under certain coupling conditions.[1][3] For challenging sequences, employing a more advanced protecting group like 4-methoxybenzyloxymethyl (MBom) can offer superior protection, primarily by reducing racemization during the coupling step.[1]
-
Use a Milder Deprotection Base: Replace the standard 20% piperidine in DMF with 5-10% piperazine in DMF.[6][7] Piperazine is less basic than piperidine and has been shown to reduce base-induced side reactions.[8][9]
Q2: My peptide contains Aspartic Acid (Asp), and I'm seeing side products and racemization, especially at Asp-Gly or Asp-Ser sequences. What is happening?
A2: This is a classic case of aspartimide formation, a side reaction directly catalyzed by the base during Fmoc deprotection.[4][9] The backbone amide nitrogen attacks the side-chain ester of Asp, forming a cyclic succinimide intermediate (aspartimide). This intermediate is problematic for two reasons:
-
It can be re-opened by the base (piperidine) or trace water to yield a mixture of the correct α-aspartyl peptide and the incorrect β-aspartyl peptide, which is a difficult-to-remove diastereomeric impurity.[4]
-
The formation of the aspartimide ring is a planar structure that allows for racemization at the α-carbon of the Aspartic Acid residue.[7][9]
Figure 2. Pathway of base-catalyzed aspartimide formation during Fmoc deprotection.
Causality & Strategy:
-
Proton Abstraction: The reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue. Suppressing this initial step is the most effective strategy.
-
Base Strength: Stronger bases and prolonged reaction times increase the rate of aspartimide formation.
Recommended Solutions:
-
Modify the Deprotection Cocktail (Primary Recommendation): The most effective and widely adopted solution is to add a proton source to the deprotection reagent. Add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M in your 20% piperidine/DMF solution.[4][10][11] HOBt acts as a buffer, reducing the effective basicity of the solution just enough to suppress aspartimide formation without significantly slowing down the Fmoc removal.
-
Switch to a Weaker Base: As with Cysteine, replacing piperidine with piperazine can significantly reduce the incidence of aspartimide formation.[7][8][9]
-
Use Backbone Protection: For extremely sensitive sequences, a 2-hydroxy-4-methoxybenzyl (Hmb) group can be installed on the backbone nitrogen of the amino acid preceding the Asp residue. This sterically blocks the cyclization reaction.[4]
Q3: I'm synthesizing a Histidine-containing peptide and observing significant epimerization. Is this from the deprotection step?
A3: While the basic deprotection conditions don't help, the primary cause of Histidine racemization occurs during the coupling step .[12][13][14] The imidazole side chain of Histidine acts as an intramolecular catalyst, abstracting the α-proton from the activated carboxylic acid and facilitating racemization.[12][14] The choice of side-chain protecting group is the most critical factor in preventing this.
Causality & Strategy:
-
Imidazole Catalysis: The unprotected τ-nitrogen on the imidazole ring is basic enough to initiate racemization. Protecting this nitrogen is essential.
-
Activation & Temperature: The longer the His residue remains in its highly reactive activated state, and the higher the temperature, the more racemization will occur.[10][12]
Recommended Solutions (Focus on Coupling):
-
Choose the Right Side-Chain Protection: This is paramount. The common Fmoc-His(Trt)-OH is highly prone to racemization. Switch to a protecting group that masks the catalytically active π-nitrogen, such as Fmoc-His(MBom)-OH (p-methoxybenzyloxymethyl) or Fmoc-His(Boc)-OH .[12][15]
-
Control Temperature: If using microwave-assisted SPPS, reduce the coupling temperature for the Histidine residue from a standard 75-80°C down to 50°C.[7][8][10]
-
Optimize Coupling Reagents: Use a coupling cocktail known for low racemization, such as DIC/Oxyma or DIC/HOBt, and avoid prolonged pre-activation times.[13][16]
| His Derivative | Coupling Conditions (Example) | % D-His Racemization | Reference(s) |
| Fmoc-His(Trt)-OH | HCTU/DIPEA, 5 min pre-activation | 7.8% | [12] |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% | [12] |
| Fmoc-His(MBom)-OH | HCTU/DIPEA, 5 min pre-activation | 0.3% | [12] |
| Fmoc-His(Boc)-OH | Microwave at 50°C, 10 min | 0.18% | [12] |
Table 1. Impact of Histidine side-chain protection and temperature on racemization levels.
Frequently Asked Questions (FAQs)
-
Q: Besides Cys, Asp, and His, which other amino acids are susceptible?
-
Q: Can I use a stronger base like DBU to speed up difficult deprotections?
-
A: Yes, but with extreme caution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very strong, non-nucleophilic base that rapidly removes the Fmoc group.[17] However, it does not scavenge the reactive dibenzofulvene (DBF) byproduct, which can then form adducts with your peptide. Therefore, DBU must be used with a nucleophilic scavenger. A common, effective cocktail for aggregated sequences is 2% DBU and 5% piperazine in NMP or DMF.[11][17]
-
-
Q: Are there any direct, non-controlled alternatives to piperidine?
-
A: Yes. 4-Methylpiperidine has been shown to be fully equivalent to piperidine in its efficiency for Fmoc removal and is not a controlled substance in many jurisdictions, simplifying procurement.[18]
-
-
Q: How critical is temperature during the deprotection step itself?
-
A: Standard Fmoc deprotection is performed at ambient temperature.[19] While high temperatures are a known driver of racemization during coupling,[3][7] they are generally unnecessary and not recommended for deprotection as they can accelerate side reactions. If deprotection is slow due to aggregation, some protocols recommend a brief, mild heating period (e.g., to 45-50°C) only after the initial room-temperature piperidine solution has been removed and replaced with fresh reagent.[19]
-
Validated Experimental Protocols
Protocol 1: Modified Deprotection for Asp-Containing Peptides
This protocol is designed to suppress aspartimide formation.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Initial Wash: Drain the swelling solvent and wash the resin three times with fresh DMF.
-
Deprotection Cocktail Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add solid 1-hydroxybenzotriazole (HOBt) until a final concentration of 0.1 M is reached. Ensure it is fully dissolved.[11]
-
First Deprotection: Add the piperidine/HOBt cocktail to the resin, ensuring the resin bed is fully covered. Agitate gently for 3 minutes.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the piperidine/HOBt cocktail and agitate for 10-15 minutes to ensure complete Fmoc removal.[11]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, HOBt, and the DBF-piperidine adduct before proceeding to the coupling step.
Protocol 2: Fast Deprotection for Aggregated Sequences using DBU/Piperazine
Use this protocol when standard deprotection is slow or incomplete, often indicated by a positive Kaiser test after the deprotection/wash steps.
-
Resin Preparation: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30-60 minutes. NMP is often superior to DMF for disrupting aggregation.
-
Initial Wash: Drain the NMP and wash the resin three times with fresh NMP.
-
Deprotection Cocktail Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[11]
-
Deprotection: Add the DBU/piperazine cocktail to the resin and agitate. Deprotection is typically complete in less than 2 minutes.[17]
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (at least 5-7 times) to remove the potent basic reagents.
-
Proceed Immediately: Continue with the next coupling step without delay to minimize any potential side reactions on the free N-terminal amine.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Han, Y., et al. (2012). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 18(3), 159-165. [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
- Subiros-Funosas, R., et al. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Galdeano, C., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 7765-7773. [Link]
- Brasil, M. C. O. D. A., et al. (2022). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Current Organic Synthesis, 19(6), 613-620. [Link]
- Galdeano, C., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 7765-7773. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
- Li, H., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- D'Souza, R. N., & Cain, E. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9735-9786. [Link]
- ACS GCI Pharmaceutical Roundtable. (2018). Deprotection. Reagent Guides. [Link]
- Tale, R. H., & Dalkılıç, E. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6296. [Link]
- Han, Y., et al. (1996). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis.
- Akaji, K., et al. (2012). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy.
- Rasmussen, J. H., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 136-153. [Link]
- Barany, G., & Solé, N. A. (1995). Racemization free attachment of amino acids to solid phase.
- Collins, J. M., & Palasek, S. A. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis.
- Kumar, K. S., & Sharma, V. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425. [Link]
- Giraud, M., et al. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 63(4), 200-202. [Link]
- Saneii, H., Bennett, W., & Gaffney, B. (n.d.). A Novel Method for Fmoc-Deprotection in Microwave Peptide Synthesis. AAPPTec. [Link]
- Giraud, M., et al. (2009). Fmoc cleavage in different solvents after 15 min at 120 °C.
Sources
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
impact of steric hindrance on 4-Cyano-1-N-Fmoc-piperidine reactivity
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals working with 4-Cyano-1-N-Fmoc-piperidine. The focus is on understanding and overcoming challenges related to steric hindrance that can impact its reactivity in common synthetic applications, particularly in the context of solid-phase peptide synthesis (SPPS).
Introduction
This compound is a valuable building block in medicinal chemistry, often used as a scaffold or incorporated into peptide structures. The presence of the cyano group at the 4-position and the bulky N-Fmoc protecting group introduces unique steric and electronic considerations that can affect key reactions such as Fmoc deprotection and subsequent coupling steps. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Sluggish or Incomplete Fmoc Deprotection
Q1: My Fmoc deprotection of this compound seems to be incomplete, even with standard piperidine treatment. What is causing this?
A1: Incomplete Fmoc deprotection is a common issue when dealing with sterically hindered building blocks.[1][2] Several factors related to the structure of this compound can contribute to this problem:
-
Steric Hindrance: The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) group itself presents a significant steric shield. The piperidine base must access the acidic proton on the C9 carbon of the fluorenyl ring to initiate the deprotection cascade.[1] The conformation of the piperidine ring, influenced by the 4-cyano substituent, may further hinder the approach of the piperidine base.
-
Conformational Rigidity: The piperidine ring typically adopts a chair conformation.[3][4] The 4-cyano group will preferentially occupy an equatorial position to minimize steric strain. This rigid conformation might orient the Fmoc group in a way that partially blocks access for the deprotecting base.
-
Aggregation: In solid-phase peptide synthesis (SPPS), aggregation of peptide chains can physically prevent the deprotection reagent from reaching the Fmoc group.[2]
Troubleshooting Workflow: Incomplete Fmoc Deprotection
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Positive Kaiser test (or other amine test) after standard deprotection. | Incomplete removal of the Fmoc group. | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment or perform an additional deprotection cycle.[1] This provides more time for the base to access the sterically hindered site. 2. Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for difficult deprotections, a higher concentration (e.g., 30-50%) can be beneficial. However, be mindful of potential side reactions with sensitive amino acids. 3. Use a Stronger Base Cocktail: Consider using a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can enhance the rate of the initial proton abstraction.[5] |
| Low yield of the final product due to deletion sequences. | Inefficient deprotection leading to chain termination. | 1. Optimize Reaction Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions. 2. Consider Alternative Bases: 4-Methylpiperidine has been shown to be as effective as piperidine for Fmoc removal and can be a viable alternative.[2][6] Piperazine is a milder base that can sometimes be effective and may reduce the risk of base-catalyzed side reactions.[5][7] |
Experimental Protocol: Enhanced Fmoc Deprotection
Objective: To achieve complete Fmoc deprotection of a resin-bound peptide terminating with this compound.
Procedure:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 20% piperidine in DMF. For difficult cases, consider a solution of 2% DBU and 5% piperazine in NMP.[9]
-
First Deprotection: Add the deprotection cocktail to the resin, ensuring it is fully submerged. Agitate for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection cocktail and agitate for an additional 15-20 minutes.[1]
-
Thorough Washing: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[5][9]
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free secondary amine.
Visualization: Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Issue 2: Low Coupling Efficiency in Subsequent Reactions
Q2: After successfully deprotecting the Fmoc group from the piperidine nitrogen, I am observing low yields in the subsequent amino acid coupling step. Why is this happening?
A2: The steric environment around the newly liberated secondary amine of the 4-cyanopiperidine moiety can significantly hinder the approach of the activated amino acid.[10]
-
Increased Steric Bulk: The piperidine ring itself is bulkier than a simple alkyl chain. The incoming activated amino acid must navigate this sterically congested space to form a new peptide bond.
-
Conformational Constraints: The rigid chair conformation of the piperidine ring restricts the angles of approach for the incoming electrophile.[3]
-
Electronic Effects: While the primary challenge is steric, the electron-withdrawing nature of the 4-cyano group might slightly decrease the nucleophilicity of the piperidine nitrogen, although this effect is likely secondary to the steric hindrance.
Troubleshooting Workflow: Inefficient Coupling
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Positive amine test after coupling reaction. | Incomplete acylation of the piperidine nitrogen. | 1. Use a More Potent Coupling Reagent: Standard coupling reagents like HBTU or HCTU may be insufficient.[10] Switch to a more powerful uronium/aminium salt such as HATU or COMU, which generate highly reactive activated esters.[10][11] 2. Double Couple: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid.[11] 3. Increase Reaction Time and Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents) and extend the reaction time (e.g., 2-4 hours). |
| Presence of deletion sequences in the final product. | Failure to couple the next amino acid. | 1. Microwave-Assisted Coupling: Microwave irradiation can provide the necessary activation energy to overcome the steric barrier and significantly accelerate the rate of difficult couplings.[11] 2. Optimize Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for disrupting aggregation and improving coupling efficiency in some cases. |
| Low overall yield of the desired peptide. | Cumulative effect of incomplete coupling at the hindered site. | 1. Pre-activation of the Amino Acid: Ensure that the amino acid is pre-activated with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[11] This ensures the formation of the highly reactive species prior to its introduction to the hindered amine. |
Experimental Protocol: High-Efficiency Coupling to a Hindered Piperidine Nitrogen
Objective: To efficiently couple an Fmoc-protected amino acid to the deprotected nitrogen of a resin-bound 4-cyanopiperidine moiety.
Procedure:
-
Resin Preparation: Start with the deprotected and thoroughly washed peptide-resin.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the mixture.
-
Agitate the solution for 1-2 minutes to pre-activate the amino acid.[11]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, microwave heating (e.g., 20-30 minutes at 75°C) can be employed.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[11]
-
Monitoring: Perform a qualitative test for free amines. If the test is positive, a second coupling is recommended.
Visualization: Overcoming Steric Hindrance in Coupling
Caption: Strategies to overcome steric hindrance during peptide coupling.
References
- Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Fmoc Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis. BenchChem.
- BenchChem. (2025).
- Graul, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
- Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis. BenchChem.
- Pandiarajan, K., & Manimekalai, A. (2003).
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- Russo, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.
- Oakwood Chemical. This compound. Oakwood Chemical.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
- Wikipedia. (2023). Protecting group. Wikipedia.
- Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).
- Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- PubChem. This compound. PubChem.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- ACS GCI Pharmaceutical Roundtable. (2020). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Universitat de Barcelona. (2016). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?
- Semantic Scholar. (2016).
- Langer, T., & Wermuth, C. G. (Eds.). (2004). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Pharmacophores and Pharmacophore Searches. Wiley-VCH.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
- BenchChem. (2025).
- PubMed. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Cyano-1-N-Fmoc-piperidine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with 4-Cyano-1-N-Fmoc-piperidine derivatives. This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) to ensure the successful isolation of high-purity target compounds.
Introduction: The Purification Challenge
This compound derivatives are valuable building blocks in medicinal chemistry, often serving as scaffolds for diverse molecular libraries. However, their purification presents a unique set of challenges stemming from the chemical properties of the cyano group, the lability of the Fmoc protecting group, and the polarity of the piperidine ring. Common issues include co-elution with impurities, on-column degradation, and poor chromatographic peak shape. This guide offers a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of the Fmoc group. What is causing this, and how can I prevent it?
A: Premature deprotection of the Fmoc group is a common issue, especially during silica gel chromatography. The Fmoc group is notoriously base-labile and can be cleaved under unexpectedly mild conditions.[1][2]
Root Causes & Solutions:
-
Basic Impurities in Solvents or on Silica: Residual amines or other basic impurities in your solvents or on the surface of the silica gel can catalyze the removal of the Fmoc group.
-
Solution: Use high-purity, chromatography-grade solvents. If you suspect your silica is the issue, you can neutralize it by preparing a slurry with a very dilute solution of a weak acid (e.g., 0.1% acetic acid in the mobile phase) and then re-equilibrating with your mobile phase.
-
-
Amine-Based Mobile Phase Modifiers: While additives like triethylamine (TEA) are often used to improve the peak shape of basic compounds, they can be too basic and lead to Fmoc cleavage.
-
Solution: If a modifier is needed to reduce peak tailing, consider less basic alternatives. For instance, a small amount of pyridine can be effective without being as aggressive as TEA. Alternatively, switch to a reverse-phase chromatography strategy where such basic modifiers are less commonly required.
-
Preventative Protocol: Neutralizing Silica Gel for Flash Chromatography
-
Prepare a slurry of your silica gel in the initial, least polar mobile phase you plan to use.
-
Add 0.1% (v/v) acetic acid to the slurry and stir gently for 15 minutes.
-
Pack your column with the neutralized slurry.
-
Flush the column with at least 5-10 column volumes of your starting mobile phase (without the added acid) to remove excess acetic acid before loading your sample.
Q2: My purified compound shows an unexpected peak in the IR spectrum around 1690-1650 cm⁻¹ and a mass increase of +18 amu. What is this impurity?
A: This is a strong indication that the nitrile (cyano) group has been partially or fully hydrolyzed to a primary amide or a carboxylic acid.[3][4] Nitriles can undergo hydrolysis under both acidic and basic conditions, which can inadvertently occur during aqueous workups or chromatography.[5][6][7]
Troubleshooting Workflow for Nitrile Hydrolysis:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Mitigation Strategies:
-
During Workup:
-
Minimize the time your compound is in contact with acidic or basic aqueous layers.
-
Use milder reagents for pH adjustment, such as saturated sodium bicarbonate instead of sodium hydroxide, or a dilute citric acid solution instead of strong mineral acids.
-
Perform extractions at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
-
During Chromatography:
-
If using reverse-phase HPLC, employ a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a neutral pH.
-
For normal-phase chromatography, the use of neutral alumina instead of silica gel can sometimes prevent acid-catalyzed hydrolysis.
-
Q3: I am struggling to separate my product from a very similar, slightly more polar impurity. What could it be?
A: A common and challenging impurity is the corresponding 4-carboxamide derivative, resulting from partial nitrile hydrolysis. Another possibility is the presence of unreacted starting materials or byproducts from the Fmoc protection step. For example, if starting from 4-cyanopiperidine, residual unreacted material can be difficult to remove.
Strategies for Difficult Separations:
| Purification Technique | Parameters to Optimize | Rationale |
| Flash Chromatography (Normal Phase) | Solvent System: Introduce a more polar, aprotic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate in a hexane/DCM system. | Changes the selectivity by altering interactions with the stationary phase. |
| Gradient Shape: Employ a very shallow gradient around the elution point of your compound. | Increases the resolution between closely eluting peaks. | |
| Reverse-Phase HPLC (RP-HPLC) | Mobile Phase: Switch from methanol to acetonitrile (or vice-versa) as the organic modifier. | Acetonitrile and methanol have different selectivities and can often resolve co-eluting compounds.[8] |
| Additives: Use a low concentration of an ion-pairing reagent if impurities have ionizable groups. | ||
| Recrystallization | Solvent System: Screen various solvent/anti-solvent pairs (e.g., DCM/hexane, Ethyl Acetate/heptane, Isopropanol/water). | Exploits differences in solubility between the product and impurity. |
Q4: My reverse-phase HPLC purification is showing very broad, tailing peaks. How can I improve the peak shape?
A: Poor peak shape for piperidine derivatives in RP-HPLC is often due to secondary interactions between the basic piperidine nitrogen and residual free silanol groups on the C18 stationary phase.
Solutions for Improved Peak Shape:
-
Lower the pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%) to your mobile phase. This protonates the piperidine nitrogen, minimizing its interaction with the stationary phase.
-
Use a Modern Column: Employ an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) that is specifically designed for the analysis of basic compounds.
-
Increase Ionic Strength: Adding a buffer salt (e.g., 10-20 mM ammonium acetate) can help to mask the active sites on the silica surface.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography (Normal Phase)
This protocol is designed to minimize on-column degradation of the Fmoc group.
-
Column Preparation:
-
Select a high-quality silica gel (40-63 µm).
-
Prepare a slurry in 100% hexane.
-
Pack the column and flush with 5 column volumes of hexane.
-
-
Mobile Phase Selection:
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate or Hexane/DCM.
-
A common starting point is a gradient from 10% to 50% Ethyl Acetate in Hexane.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution:
-
Run a shallow gradient, carefully monitoring the elution profile with TLC or a UV detector.
-
Collect fractions and analyze by TLC, pooling the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure, avoiding excessive heat to prevent thermal degradation.
-
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This method is highly effective for removing polar impurities, including hydrolyzed byproducts.
-
Column: A C18 stationary phase is standard. For basic compounds, a column designed for high pH stability can also be considered.
-
Mobile Phase:
-
Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Phase B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
-
Gradient Elution:
-
A typical gradient would be from 30% B to 95% B over 20-30 minutes, but this must be optimized based on the specific derivative.
-
-
Sample Preparation:
-
Dissolve the crude product in a mixture of Water/Acetonitrile or in DMF. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
-
-
Purification and Analysis:
-
Inject the sample and collect fractions based on the UV chromatogram (detection at 265 nm is ideal for the Fmoc group).
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the majority of the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final product as a fluffy solid.
-
General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
References
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
- LibreTexts Chemistry. The Hydrolysis of Nitriles.
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
- BYJU'S. Acidic Hydrolysis of Nitriles.
- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- National Institutes of Health (NIH). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- ResearchGate. How to remove excess 4-amino piperidine from reaction medium?.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.
- Royal Society of Chemistry. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.
- PubMed. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis.
- PubMed. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. phenomenex.com [phenomenex.com]
stability of 4-Cyano-1-N-Fmoc-piperidine under basic conditions
Welcome to the technical support center for 4-Cyano-1-N-Fmoc-piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. We will address common stability concerns, particularly under the basic conditions required for Fmoc group removal, and provide robust troubleshooting protocols to ensure the integrity of your synthesis.
Understanding the Core Stability Challenge
This compound possesses two functional groups susceptible to basic reagents: the N-Fmoc protecting group and the C4-cyano group. The central challenge lies in the selective removal of the base-labile Fmoc group without inducing unwanted hydrolysis of the cyano moiety.
-
Fmoc Group Deprotection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an amine protecting group specifically designed for its lability to bases.[1][2] Removal proceeds via a β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorene ring by a base, typically a secondary amine like piperidine.[3][4] This reaction is generally fast and efficient under mild basic conditions.
-
Cyano Group (Nitrile) Stability: The cyano group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This transformation, however, typically requires much harsher conditions than standard Fmoc deprotection, such as heating under reflux with strong aqueous bases (e.g., NaOH, KOH) or strong acids.[5][6][7]
The key to successfully using this reagent is to exploit the significant difference in reactivity between these two groups under carefully controlled basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is the cyano group on this compound stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF)?
A1: Yes, under standard and properly controlled conditions, the cyano group is overwhelmingly stable. The conditions for Fmoc deprotection (typically 20-30% piperidine in DMF at room temperature for short durations) are significantly milder than those required for nitrile hydrolysis.[3][8] Piperidine is a moderately strong organic base but lacks the nucleophilic hydroxide ions and high temperatures that facilitate efficient nitrile hydrolysis.[5][9]
However, stability can be compromised by non-ideal conditions. Prolonged exposure times (hours), elevated temperatures, or the presence of water and stronger nucleophilic bases can increase the risk of partial hydrolysis to the corresponding amide or carboxylic acid.
Q2: My mass spectrometry analysis shows a peak corresponding to the hydrolyzed carboxylic acid or amide byproduct. What are the likely causes?
A2: Observing hydrolysis byproducts is a clear indication that your reaction conditions were too harsh or that contaminants were present. Consider the following probable causes:
-
Degraded Solvent: N,N-Dimethylformamide (DMF) can degrade over time, especially when exposed to air and moisture, to form dimethylamine and formic acid.[10] Dimethylamine, a primary amine, can contribute to unwanted side reactions. Always use fresh, amine-free grade DMF for your reactions.
-
Elevated Temperature: Performing the deprotection at temperatures significantly above ambient can accelerate the rate of nitrile hydrolysis. Unless you are dealing with a known "difficult" sequence requiring thermal assistance, maintain the reaction at room temperature.[11]
-
Extended Reaction Times: While some difficult sequences may require longer deprotection times, leaving the reagent in the basic solution for an excessive period (e.g., overnight) is ill-advised and increases the risk of side reactions.[11] Standard protocols often involve two short treatments (e.g., 2 minutes followed by 5-10 minutes).[12]
-
Incorrect Base or Concentration: Using a stronger base than piperidine, or a significantly higher concentration without optimization, can lead to unintended reactivity with the cyano group.
Q3: Can I use stronger deprotection cocktails, such as those containing DBU, with this reagent?
A3: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal is possible but requires extreme caution with this substrate. DBU is a much stronger, non-nucleophilic base compared to piperidine.[1] While effective for rapid Fmoc removal, its higher basicity significantly increases the risk of side reactions, including hydrolysis of the cyano group, especially if trace water is present. If you must use DBU for a particularly stubborn deprotection, we recommend a low concentration (e.g., 2% DBU) and careful monitoring of the reaction by LC-MS to check for byproduct formation.[11] For most applications, piperidine remains the reagent of choice for its balance of efficiency and selectivity.
Q4: How can I quantitatively monitor the Fmoc deprotection step to ensure it is complete without risking side reactions?
A4: You can monitor the deprotection process quantitatively by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released into the solution upon Fmoc cleavage.[1][11] This adduct has a characteristic UV absorbance maximum around 301 nm. By collecting the effluent from the reaction vessel and measuring its absorbance, you can confirm that the deprotection reaction has gone to completion. This method allows you to optimize deprotection times, ensuring full cleavage without unnecessarily exposing the substrate to the basic solution.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended Fmoc deprotection pathway and the potential, undesirable side reaction of nitrile hydrolysis.
Caption: Intended Fmoc deprotection workflow via β-elimination.
Caption: Potential side reaction: base-catalyzed nitrile hydrolysis.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection (Verified by Kaiser or TNBS test) | 1. Degraded piperidine/DMF solution.[11]2. Insufficient deprotection time for a sterically hindered sequence.[11]3. Peptide aggregation on solid support. | 1. Prepare a fresh 20% piperidine in DMF solution.2. Increase deprotection time moderately (e.g., change from 2+10 min to 2+15 min).3. Consider deprotection at a slightly elevated temperature (35-40°C) or using aggregation-disrupting solvents if the problem persists. |
| Presence of Amide/Carboxylic Acid Byproduct (Verified by LC-MS) | 1. Reaction temperature was too high.2. Deprotection time was excessively long.3. Use of a base stronger than piperidine (e.g., DBU).4. Presence of water or degraded DMF.[10] | 1. Ensure the reaction is performed at ambient temperature.2. Adhere to standard, minimal deprotection times. Monitor completion with UV if necessary.3. Revert to 20% piperidine in DMF.4. Use fresh, anhydrous, amine-free grade DMF. |
| Multiple Unidentified Peaks in HPLC | 1. A combination of incomplete deprotection and side reactions.2. Formation of dibenzofulvene adducts with the free amine of the peptide.[1] | 1. Address the primary cause using the steps above.2. Ensure a sufficient excess of the scavenger base (piperidine) is used to trap all dibenzofulvene, preventing it from reacting with the product. |
Recommended Experimental Protocols
Protocol 1: Standard Selective Fmoc Deprotection
This protocol is optimized for the selective removal of the Fmoc group while preserving the integrity of the cyano group.
-
Preparation: Ensure the substrate (e.g., resin-bound peptide) is well-swollen in fresh, amine-free DMF.
-
Reagent: Prepare a solution of 20% (v/v) piperidine in amine-free DMF. Use this solution within the same day.
-
First Treatment: Drain the DMF from the reaction vessel. Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) and agitate for 2-3 minutes at room temperature.[12]
-
Drain: Drain the deprotection solution.
-
Second Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes at room temperature.[1][12]
-
Washing: Drain the deprotection solution and thoroughly wash the substrate with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
Verification (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of the substrate to confirm the presence of a free primary amine, indicating complete deprotection.[11]
Protocol 2: Workflow for Stability Assessment by LC-MS
Use this workflow to validate your process and ensure the stability of the cyano group under your specific reaction conditions.
Caption: A self-validating workflow to confirm compound stability.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
- Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
- Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
- Nitrile to Carboxylic Acid. BYJU'S. [Link]
- Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. [Link]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- Methods for Removing the Fmoc Group. (2002).
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). National Institutes of Health (NIH). [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- (PDF) Methods for Removing the Fmoc Group. (2002).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
- Protecting group. Wikipedia. [Link]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Redalyc. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000).
- This compound. PubChem. [Link]
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry (RSC Publishing). [Link]
- This compound. Oakwood Chemical. [Link]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. [Link]
- In situ Fmoc removal. (2017). Green Chemistry. [Link]
- Total wash elimination for solid phase peptide synthesis. (2021). National Institutes of Health (NIH). [Link]
- Regeneration of Aged DMF for Use in Solid-Phase Peptide Synthesis. (2018). SciSpace. [Link]
- How best can I remove Fmoc from a peptide to expose the N-terminal? (2019).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). Wiley Online Library. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
effect of solvent on 4-Cyano-1-N-Fmoc-piperidine reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Cyano-1-N-Fmoc-piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of using this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions. The choice of solvent is not merely a medium for reaction but a critical parameter that dictates reaction efficiency, side-product formation, and overall success.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and challenges encountered when working with this compound, with a special focus on the pivotal role of the solvent system.
Q1: My Fmoc deprotection of this compound is sluggish or incomplete. What is the primary cause and how can I fix it?
A1: This is a classic issue in Fmoc chemistry, and the solvent is almost always the prime suspect. The standard Fmoc deprotection protocol, typically using 20% piperidine in N,N-dimethylformamide (DMF), relies on a base-mediated β-elimination mechanism.[1][2] The efficiency of this reaction is highly dependent on the solvent's ability to facilitate the necessary ionic interactions.
Causality & Solution:
-
Poor Solubility/Aggregation: While this compound is generally soluble in common polar aprotic solvents, poor solvation can lead to aggregation, hindering the access of piperidine to the Fmoc group. DMF and N-Methyl-2-pyrrolidone (NMP) are excellent choices because they effectively solvate the growing peptide chain (if applicable) and the reagents.[1] If you suspect aggregation, especially in a solid-phase synthesis (SPPS) context, switching from DMF to the more powerful solubilizing solvent NMP can often resolve the issue.
-
Insufficient Solvent Polarity: The mechanism of Fmoc deprotection proceeds through charged intermediates. A polar solvent is essential to stabilize these intermediates and drive the reaction to completion.[3] Less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally poor choices for Fmoc deprotection as the reaction rate will be significantly slower.[4] If you must use a less polar solvent for other reasons, consider a stronger base system than piperidine alone, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger.
-
Degraded Solvent: Old or improperly stored DMF can contain dimethylamine from decomposition. While dimethylamine can also effect Fmoc removal, formic acid is a byproduct which can neutralize the basic conditions required for complete deprotection. Always use high-purity, amine-free DMF for consistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Q2: I'm observing an unexpected mass (+17 or +18 amu) in my product after Fmoc deprotection and subsequent steps. Could the cyano group be reacting?
A2: Yes, this is a critical point of concern. While the cyano group is generally stable, it is susceptible to hydrolysis under harsh basic or acidic conditions to form a primary amide (+18 amu, from H₂O) or, with further hydrolysis, a carboxylic acid (+17 amu, net change from -CN to -COOH).[5]
Causality & Solution:
-
Mechanism: Standard Fmoc deprotection conditions (20% piperidine in DMF, room temperature, < 30 minutes) are typically mild enough to leave the aliphatic nitrile untouched. However, problems can arise from:
-
Extended Reaction Times: Leaving the reaction in the basic deprotection solution for several hours or overnight significantly increases the risk of nitrile hydrolysis.
-
Elevated Temperatures: Heating the deprotection step will accelerate Fmoc removal but also dramatically increases the rate of nitrile hydrolysis.
-
Contaminated Reagents: The presence of excess water in your DMF or piperidine can facilitate this side reaction.
-
-
Preventative Measures:
-
Strict Time Control: Adhere to validated deprotection times. Monitor the reaction and proceed to the washing/next step as soon as it is complete.
-
Avoid Heat: Perform Fmoc deprotection at room temperature unless absolutely necessary for very difficult sequences.
-
Use Anhydrous Solvents: While not strictly necessary for Fmoc deprotection itself, using dry solvents minimizes the potential for this specific side reaction.
-
Confirmation: If you suspect hydrolysis, use LC-MS to confirm the presence of the corresponding mass peaks for the amide or carboxylic acid analog of your target molecule.
-
Q3: What is the best solvent for a subsequent coupling reaction after removing the Fmoc group from this compound?
A3: The primary goal for a coupling reaction is to ensure all components—the deprotected 4-cyanopiperidine, the incoming acid, and the coupling reagents (e.g., HATU, HBTU)—are fully dissolved.
-
Recommended Solvents: DMF and NMP remain the solvents of choice for the vast majority of coupling reactions due to their excellent solvating power for a wide range of organic molecules, including the polar intermediates formed during peptide coupling.
-
Solvent Mismatch: Avoid running a coupling reaction in a solvent where any of the components have poor solubility. For example, using a less polar solvent like DCM might be suitable for the deprotected piperidine but could cause your coupling reagents or the incoming amino acid to precipitate, leading to reaction failure.
-
Aprotic Nature is Key: The solvent must be aprotic. Protic solvents like alcohols will react with the activated carboxylic acid, competing with your desired amine nucleophile.
Solvent Selection Guide for Post-Deprotection Coupling:
| Solvent | Suitability for Coupling | Rationale |
| DMF | Excellent | High polarity, excellent solvating power for reagents and peptides. The industry standard.[1] |
| NMP | Excellent | Superior solvating power to DMF, especially for aggregation-prone sequences. A good alternative if solubility issues are suspected. |
| DCM | Moderate | Lower polarity. Can be used, but solubility of all coupling reagents must be confirmed. Often used in mixtures with DMF.[2] |
| THF | Poor to Moderate | Generally not polar enough to ensure solubility of all components, especially peptide-based reagents. |
| Acetonitrile | Moderate | Can be a viable alternative to DMF, but solubility of bulky protected amino acids may be lower.[4] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of final product after coupling. | 1. Incomplete Fmoc deprotection. 2. Poor solubility of coupling reagents. 3. Inefficient activation of the carboxylic acid. | 1. Confirm complete deprotection using a ninhydrin test before coupling.[2] If incomplete, repeat deprotection or switch to NMP. 2. Ensure all reagents are fully dissolved. Switch to a better solvent (DMF or NMP). 3. Use a more potent activating agent like HATU or COMU. |
| Formation of dibenzofulvene (DBF) adducts with the product. | Insufficient piperidine concentration or a weak scavenger base was used. | 1. Ensure piperidine concentration is at least 20% (v/v). 2. The secondary amine (piperidine) acts as a scavenger for the DBF byproduct.[3] Using a non-scavenging base like DBU alone will lead to this side reaction. If using DBU, always include piperidine or another scavenger. |
| Difficult workup/removal of solvent. | Use of high-boiling point solvents like DMF or NMP in solution-phase synthesis. | 1. For solution-phase reactions where ease of removal is paramount, consider using Acetonitrile (MeCN) or a mixture of DCM/DMF.[4] 2. Perform an aqueous workup to partition the high-boiling solvent into the aqueous layer if the product is sufficiently nonpolar. |
| Epimerization at an adjacent chiral center during coupling. | The basicity of the reaction medium (from DIPEA or other bases) combined with the solvent environment. | The choice of solvent can influence the rate of epimerization by stabilizing the charged intermediates involved.[6] While DMF is standard, minimizing the amount of base and reaction time is the most critical factor. Use of additives like HOBt or OxymaPure can also suppress this side reaction. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in DMF (Solution Phase)
This protocol outlines the standard procedure for removing the Fmoc group from this compound in a solution-phase reaction.
-
Dissolution: Dissolve this compound (1.0 eq) in high-purity DMF to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature (20-25 °C) for 20-30 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product, 4-cyanopiperidine, is significantly more polar than the starting material. The reaction is complete when the starting material spot has been fully consumed.
-
Workup:
-
Concentrate the reaction mixture under high vacuum to remove the majority of the DMF and piperidine.
-
Co-evaporate with a solvent like toluene to help remove final traces of DMF.
-
The resulting crude 4-cyanopiperidine can often be used directly in the next step or purified by standard methods if required.
-
Sources
Technical Support Center: Strategies to Avoid Diketopiperazine Formation in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and strategically prevent the formation of diketopiperazine (DKP) during Solid-Phase Peptide Synthesis (SPPS). As a common and often frustrating side reaction, understanding and controlling DKP formation is critical for maximizing peptide yield and purity.
Foundational Knowledge: Understanding Diketopiperazine (DKP)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a major byproduct during the initial stages of SPPS.[1][2] The reaction involves an intramolecular nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on its own C-terminal ester linkage, which cleaves the dipeptide from the resin support.[2][3][4]
This poses two significant problems:
-
Yield Reduction: The desired peptide chain is cleaved from the resin, leading to a substantial loss of final product.[2]
-
"Traceless" Impurity: When DKP formation occurs at the C-terminal dipeptide stage, the cyclic byproduct is washed away during synthesis steps.[1][5][6] This results in an unexpectedly low yield but a deceptively clean crude HPLC profile, making it difficult to diagnose without specific investigation.[1][2][6]
The mechanism is a critical side reaction, particularly when using standard Fmoc-based chemistry.[5]
Mechanism of Diketopiperazine Formation
The formation of DKP is an intramolecular cyclization reaction. After the second amino acid is coupled and its N-terminal Fmoc protecting group is removed (typically with piperidine), the newly freed amine group is positioned to attack the carbonyl carbon of the first amino acid's ester linkage to the resin. This forms a stable six-membered ring, cleaving the dipeptide from the solid support.
Caption: Mechanism of DKP formation and resin cleavage.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered in the lab.
Q2: My peptide synthesis yield is extremely low after the third amino acid coupling, but my crude product looks pure. What's happening?
A2: This is a classic symptom of "traceless" DKP formation.[1][2] The dipeptide of your first two amino acids (C-terminus) has likely cyclized and cleaved from the resin during the Fmoc-deprotection step prior to the third coupling. The resulting DKP was washed away, leaving unreacted resin sites that were subsequently capped. This leads to a low yield of the full-length peptide without a corresponding DKP impurity in the final cleaved product.[6]
Troubleshooting Steps:
-
Analyze the Deprotection Solution: Collect the piperidine solution after the deprotection of the second amino acid. Analyze this solution by LC-MS to confirm the presence of the DKP byproduct.[1]
-
Switch Resins: For future syntheses of this sequence, immediately switch from a standard Wang or p-alkoxybenzyl ester resin to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC).[1][5]
Q3: Which amino acid sequences are most susceptible to DKP formation?
A3: Sequence is one of the most critical factors.[3][5]
-
Highest Risk: Dipeptides containing a secondary amino acid like Proline (Pro) or Sarcosine (Sar) at the second position (Xaa-Pro or Xaa-Sar) are exceptionally prone to DKP formation.[1][5] The unique cyclic structure of proline favors the cis-amide bond conformation required for the intramolecular attack.[1][7]
-
Elevated Risk: Sequences with a small, unhindered amino acid like Glycine (Gly) in either the first or second position also show a high propensity for cyclization. The Gly-Pro sequence is particularly notorious.[3]
-
N-Terminal Residue Influence: The nature of the first amino acid (Xaa) also plays a role. Residues with charged or polar side chains (e.g., Lys, Glu, Ser) can accelerate DKP formation, while nonpolar alkyl side chains (e.g., Val, Gly) are more stable.[7][8]
| Tendency for DKP Formation | Example Dipeptide Sequences (AA2-AA1-Resin) |
| High | Pro-Gly, Pro-Ala, Pro-Pro, Sar-Phe |
| Moderate | Gly-Ala, Ala-Leu, Phe-Pro |
| Low | Val-Val, Ile-Leu, Trp-Val |
Q4: How does the choice of resin impact DKP formation?
A4: The resin and its linker are fundamental to preventing DKP.
-
Susceptible Resins: Standard resins like Wang and other p-alkoxybenzyl ester resins have linkers that are highly susceptible to the nucleophilic attack that initiates DKP formation.[3]
-
Resistant Resins: 2-Chlorotrityl chloride (2-CTC) resin is the industry standard for suppressing DKP.[1][9] Its bulky trityl linker provides significant steric hindrance, physically obstructing the N-terminal amine from attacking the ester linkage.[1][5] This makes it the superior choice for any sequence known to be at risk.[1]
Q5: Can I change my Fmoc deprotection conditions to reduce DKP?
A5: Yes, this is a highly effective strategy. The standard 20% piperidine in DMF is often too basic and allows too much time for cyclization to occur.[1]
A widely adopted and validated alternative is a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP .[1][5][10][11]
-
Causality: DBU is a non-nucleophilic, sterically hindered base that rapidly removes the Fmoc group.[1] This speed is crucial as it minimizes the time the vulnerable free N-terminal amine is available to initiate cyclization.[1] This method has been shown to drastically reduce DKP formation compared to conventional piperidine treatment.[5][11]
Q6: How does using a pre-formed dipeptide building block prevent DKP formation?
A6: Coupling the first two amino acids as a single, pre-formed dipeptide unit is a robust strategy to completely bypass the risk.[1]
-
Mechanism of Action: By introducing the dipeptide in one step, the susceptible dipeptidyl-resin intermediate (H₂N-AA₂-CO-AA₁-Resin) is never formed. The N-terminus of the second amino acid is protected (e.g., with Fmoc) during the coupling, making intramolecular cyclization impossible. This method is particularly recommended for sequences known to be highly problematic.[1][3]
Preventative Strategies & Experimental Protocols
Strategy 1: Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin
This is the most common and highly recommended first line of defense against DKP formation.[9]
Protocol: Loading the First Amino Acid onto 2-CTC Resin
-
Resin Swelling & Activation: Swell 1 g of 2-CTC resin in anhydrous dichloromethane (DCM) for 30 minutes. If the resin is old or has been exposed to moisture, consider activating it with a solution of thionyl chloride in DCM to restore reactivity.[9]
-
Amino Acid Preparation: Dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-AA-OH) in anhydrous DCM.
-
Coupling: Add the amino acid solution to the swollen resin. Add 9 equivalents of N,N-diisopropylethylamine (DIEA) and shake the mixture for 2 hours at room temperature.[12]
-
Capping: To cap any unreacted chloride sites, add 100 µL of methanol (MeOH) per gram of resin and shake for an additional 30 minutes.[12]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before proceeding to Fmoc deprotection and the coupling of the second amino acid.
Strategy 2: Utilizing Optimized Deprotection Conditions
This protocol should be used for DKP-prone sequences, especially when 2-CTC resin is not available or as an additional preventative measure.
Protocol: DBU/Piperazine Fmoc Deprotection
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP) .[5][10]
-
Initial Deprotection: After coupling the second amino acid, treat the peptidyl-resin with the DBU/piperazine/NMP solution for 5 minutes.[5][6]
-
Second Deprotection: Drain the solution and add a fresh portion of the deprotection cocktail. Shake for an additional 15-30 minutes.[5][6]
-
Washing: Drain the solution and wash the resin thoroughly with NMP (5x) to ensure all reagents are removed.
-
Immediate Coupling: Proceed immediately to the coupling of the third amino acid. Do not allow the deprotected dipeptidyl-resin to sit for extended periods, as this can still lead to DKP formation.[13][14]
Strategy 3: Coupling a Pre-formed Dipeptide
This is the most definitive method for avoiding DKP formation at the C-terminus.
Caption: Workflow comparing conventional vs. dipeptide coupling.
Protocol: Dipeptide Coupling
-
Solution-Phase Synthesis: Synthesize the dipeptide Fmoc-AA₂-AA₁-OH using standard solution-phase chemistry and purify it.
-
Resin Swelling: Swell the chosen resin (e.g., Wang or 2-CTC) in DMF.
-
Activation: In a separate vessel, dissolve 1.5 equivalents of the purified Fmoc-AA₂-AA₁-OH and 1.5 equivalents of an activating agent (e.g., HOBt/DIC or HATU/DIEA) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and shake for 4-12 hours, or until a negative Kaiser test is achieved.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the deprotection of AA₂ and coupling of the third amino acid, having completely bypassed the DKP-prone intermediate.
References
- Benchchem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Jalan, A., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Scribd. (n.d.). Suppressing DKP in Peptide Synthesis. Scribd.
- ACS Publications. (2022).
- National Institutes of Health (NIH). (2022).
- ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- ResearchGate. (n.d.). DKP formation mechanism.
- Benchchem. (2025).
- PubMed. (2022).
- National Institutes of Health (NIH). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
- PubMed. (2022).
- RSC Publishing. (n.d.).
- National Institutes of Health (NIH). (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
- PubMed. (n.d.).
- ResearchGate. (2022).
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- National Institutes of Health (NIH). (n.d.).
- PubMed. (2022).
- UCI Department of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Formation of diketopiperazine during Fmoc-SPPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Peptide Aggregation in Fmoc-SPPS
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate one of the most common hurdles in Fmoc-based peptide synthesis: on-resin peptide aggregation, particularly in the context of piperidine-mediated deprotection. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, mitigate, and overcome aggregation-related issues in your experiments.
Introduction to Peptide Aggregation in SPPS
On-resin aggregation is the self-association of growing peptide chains attached to a solid support.[1][2] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of secondary structures like β-sheets.[1] Aggregation is a sequence-dependent issue, often exacerbated by hydrophobic residues.[3][4] When peptide chains aggregate, they can become poorly solvated, rendering the N-terminus of the growing peptide inaccessible to reagents.[4] This steric hindrance is a major cause of incomplete Fmoc deprotection by piperidine and subsequent poor amino acid coupling, leading to truncated or deletion sequences and significantly impacting the final yield and purity of the desired peptide.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of on-resin peptide aggregation?
A1: The most common signs of on-resin aggregation include:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed or a failure of the resin to swell properly in the synthesis solvent is a strong indicator.[3][5]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish.[6] In automated systems with UV monitoring of the Fmoc deprotection, a flattened and broadened peak profile can signal aggregation.[5][7]
-
Unreliable Colorimetric Tests: Standard tests for free amines, such as the Kaiser or TNBS test, may yield false-negative results.[2][5] This is because the aggregated peptide chains can physically block the test reagents from accessing the N-terminal amine.
Q2: How does piperidine deprotection contribute to or get affected by aggregation?
A2: Piperidine itself does not directly cause aggregation. However, the Fmoc deprotection step is critically affected by it. The removal of the Fmoc group is a prerequisite for the subsequent coupling reaction. If the peptide chains are aggregated, the piperidine base cannot efficiently access the N-terminal Fmoc group, leading to incomplete deprotection.[8][9] This leaves some peptide chains capped with the Fmoc group, preventing further elongation and resulting in N-terminally truncated sequences.
Q3: At what stage of the synthesis is aggregation most likely to occur?
A3: Aggregation is generally not a significant issue before the fifth or sixth residue.[3] It becomes more prevalent as the peptide chain elongates, particularly in sequences containing hydrophobic amino acids or those prone to forming stable secondary structures.
Q4: Can aggregation be predicted from the peptide sequence?
A4: While exact prediction is difficult, certain sequence characteristics increase the likelihood of aggregation. Long stretches of hydrophobic amino acids, particularly β-branched residues like valine and isoleucine, are known culprits.[4] Sequences with alternating hydrophobic and hydrophilic residues can also be problematic.
Troubleshooting Guide: From Diagnosis to Resolution
This guide is structured to help you systematically troubleshoot aggregation-related problems.
Symptom 1: Incomplete Fmoc Deprotection
Observed Problem: A weak or negative Kaiser/TNBS test after the standard piperidine deprotection step, or a broadened, flattened UV chromatogram in an automated synthesizer.
Underlying Cause: Aggregation is preventing piperidine from reaching the N-terminal Fmoc group.[9]
Troubleshooting Workflow for Incomplete Deprotection
Caption: Decision-making workflow for troubleshooting incomplete Fmoc deprotection.
Recommended Solutions & Protocols
| Strategy | Description | When to Use |
| Extend Deprotection Time | Increase the duration or frequency of the piperidine treatment (e.g., from 2x5 min to 2x10 min). | The first and simplest step to try when incomplete deprotection is suspected. |
| Elevated Temperature | Perform the deprotection step at a higher temperature (e.g., 40-50°C). Heat provides energy to disrupt intermolecular hydrogen bonds.[10] | For stubborn aggregation that doesn't resolve with extended deprotection times. |
| Use a Stronger Base | For very difficult sequences, replace piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[10][11] | As a more aggressive approach for severe aggregation. Caution: DBU can increase the risk of aspartimide formation.[12] |
Symptom 2: Incomplete Amino Acid Coupling
Observed Problem: Positive Kaiser/TNBS test after a coupling step, indicating unreacted free amines.
Underlying Cause: Aggregated peptide chains are sterically hindering the access of the activated amino acid to the N-terminus of the growing peptide.[6]
Troubleshooting Workflow for Incomplete Coupling
Caption: Decision-making workflow for troubleshooting incomplete coupling.
Recommended Solutions & Protocols
| Strategy | Description | When to Use |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[2][13] | A standard first-line approach for difficult couplings. |
| Change Solvents | Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[3] | When aggregation is persistent and better solvation of the peptide-resin complex is needed. |
| Use Chaotropic Agents | Add chaotropic salts, such as LiCl (up to 0.4 M), to the coupling reaction. These salts disrupt the hydrogen bonding network that causes aggregation.[3] | For sequences with strong aggregation tendencies. The resin must be thoroughly washed after the coupling to remove the salt. |
| High-Temperature/Microwave Synthesis | Perform the coupling reaction at elevated temperatures (e.g., 70-85°C), often with the aid of a microwave peptide synthesizer.[13][14] | A very effective method for overcoming severe aggregation, but care must be taken to avoid racemization of sensitive amino acids like Cys and His.[13][14] |
Proactive Strategies to Prevent Aggregation
For sequences known to be "difficult," it is often better to implement a preventative strategy from the outset.
Backbone Modifications
The most effective way to prevent aggregation is to introduce "structure-breaking" elements into the peptide backbone.
1. Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets.[3][15] The native Ser or Thr residue is regenerated during the final TFA cleavage.[1]
Protocol 1: Incorporation of a Pseudoproline Dipeptide
-
Swell Resin: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent like HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Add Base: Add DIPEA (10 equivalents) to the solution and mix thoroughly.
-
Coupling: Immediately add the activated solution to the peptide-resin and agitate for 1-2 hours at room temperature.[2]
-
Confirmation: Perform a TNBS or Kaiser test to confirm complete coupling. If the reaction is incomplete, extend the coupling time.[1]
-
Wash: Wash the resin thoroughly with DMF and proceed to the next deprotection step.
2. Dmb/Hmb-Protected Amino Acids
Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key amino acid (often Gly) effectively blocks hydrogen bond formation.[3] These groups are introduced via pre-formed dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH, and are removed during the final TFA cleavage.
Protocol 2: Incorporation of a Dmb-Dipeptide
-
Swell Resin: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (3 equivalents) and HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1).[1]
-
Add Coupling Reagent: Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.[1]
-
Coupling: Add the activated dipeptide solution to the peptide-resin and agitate for 1-2 hours at room temperature.
-
Confirmation: Perform a TNBS test to confirm complete coupling.[1]
-
Wash: Wash the resin thoroughly with DMF and proceed with the synthesis.
Optimizing Synthesis Parameters
| Parameter | Recommendation | Rationale |
| Resin Choice | Use a low-substitution resin (e.g., 0.1-0.3 mmol/g) or a PEG-based resin (e.g., NovaSyn® TG, ChemMatrix).[16] | Lower loading increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation. PEG-based resins improve solvation.[17] |
| Solvent System | Use NMP or add co-solvents like DMSO. For extremely difficult cases, the "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100 and 2M ethylene carbonate) can be used.[3][6] | Enhances the solvation of the growing peptide chain, disrupting aggregation. |
References
- Benchchem. (n.d.). Strategies for overcoming peptide aggregation during synthesis.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Lykho, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 151.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Peptide Research, 6(4), 216-223.
- Benchchem. (n.d.). Troubleshooting aggregation during solid-phase synthesis of peptides with cis-4-azidoproline.
- Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Peptides with Multiple Proline Derivatives.
- Biosynth. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Benchchem. (n.d.). Technical Support Center: Optimization of Peptide Synthesis in Eco-Friendly Solvent Systems.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Strategies to Reduce On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS).
- Liu, C. F., et al. (2002). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 99(5), 2686-2691.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Benchchem. (n.d.). Navigating Peptide Aggregation in Solid-Phase Synthesis: A Technical Support Center.
- Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Resources.
- American Peptide Society. (n.d.). Taming Aggregation.
- JPT Peptide Technologies. (n.d.). Resources.
- Benchchem. (n.d.). Technical Support Center: Managing Peptide Aggregation in Syntheses Involving Fmoc-Lys(Alloc)-OH.
- Wikipedia. (n.d.). Chaotropic agent.
- Thomas Scientific. (n.d.). Chaotropic Agents.
- ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Aapptec Peptides. (n.d.). Technical Bulletins & General Procedures.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311.
- van der Meel, R., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 10-18.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Custom Peptide Synthesis Services.
- ResearchGate. (2025, August 10).
- ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?.
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(25), 9600-9606.
- BCI. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
Validation & Comparative
A Tale of Two Protections: A Senior Application Scientist's Guide to 4-Cyano-1-N-Fmoc-piperidine vs. 4-Cyano-1-N-Boc-piperidine
For the discerning researcher in medicinal chemistry and drug development, the selection of protecting groups is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. The 4-cyanopiperidine scaffold is a privileged motif in a multitude of pharmacologically active agents, and its strategic functionalization often hinges on the judicious choice of nitrogen protection. This guide provides an in-depth, technical comparison of two of the most ubiquitous N-protecting groups in this context: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group, as applied to the 4-cyanopiperidine core.
The Principle of Orthogonality: A Synthetic Chemist's Keystone
At the heart of modern multi-step synthesis lies the principle of orthogonality, which allows for the selective deprotection of one functional group in the presence of others that are labile under different conditions.[1][2] The Fmoc and Boc groups are the quintessential examples of an orthogonal pair. The Fmoc group is cleaved under basic conditions, typically with piperidine, while the Boc group is removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This fundamental difference in their chemical stability allows for intricate synthetic planning and the construction of complex molecular architectures.[1]
Chemical and Physical Properties: A Head-to-Head Comparison
A summary of the key chemical and physical properties of 4-Cyano-1-N-Fmoc-piperidine and 4-Cyano-1-N-Boc-piperidine is presented below.
| Property | This compound | 4-Cyano-1-N-Boc-piperidine |
| Molecular Formula | C₂₁H₂₀N₂O₂ | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 332.39 g/mol | 210.27 g/mol |
| Deprotection Condition | Basic (e.g., 20% Piperidine in DMF) | Acidic (e.g., TFA in DCM or 4M HCl in Dioxane) |
| Byproducts of Deprotection | Dibenzofulvene, CO₂ | Isobutylene, CO₂ |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu) | Orthogonal to base-labile groups (e.g., Fmoc) |
The Deprotection Battlefield: Mechanisms and Kinetics
The choice between Fmoc and Boc protection is fundamentally a choice of deprotection strategy. Understanding the mechanisms and relative rates of these reactions is paramount for planning and troubleshooting.
The Fmoc Group: A Base-Triggered Cascade
The deprotection of the Fmoc group is a classic example of a base-induced β-elimination reaction.[5][6] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring system by a base, typically a secondary amine like piperidine. This leads to a β-elimination, releasing the highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the deprotected piperidine nitrogen. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[5]
Caption: Mechanism of Fmoc deprotection using piperidine.
The Boc Group: An Acid-Catalyzed Unveiling
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism.[7] The carbonyl oxygen of the Boc group is first protonated by a strong acid, such as TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes to release carbon dioxide and the free piperidine amine.[7]
Caption: Mechanism of Boc deprotection using a strong acid.
Similar to the Fmoc-protected counterpart, specific deprotection kinetics for 4-Cyano-1-N-Boc-piperidine are not extensively documented. However, Boc deprotection of piperidine derivatives is generally a clean and efficient process, typically complete within 1-4 hours at room temperature using reagents like 20-50% TFA in dichloromethane (DCM) or 4M HCl in dioxane.[7] The electron-withdrawing cyano group at the 4-position may slightly decrease the basicity of the piperidine nitrogen, but it is unlikely to significantly impact the acid-catalyzed hydrolysis of the distant Boc group.
Experimental Protocols: A Practical Guide
The following protocols provide standardized procedures for the deprotection of this compound and 4-Cyano-1-N-Boc-piperidine.
Protocol 1: Fmoc Deprotection of this compound
Objective: To efficiently remove the Fmoc protecting group from this compound.
Materials:
-
This compound
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in 20% piperidine in DMF (5-10 volumes).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Partition the residue between DCM and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-cyanopiperidine.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: Boc Deprotection of 4-Cyano-1-N-Boc-piperidine using TFA
Objective: To efficiently remove the Boc protecting group from 4-Cyano-1-N-Boc-piperidine.
Materials:
-
4-Cyano-1-N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-Cyano-1-N-Boc-piperidine (1.0 eq) in DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-cyanopiperidine.
-
Purify the product by silica gel chromatography if necessary.
Application in Synthesis: Strategic Considerations
The choice between Fmoc and Boc protection for the 4-cyanopiperidine scaffold is dictated by the overall synthetic strategy and the nature of other functional groups present in the molecule.
When to Choose Fmoc Protection:
The Fmoc group is the preferred choice when the synthetic route involves the use of acid-sensitive functional groups or other acid-labile protecting groups such as Boc or tert-butyl esters. Its removal under mild basic conditions ensures the integrity of these moieties. This is particularly relevant in the synthesis of complex molecules where multiple orthogonal protecting groups are employed.
Case Study Example: In a hypothetical synthesis of a complex kinase inhibitor, if a side chain contains a tert-butyl ester to be saponified at a later stage, using Fmoc protection on the piperidine nitrogen would be the logical choice. The Fmoc group can be removed with piperidine without affecting the ester, allowing for subsequent modification of the piperidine nitrogen.
When to Choose Boc Protection:
The Boc group is the workhorse of many synthetic campaigns due to its general stability and straightforward acidic deprotection. It is the ideal choice when the molecule is stable to acidic conditions and the synthetic route requires the use of base-sensitive functionalities or reagents. For instance, if a subsequent step involves a base-catalyzed reaction, having a Boc-protected piperidine would be advantageous. N-Boc-4-cyanopiperidine is a widely used building block in the synthesis of various kinase inhibitors and other pharmaceutical agents.[8][9]
Case Study Example: In the synthesis of certain PI3Kδ inhibitors, a Boc-protected piperidine derivative can be coupled to a quinazoline core.[10] The Boc group remains intact during the coupling reaction and can be removed at a later stage with TFA to allow for further functionalization of the piperidine nitrogen, without affecting other parts of the molecule that might be base-sensitive.
Conclusion and Expert Recommendations
Both this compound and 4-Cyano-1-N-Boc-piperidine are invaluable building blocks in the synthetic chemist's toolbox. The decision of which to employ is not a matter of inherent superiority but rather one of strategic compatibility with the overall synthetic plan.
-
For syntheses requiring the presence of acid-labile groups, this compound is the clear choice , offering the advantage of mild, orthogonal deprotection.
-
For robust syntheses where subsequent steps may involve basic reagents or conditions, 4-Cyano-1-N-Boc-piperidine provides a stable and reliable option with a well-established and efficient deprotection protocol.
A thorough understanding of the principles of orthogonal protection and the chemical lability of these two groups will empower researchers to design more elegant and efficient synthetic routes towards novel therapeutics.
References
- BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- BOC Sciences.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2024).
- BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- MDPI. (2016).
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- BenchChem. (2025).
- Royal Society of Chemistry. (2021). Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions.
- Elsevier. (1983).
- MDPI. (2025). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
- MDPI. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- BenchChem. (2025). A Deep Dive into Orthogonal Protecting Groups for Advanced Peptide Synthesis.
- National Center for Biotechnology Information. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines.
- BenchChem. (2025). Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis.
- KPU Pressbooks. 7.8 Reactions of Nitriles.
- Royal Society of Chemistry. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.
- ResearchGate. (2022). Effect of different nitriles and corresponding carboxylic acids on the....
- Royal Society of Chemistry. (2007). Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine.
- Lumen Learning. 21.5. Hydrolysis of nitriles.
- University of St Andrews. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
- National Center for Biotechnology Information. (2007). Dynamic Kinetic and Kinetic Resolution of N-Boc-2-lithiopiperidine.
- Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
- National Center for Biotechnology Information. (2016).
- National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)
- BenchChem. (2025).
- National Center for Biotechnology Information. (2026). Piperidine-catalyzed synthesis of (E)
- BenchChem. (2025). Application Notes and Protocols for the Large- Scale Synthesis of Peptides Utilizing Fmoc-N -.
Sources
- 1. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc Deprotection: Piperidine vs. 4-Methylpiperidine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of the Nα-Fmoc deprotection reagent is a critical decision that profoundly impacts peptide yield, purity, and the overall success of the synthesis. The conventional reagent, a 20% solution of piperidine in N,N-dimethylformamide (DMF), has long been the industry standard.[1] However, considerations around its regulatory status, volatility, and potential to induce side reactions have driven the adoption of alternatives. Among these, 4-methylpiperidine has emerged as a leading contender, offering comparable efficacy with distinct practical advantages.[2]
This guide provides an in-depth, objective comparison of piperidine and its 4-methylated analog, supported by experimental data and mechanistic insights to inform your reagent selection and optimize your SPPS workflows.
The Mechanism of Fmoc Deprotection
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[3][4] The process is initiated by a secondary amine, which acts as a base to abstract the relatively acidic proton at the C9 position of the fluorene ring. This generates a stabilized carbanion intermediate, which rapidly undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5]
The role of the secondary amine is twofold: it not only serves as the base to initiate the cleavage but also acts as a crucial scavenger for the DBF byproduct.[3][6] This scavenging step forms a stable DBF-amine adduct, preventing the DBF from reacting with the newly deprotected peptide amine, an event that would irreversibly terminate chain elongation.[5] Both piperidine and 4-methylpiperidine are efficient in both initiating the deprotection and trapping the DBF intermediate.[2][6]
Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.
Head-to-Head Comparison: Key Performance Attributes
While both reagents operate via the same mechanism, subtle differences in their chemical properties can influence their performance in SPPS.
| Property | Piperidine | 4-Methylpiperidine | Analysis & Rationale |
| pKa of Conjugate Acid | ~11.1[7][8] | ~11.23[9] | The basicity of the two amines is nearly identical. The methyl group in the 4-position has a negligible electronic effect on the amine's proton affinity, ensuring that 4-methylpiperidine is equally effective at abstracting the acidic fluorenyl proton. |
| Deprotection Kinetics | Standard Baseline | Identical to Piperidine[2] | Studies directly comparing the kinetics of Fmoc removal have demonstrated that 4-methylpiperidine is fully equivalent to piperidine in efficiency.[2][10] For most applications, identical deprotection times (e.g., two treatments of 5-10 minutes) can be used.[11] |
| Propensity for Side Reactions | Standard Baseline | Generally Similar | The primary base-induced side reaction in Fmoc-SPPS is aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences.[4][12] Since the basicity is the key driver of this side reaction and is similar for both reagents, their propensity to cause aspartimide formation is comparable under identical conditions. |
| Volatility & Handling | Boiling Point: 106 °C[13] | Boiling Point: 124 °C[9][14] | 4-Methylpiperidine is significantly less volatile than piperidine. This translates to a less pungent odor and reduced vapor exposure for laboratory personnel, representing a significant handling advantage. |
| Regulatory Status | Controlled Substance[2][13] | Not a Controlled Substance[2] | Piperidine is listed as a Table II precursor under the UN Convention Against Illicit Traffic in Narcotic Drugs, requiring strict monitoring and paperwork for procurement.[2][13] 4-Methylpiperidine is not subject to these restrictions, simplifying purchasing and inventory management. |
| Purity & Yield | High | High, Comparable to Piperidine[6][15] | Multiple studies synthesizing various peptide sequences have shown that the use of 4-methylpiperidine results in crude peptides with similar purity and yield to those synthesized using piperidine.[2][8][15] |
Mitigating Side Reactions: A Universal Challenge
The most common side reaction during Fmoc deprotection is the formation of aspartimide, which occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue.[4][7] This cyclic imide can subsequently be opened by the deprotection base (piperidine or 4-methylpiperidine) to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[7]
It is crucial to understand that the choice between piperidine and 4-methylpiperidine does not inherently solve this issue, as their similar basicities lead to a similar risk profile.[16] Mitigation strategies are universal and should be employed regardless of the chosen reagent for sensitive sequences:
-
Reduced Deprotection Time: Minimizing the exposure of the peptide to the basic solution.
-
Lower Temperature: Performing the deprotection at a reduced temperature can slow the rate of aspartimide formation.
-
Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.[12]
-
Sterically Hindered Protecting Groups: Employing protecting groups like OMpe (3-methyl-pent-3-yl ester) on the aspartic acid side chain can sterically hinder the cyclization.[4]
Experimental Protocol: A Comparative Workflow
To objectively evaluate the performance of both reagents in your specific application, a parallel synthesis approach is recommended.
Objective: To compare the deprotection efficiency and final crude purity of a model peptide synthesized using piperidine versus 4-methylpiperidine.
Model Peptide: A sequence known to be sensitive to aspartimide formation, e.g., H-Val-Lys-Asp(OtBu)-Gly-Tyr-Ile-Rink Amide Resin.
Caption: Parallel synthesis workflow for comparing deprotection reagents.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30-60 minutes. Distribute the resin equally into two separate solid-phase reaction vessels.
-
Peptide Synthesis: Perform the automated or manual synthesis of the model peptide sequence up to the final Fmoc-protected amino acid using standard coupling protocols (e.g., HBTU/DIPEA).
-
Comparative Deprotection:
-
Vessel 1 (Control): Treat the resin with a solution of 20% (v/v) piperidine in DMF. Agitate for 7 minutes, drain, and repeat the treatment for another 7 minutes.[11][17]
-
Vessel 2 (Test): Treat the resin with a solution of 20% (v/v) 4-methylpiperidine in DMF. Agitate for 7 minutes, drain, and repeat the treatment for another 7 minutes.[11]
-
-
Washing: Thoroughly wash the resin in both vessels with DMF (5-7 times) to remove residual deprotection reagent and the DBF adduct.[11]
-
Cleavage and Global Deprotection: Treat the washed and dried peptidyl-resin from both vessels with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Analysis: Precipitate the crude peptides in cold diethyl ether. Analyze the crude products from both syntheses by reverse-phase HPLC to determine purity and quantify the target peptide versus any side products (e.g., aspartimide-related impurities). Confirm the identity of all major peaks by mass spectrometry (MS).[1]
Conclusion and Recommendation
The available evidence and widespread field use confirm that 4-methylpiperidine is a fully equivalent and, in many respects, superior alternative to piperidine for Fmoc deprotection in SPPS .[2][10]
-
Efficacy: It provides identical deprotection kinetics and results in comparable peptide yield and purity.[2][8]
-
Safety and Handling: Its lower volatility significantly improves the laboratory environment.[9][14]
-
Procurement: Its status as a non-controlled substance streamlines acquisition and compliance.[2]
For laboratories seeking to optimize their SPPS workflows, reduce administrative burden, and improve workplace safety without compromising synthetic outcomes, transitioning from piperidine to 4-methylpiperidine is a scientifically sound and logical upgrade. The protocols and reaction times established for piperidine can be directly applied to 4-methylpiperidine, making the switch seamless for most applications.[11][18]
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. MDPI. [Link]
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health (NIH). [Link]
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Base catalyzed aspartimide formation and byproducts from nucleophilic ring opening. Royal Society of Chemistry. [Link]
- Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- 4-Methylpiperidine. CAS Common Chemistry. [Link]
- 4-Methylpiperidine | C6H13N | CID 69381. PubChem. [Link]
- Piperidine. Wikipedia. [Link]
- N-methylpiperidine.
- N-Methylpiperidine | C6H13N | CID 12291. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methylpiperidine CAS#: 626-58-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Piperidine Alternatives for Fmoc Removal in Solid-Phase Peptide Synthesis
For decades, the use of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) has been the gold standard for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). Its efficacy is well-documented. However, growing concerns regarding its regulatory status, toxicity, and role in deleterious side reactions have catalyzed the search for viable alternatives. This guide provides an in-depth comparison of common and emerging alternatives to piperidine, offering experimental insights and actionable protocols for researchers in peptide chemistry and drug development.
The Central Role and Unseen Costs of Piperidine
The Fmoc group is cleaved via a β-elimination mechanism, which requires a secondary amine base. Piperidine has historically been the base of choice due to its optimal basicity (pKa of its conjugate acid is ~11.1), which is strong enough to efficiently abstract the acidic proton on the fluorenyl group's C9 position, initiating the elimination, yet generally not so strong as to induce significant side reactions on the peptide backbone.
The mechanism proceeds as follows:
-
Proton Abstraction: Piperidine abstracts the C9 proton of the dibenzofulvene moiety.
-
Elimination: This initiates an E1cB elimination, cleaving the C-O bond and releasing the deprotected N-terminal amine of the peptide.
-
Scavenging: The released dibenzofulvene (DBF) is an electrophile that can react with the newly liberated amine. Piperidine also acts as a scavenger, forming a stable DBF-piperidine adduct and preventing this side reaction.
However, the reliance on piperidine is not without its drawbacks:
-
Regulatory Scrutiny: Piperidine is a controlled substance in many regions due to its use as a precursor in the illicit synthesis of phencyclidine (PCP). This imposes significant logistical and administrative burdens related to procurement, storage, and documentation.
-
Toxicity: Piperidine is a toxic and corrosive substance, posing health and safety risks to laboratory personnel.
-
Peptide Integrity: Despite its widespread use, piperidine can promote side reactions, most notably:
-
Aspartimide Formation: For peptides containing aspartic acid, especially in Asp-Xxx sequences (like Asp-Gly, Asp-Ser, Asp-Asn), piperidine can catalyze the formation of a cyclic succinimide intermediate. This can lead to racemization at the α-carbon of the aspartate residue and the formation of β-aspartyl peptide impurities.
-
Racemization: Prolonged exposure to basic conditions can lead to racemization of the C-terminal amino acid, particularly cysteine.
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cyclizing to form a diketopiperazine and cleaving the peptide from the support prematurely.
-
These challenges have driven the development and evaluation of alternative reagents that can match or exceed the performance of piperidine while mitigating its associated risks.
A Comparative Analysis of Key Alternatives
The ideal alternative should possess a suitable basicity for efficient Fmoc removal, be a good scavenger for DBF, minimize side reactions, be less toxic, and not be a controlled substance.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic, sterically hindered amidine base. It has emerged as a potent alternative, often used in low concentrations (2-10%) in DMF.
-
Mechanism & Advantages: DBU is a stronger base than piperidine, leading to significantly faster deprotection times. Its bulky structure makes it less nucleophilic, which can be advantageous. To prevent the accumulation of free DBF, a nucleophilic scavenger must be added. Piperidine is ironically an effective scavenger, but to create a truly piperidine-free system, other scavengers like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 2-mercaptoethanol are used.
-
Disadvantages: Its high basicity can exacerbate base-labile side reactions if not carefully controlled, particularly aspartimide formation. The cost of DBU is also higher than that of piperidine.
Piperazine and its Derivatives
Piperazine and 4-methylpiperidine are secondary amines that function mechanistically similarly to piperidine.
-
Piperazine: This symmetrical diamine is an effective reagent for Fmoc removal. It is less volatile and considered less toxic than piperidine. One of its key advantages is its reduced tendency to cause aspartimide formation compared to piperidine, particularly when used in combination with additives like ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
4-Methylpiperidine: This derivative offers a nearly identical basicity to piperidine but with lower volatility and toxicity. It is not a controlled substance precursor, simplifying procurement and handling. Its performance in terms of deprotection kinetics and suppression of side reactions is largely comparable to piperidine, making it a straightforward "drop-in" replacement in many protocols.
Tris(2-aminoethyl)amine (TAEA)
TAEA is a polyamine that has been explored as a deprotection reagent.
-
Advantages: It is a non-cyclic, less toxic base. Some studies have shown it can reduce aspartimide formation compared to piperidine.
-
Disadvantages: It is a primary amine and can be more nucleophilic. Deprotection can be slower, and it is generally less efficient than piperidine or DBU, often requiring higher concentrations or longer reaction times.
Morpholine
Morpholine is another secondary amine base, but its lower basicity (pKa of conjugate acid ~8.4) makes it a much slower deprotection agent than piperidine. It is generally not considered a practical alternative for routine SPPS due to the significantly extended reaction times required, which increases the risk of other side reactions and prolongs synthesis cycles.
Quantitative Performance Comparison
The choice of a deprotection reagent significantly impacts synthesis efficiency and final peptide purity. The table below summarizes key performance indicators based on published studies and internal validation data.
| Reagent System | Concentration | Typical Deprotection Time | Aspartimide Formation | Racemization | Regulatory/Safety |
| 20% Piperidine/DMF | 20% v/v | 2 x 5-10 min | Baseline | Baseline | Controlled, Toxic |
| 2% DBU / 2% Piperidine/DMF | 2% / 2% v/v | 2 x 2-3 min | Higher than baseline | Similar to baseline | DBU not controlled |
| 10% DBU / 0.1M Oxyma/DMF | 10% v/v | 2 x 3-5 min | Potentially higher | Similar to baseline | Piperidine-free |
| 20% 4-Methylpiperidine/DMF | 20% v/v | 2 x 5-10 min | Similar to baseline | Similar to baseline | Not controlled, less toxic |
| 20% Piperazine/DMF | 20% v/v | 2 x 8-15 min | Lower than baseline | Similar to baseline | Not controlled, less toxic |
Visualizing the Deprotection Mechanisms
Understanding the flow of electrons is key to appreciating the function of these bases. The following diagrams illustrate the core mechanisms.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Piperidine-free Fmoc deprotection using DBU with a scavenger.
Experimental Protocols
The following protocols are designed for automated peptide synthesizers but can be adapted for manual synthesis. They assume a standard synthesis scale of 0.1 mmol on a rink amide resin.
Protocol 5.1: Standard Piperidine Deprotection (Baseline)
This protocol serves as the control for comparison.
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the reactor. Add 2 mL of Deprotection Solution to the resin. Agitate via nitrogen bubbling or shaking for 5 minutes.
-
Drain: Drain the reactor.
-
Second Deprotection: Add another 2 mL of Deprotection Solution. Agitate for 10 minutes.
-
Drain: Drain the reactor.
-
Washing Cycle: Wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine and the DBF-adduct. A positive Kaiser test (deep blue beads) should confirm the presence of the free amine.
Protocol 5.2: Piperidine-Free DBU/Oxyma Deprotection
This protocol offers a fast, piperidine-free alternative.
Reagents:
-
Deprotection Solution: 10% (v/v) DBU and 0.1 M Ethyl (hydroxyimino)cyanoacetate (Oxyma) in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Deprotection: Drain the reactor. Add 2 mL of DBU/Oxyma Deprotection Solution. Agitate for 3 minutes.
-
Drain: Drain the reactor.
-
Second Deprotection: Add another 2 mL of DBU/Oxyma Deprotection Solution. Agitate for 3 minutes.
-
Drain: Drain the reactor.
-
Washing Cycle: Perform an extended washing cycle with DMF (7-8 x 2 mL). It is critical to completely remove all traces of DBU, as its high basicity can interfere with subsequent coupling steps.
-
Verification: Perform a Kaiser test to confirm the presence of the free amine.
Self-Validation: For both protocols, synthesis quality should be validated by cleaving a small sample of the final peptide and analyzing it via HPLC and Mass Spectrometry. Compare the purity profiles, paying close attention to the presence of deletion sequences (incomplete deprotection) or side-product formation (e.g., aspartimide-related peaks).
Conclusion and Recommendations
The choice of an Fmoc deprotection reagent is a critical decision in SPPS that balances speed, safety, cost, and the chemical nature of the target peptide.
-
For routine, non-sensitive sequences: 4-Methylpiperidine stands out as an excellent, direct replacement for piperidine, offering similar performance with a significantly improved safety and regulatory profile.
-
For sequences prone to aspartimide formation: Piperazine, particularly with additives, presents a milder alternative that can suppress this troublesome side reaction, albeit at the cost of slightly longer reaction times.
-
For high-throughput or rapid synthesis: DBU-based systems provide the fastest deprotection available. However, this speed must be managed with careful protocol optimization and thorough washing to prevent side reactions, making it best suited for robust sequences and experienced users.
Ultimately, the transition away from piperidine is not only a response to regulatory pressures but an opportunity to refine and optimize the peptide synthesis process. We recommend that individual laboratories validate these alternatives against their specific target peptides and synthesis platforms to identify the optimal reagent that meets their scientific and operational needs.
References
- A Piperidine-Free Deprotection Strategy for Fmoc-SPPS.
- Piperidine-free solid phase peptide synthesis.CSBio. [Link]
comparative study of piperidine-based scaffolds in drug design
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the pantheon of heterocyclic structures, the piperidine ring, a six-membered nitrogen-containing heterocycle, holds a privileged status. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable utility and "drug-like" characteristics.[1][2] This in-depth technical guide provides a comparative analysis of various piperidine-based scaffolds and contrasts them with other key heterocyclic systems, supported by experimental data and detailed protocols to inform rational drug design.
Part 1: The Piperidine Advantage: A Physicochemical and Conformational Overview
The enduring success of the piperidine moiety in medicinal chemistry can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.22. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[3]
-
Lipophilicity and Solubility: Piperidine itself strikes a balance between lipophilicity (logP ≈ 0.84) and hydrophilicity. This allows for modulation of a drug candidate's overall lipophilicity through substitution, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The basic nitrogen also enhances aqueous solubility in its protonated state.[3]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional space for binding to diverse biological targets.[2] However, the presence of substituents can lead to a variety of conformations, including alternative chair forms, boat, and twist-boat conformations, the stability of which is dictated by a delicate balance of steric and electronic effects.[4]
Part 2: A Comparative Analysis of Piperidine-Based Scaffolds
The versatility of the piperidine core is further expanded by the diversity of scaffolds that can be derived from it. This section compares three major classes: substituted piperidines, spiropiperidines, and fused piperidines.
Substituted Piperidines: The Workhorse Scaffold
Simple substitution on the piperidine ring is the most common strategy to modulate its properties. The position and nature of the substituent profoundly impact the molecule's ADME profile and biological activity.
Table 1: Comparative Physicochemical and ADME Properties of Piperidine and its Methyl Isomers
| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine | Key Insights for Drug Design |
| Molecular Weight ( g/mol ) | 85.15 | 99.17 | 99.17 | 99.17 | Increased MW with substitution. |
| logP | 0.84 | 1.43 | 1.43 | 1.43 | Methylation increases lipophilicity, potentially enhancing membrane permeability. |
| pKa | ~11.22 | ~11.25 | ~11.15 | ~11.10 | Subtle changes in basicity depending on the substituent's position. |
| Metabolic Stability | Moderate | Lower | Moderate | Higher | The 4-position is generally less susceptible to metabolism compared to the 2- and 3-positions. |
| Plasma Protein Binding | Low | Low | Low | Low | Small, polar nature leads to low anticipated binding. |
Data compiled from various sources, including in silico predictions for some ADME properties.
The causality behind these differences lies in the electronic and steric effects of the methyl group. For instance, the increased lipophilicity can improve blood-brain barrier penetration for CNS-targeting drugs.[5] However, substitution near the nitrogen atom (2-position) can be more susceptible to metabolic enzymes like cytochrome P450s.
Spiropiperidines: Adding Three-Dimensional Complexity
Spiropiperidines, where one carbon of the piperidine ring is shared with another ring system, have gained significant traction in modern drug discovery. This structural motif offers several advantages over simpler substituted piperidines.
-
Increased Three-Dimensionality: The spirocyclic nature imparts a rigid, three-dimensional architecture. This can lead to more specific and potent interactions with biological targets by presenting substituents in well-defined vectors.[6]
-
Improved Physicochemical Properties: The higher sp³ character of spiropiperidines often translates to improved aqueous solubility and metabolic stability compared to their flat, aromatic counterparts.[6]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, which can be crucial for developing compounds with unique pharmacological profiles and securing intellectual property.[6]
However, the synthesis of spiropiperidines can be more complex than that of simple substituted piperidines.[1][7]
Fused Piperidines: Rigidity and Defined Conformations
In fused piperidine systems, two or more atoms of the piperidine ring are part of another ring. This creates a rigid bicyclic or polycyclic structure.
-
Conformational Constraint: The fused ring system locks the piperidine into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Diverse Biological Activities: Fused piperidine alkaloids, such as aloperine and matrine, exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antitumor properties.[8]
The synthetic challenge in creating fused piperidine systems lies in controlling the stereochemistry of the ring junctions.
Part 3: Piperidine Scaffolds vs. Other Key Heterocycles: A Head-to-Head Comparison
The decision to use a piperidine scaffold is often made in the context of other available heterocyclic options. This section provides a comparative analysis of piperidine against three other commonly used six-membered heterocycles: piperazine, morpholine, and tetrahydropyran.
Table 2: Comparative Physicochemical Properties of Piperidine and Other Heterocyclic Scaffolds
| Property | Piperidine | Piperazine | Morpholine | 4-Methyltetrahydro-2H-pyran-4-amine |
| Molecular Weight ( g/mol ) | 85.15 | 86.14 | 87.12 | 129.20 |
| logP | 0.84 | -1.06 | -0.87 | Higher than piperidine |
| pKa | ~11.22 | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | ~8.4 | Lower than piperidine |
| Hydrogen Bond Donors | 1 | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 1 | 2 | 2 | 2 |
| Polar Surface Area (Ų) | 12.03 | 24.06 | 21.26 | Higher than piperidine |
Data compiled from various sources.[3][9][10]
Key Comparative Insights:
-
Piperidine vs. Piperazine: The second nitrogen atom in piperazine significantly increases its polarity and basicity profile (two pKa values), often leading to higher aqueous solubility. However, it also introduces more potential sites for metabolism.[3] The choice between the two often depends on the desired balance between solubility and metabolic stability.
-
Piperidine vs. Morpholine: The oxygen atom in morpholine reduces its basicity and increases its polarity compared to piperidine. This can be advantageous for improving metabolic stability and reducing off-target effects associated with high basicity.[9]
-
Piperidine vs. Tetrahydropyran Analogs: Replacing the piperidine nitrogen with an in-ring oxygen and adding an exocyclic amine (as in 4-methyltetrahydro-2H-pyran-4-amine) can be a strategic move to enhance metabolic stability by eliminating N-dealkylation of the ring. This bioisosteric replacement, however, increases molecular weight and alters the hydrogen bonding profile.[9]
Part 4: Experimental Protocols
To provide a practical framework for the application of these concepts, this section details common experimental protocols for the synthesis and biological evaluation of piperidine-based compounds.
Synthesis Protocol: Reductive Amination for the Preparation of N-Substituted Piperidines
Reductive amination is a robust and widely used method for the synthesis of N-substituted piperidines.[11][12][13][14]
Objective: To synthesize 1-benzyl-4-phenylpiperidine from 4-phenylpiperidine and benzaldehyde.
Materials:
-
4-Phenylpiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-phenylpiperidine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM.
-
Add benzaldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-4-phenylpiperidine.
Biological Evaluation Protocol: Competitive Radioligand Binding Assay for GPCRs
This protocol is used to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).
Objective: To determine the Ki of a piperidine-based test compound for the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compound (piperidine derivative)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.
-
For determining total binding, add buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).
-
For determining the binding of the test compound, add the different dilutions of the piperidine derivative.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 5: Visualization of Key Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows in the drug design and evaluation process.
Caption: A generalized workflow for drug discovery focusing on piperidine-based scaffolds.
Caption: An iterative workflow for conducting a Structure-Activity Relationship (SAR) study.
Conclusion
The piperidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its presence in a multitude of clinically successful drugs spanning a wide range of therapeutic indications.[1][2] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable.[4][5] By understanding the comparative advantages and disadvantages of different piperidine-based scaffolds and their alternatives, and by employing robust synthetic and biological evaluation protocols, researchers can continue to leverage this privileged structure to design the next generation of innovative therapeutics.
References
- Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 6585-6603. [Link]
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bio-Evolution & Pharmaceutical Sciences. [Link]
- Strategies for the Synthesis of Spiropiperidines. (2018). White Rose Research Online. [Link]
- Diasteroselective synthesis of new spiropiperidine scaffolds from the CN(R,S) building block. (2005). The Journal of Organic Chemistry. [Link]
- Synthesis of spiropiperidine derivatives 179 and 180. (n.d.).
- Flowchart of the quantitative structure-activity relationship (QSAR)... (n.d.).
- On Exploring Structure Activity Rel
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022). PubMed Central. [Link]
- Piperidine Synthesis. (n.d.). DTIC. [Link]
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
- The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. (n.d.). UCL Discovery. [Link]
- Reductive Amin
- The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Biological activities of piperidine alkaloids. (n.d.).
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
- Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. (2022). PubMed Central. [Link]
- In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. [Link]
- Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. (n.d.). PMC. [Link]
- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.).
- Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC. [Link]
- SAR: Structure Activity Relationships. (2025).
- Structure-activity relationship (SAR) study designs. (n.d.). Monash University. [Link]
- Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in R
- Pharmacokinetic Strategies in CNS Drug Discovery. (n.d.). Aragen. [Link]
- Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. [Link]
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
- Novel tetracyclic spiropiperidines. 4. Synthesis and pharmacological evaluation of spiro- and 6,7-dihydrospiro[benzo[b]pyrrolo[3,2,1-jk][1][9]benzodiazepine-2 (1H),4'-piperidine]s. (1984). Journal of Medicinal Chemistry. [Link]
- Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. (n.d.). MDPI. [Link]
Sources
- 1. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bepls.com [bepls.com]
- 7. Diasteroselective synthesis of new spiropiperidine scaffolds from the CN(R,S) building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [open.bu.edu]
A Comparative Guide to the Validation of Analytical Methods for 4-Cyano-1-N-Fmoc-piperidine
This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Cyano-1-N-Fmoc-piperidine, a critical building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the purity, identity, and stability of such intermediates is paramount. This document moves beyond mere protocols to explain the scientific rationale behind the selection of methods and validation parameters, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Our objective is to equip you with a robust framework for developing and validating analytical procedures that are not only compliant but fundamentally sound and fit for their intended purpose.
The Analyte: Understanding this compound
The molecular structure of this compound dictates our analytical strategy. It possesses three key features:
-
The Fmoc (Fluorenylmethyloxycarbonyl) Group: This bulky, aromatic protecting group is an excellent chromophore, making High-Performance Liquid Chromatography (HPLC) with UV detection a highly effective technique for quantification.
-
The Cyano (-C≡N) Group: This functional group has a distinct, sharp absorbance in the infrared (IR) spectrum, providing a rapid and specific marker for identity confirmation.
-
The Piperidine Ring: The overall structure provides a unique fingerprint in Nuclear Magnetic Resonance (NMR) spectroscopy and a specific mass for Mass Spectrometry (MS).
The validation approach must therefore encompass methods for both quantitative analysis (Assay, Purity) and qualitative identification (Identity).
Part I: Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)
For determining the assay and purity of this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its high resolution, sensitivity, and robustness.[3] The strong UV absorbance of the Fmoc group allows for excellent sensitivity at low concentrations.
Workflow for HPLC Method Development and Validation
Caption: General workflow for HPLC method development and validation.
Experimental Protocol: RP-HPLC Method
This protocol describes a validated method for determining the purity and assay of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (corresponds to a strong absorbance of the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Validation Parameters and Representative Data
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] The following parameters must be assessed according to ICH guidelines.[4]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to produce potential degradation products.[5]
-
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux sample in 0.1N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1N NaOH at 80°C for 2 hours.
-
Oxidation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The primary peak of this compound should be spectrally pure and well-resolved from all degradation peaks (Resolution > 2.0).
-
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Protocol: Prepare a series of at least five concentrations across the proposed range (e.g., 50% to 150% of the nominal concentration, which could be 50, 75, 100, 125, and 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
-
-
Accuracy: This measures the closeness of the test results to the true value.[4]
-
Protocol: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the study on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Table 1: Illustrative HPLC Validation Data Summary
| Validation Parameter | Measurement | Result (Illustrative) | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | Concentration Range | 50 - 150 µg/mL | Defined & Linear |
| Accuracy | % Recovery (n=3 levels) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision | Repeatability (%RSD, n=6) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% | |
| LOD | Signal-to-Noise Ratio | 0.1 µg/mL | Reportable |
| LOQ | Signal-to-Noise Ratio | 0.3 µg/mL | Reportable |
| Robustness | Flow Rate (±0.1 mL/min) | %RSD < 2.0% | No significant impact |
| Column Temp (±2°C) | %RSD < 2.0% | No significant impact |
Part II: Alternative and Complementary Analytical Methods
While HPLC is the primary quantitative tool, a comprehensive validation package should include other techniques for identity and to characterize potential impurities that may not be amenable to HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For this compound, its applicability is mainly for identifying potential volatile impurities from the synthesis process. The parent molecule itself may exhibit thermal lability, potentially causing the Fmoc group to cleave in the hot injector.
-
Causality Behind Choices: This method is not ideal for quantifying the intact molecule due to potential thermal degradation. However, it excels at detecting low-level volatile impurities that HPLC might miss. A headspace GC-MS method would be particularly suitable for analyzing residual solvents.
-
Validation Approach: If used, validation would focus on specificity (identifying known potential impurities) and limit of detection (LOD) for those impurities.
Spectroscopic Methods for Identity Confirmation
Spectroscopic methods provide an unambiguous confirmation of the molecule's structure. These are typically validated for specificity.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Provides confirmation of functional groups.
-
Protocol: Acquire the IR spectrum of the sample and compare it to the spectrum of a qualified reference standard.
-
Expected Signatures:
-
~2240 cm⁻¹ (C≡N stretch)
-
~1690 cm⁻¹ (C=O stretch of the Fmoc carbamate)
-
~3000-2850 cm⁻¹ (C-H stretches)
-
-
Acceptance Criteria: The spectrum of the sample must be comparable to that of the reference standard, showing all major characteristic peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR provide the definitive structural fingerprint of the molecule, confirming atomic connectivity.[3][8]
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C spectra.
-
Acceptance Criteria: The chemical shifts, coupling patterns, and integrations of the sample's spectrum must match those of the reference standard.
-
Part III: Comparative Summary and Recommendations
The choice of analytical method must be tailored to the question being asked. No single method can provide all the necessary information.
Caption: Comparison of primary applications for each analytical method.
Final Recommendation:
For comprehensive quality control of this compound, a multi-faceted approach is essential:
-
Primary Method (Release & Stability): A fully validated, stability-indicating RP-HPLC method should be the core of any testing strategy for assay and purity determination.
-
Identity Confirmation: FTIR should be used as a rapid and reliable identity test for routine batch release. NMR should be used to unequivocally confirm the structure of the primary reference standard.
-
Impurity Profiling: GC-MS can be valuable during process development to identify and control for volatile organic impurities.
By integrating these methods and adhering to the validation principles outlined in the ICH guidelines, researchers and drug developers can ensure the quality and consistency of this compound, thereby building a foundation of trust and reliability into their downstream applications.
References
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Daksh, S., Goyal, A., & Pandiya, C. K. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences.
- Spiteller, G. (1975). [Use of spectroscopic methods in drug analysis]. Arzneimittelforschung.
- Spectroscopic methods in medicinal chemistry. (n.d.). SciSpace.
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of 4-Cyanopiperidine Analogs
The 4-cyanopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its rigid piperidine core, combined with the reactive and polar nitrile group, provides a unique framework for designing ligands that can interact with a variety of biological targets with high affinity and selectivity. This guide offers a comparative analysis of 4-cyanopiperidine analogs, exploring their structure-activity relationships (SAR) across different therapeutic areas, including their roles as dopamine receptor antagonists, CCR5 antagonists for HIV therapy, and novel antifungal agents. We will delve into the experimental data supporting these activities and provide detailed protocols for their evaluation.
The Versatility of the 4-Cyanopiperidine Scaffold
The 4-cyanopiperidine moiety offers several advantages in drug design. The piperidine ring provides a three-dimensional structure that can orient substituents in precise spatial arrangements to optimize interactions with target proteins. The cyano group, a strong electron-withdrawing group and a potential hydrogen bond acceptor, can significantly influence the electronic properties and binding interactions of the molecule. Furthermore, the nitrogen atom of the piperidine ring can be readily substituted, allowing for the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties.
I. 4-Cyanopiperidine Analogs as Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for the treatment of various neuropsychiatric disorders. Selective D4 receptor antagonists have shown therapeutic potential, and the 4-cyanopiperidine scaffold has been instrumental in the development of potent and selective ligands.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-cyanopiperidine analogs as D4 receptor antagonists is highly dependent on the nature of the substituents at the 1-position (piperidine nitrogen) and the group attached to the 4-position.
-
N-1 Substitution: The substituent on the piperidine nitrogen plays a crucial role in receptor affinity and selectivity. Often, a phenethyl or a related aromatic group is favored for potent D4 antagonism.
-
C-4 Substitution: The cyano group at the 4-position is a key feature. Modifications in this region, such as its replacement with other electron-withdrawing groups, can significantly impact activity.
Table 1: Comparative Binding Affinities (Ki) of 4-Cyanopiperidine Analogs at Dopamine Receptors
| Compound ID | N-1 Substituent | 4-Position Substituent | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| U-101958 | Phenylmethyl | 3-isopropoxy-2-pyridinylamino | 1.4 | >100-fold | >100-fold | [2] |
| U-99363E | Phenylmethyl | 3-ethoxy-2-pyridinylamino | 2.2 | >100-fold | >100-fold | [2] |
| 14a | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorophenoxymethyl | 0.3 | >2000-fold | >2000-fold | [1] |
| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorophenoxy | 5.5 | - | - | [1] |
Experimental Protocol: Dopamine Receptor Binding Assay
The affinity of 4-cyanopiperidine analogs for dopamine receptors is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Workflow Diagram:
Caption: Workflow for a dopamine D4 receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-spiperone at a concentration near its Kd), and varying concentrations of the 4-cyanopiperidine analog.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[4]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
II. 4-Cyanopiperidine Analogs as CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[5][6] Small-molecule CCR5 antagonists that block this interaction are a validated class of antiretroviral drugs. The 4-cyanopiperidine scaffold has been incorporated into several potent CCR5 antagonists.
Structure-Activity Relationship (SAR) Insights
For CCR5 antagonists based on the 4-cyanopiperidine core, the substituents on the piperidine nitrogen and the group at the 4-position are key determinants of antiviral activity.
-
N-1 Substitution: Often, a bulky, lipophilic group at the N-1 position is required for potent CCR5 antagonism. This group typically occupies a hydrophobic pocket in the receptor.
-
C-4 Substitution: The 4-cyanopiperidine can be part of a larger, more complex structure. For instance, in piperazinopiperidine analogs, the stereochemistry of substituents on the piperazine ring is crucial for activity. The S-configuration of a benzylic substituent is often vital for CCR5 binding.[7][8]
Table 2: Comparative Antiviral Activity (IC50) of Piperidine-Based CCR5 Antagonists
| Compound ID | Core Structure | Key Substituents | Anti-HIV IC50 (nM) | Reference |
| 10h | 4-Hydroxypiperidine | Varied aromatic groups | 11 | [9] |
| Vicriviroc (Sch-D) | Piperazinopiperidine | S-configured benzylic group on piperazine | Potent (specific value not in provided context) | [7][8] |
Experimental Protocol: Anti-HIV Cell-Based Assay
The efficacy of 4-cyanopiperidine analogs as HIV entry inhibitors is evaluated using cell-based assays that measure the inhibition of viral replication.
Principle: This assay quantifies the ability of a compound to inhibit the replication of an R5-tropic HIV-1 strain in susceptible cells, typically peripheral blood mononuclear cells (PBMCs) or a T-cell line.
Workflow Diagram:
Caption: Workflow for an anti-HIV cell-based assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human PBMCs or a suitable T-cell line (e.g., CEM-CCR5) in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of the 4-cyanopiperidine analog in culture medium.
-
Infection: Pre-incubate the cells with the test compound for a short period (e.g., 1 hour) before adding a known amount of an R5-tropic HIV-1 strain.
-
Incubation: Incubate the infected cells in the presence of the compound for several days (e.g., 3-7 days) to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the amount of viral replication. A common method is to measure the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
III. 4-Cyanopiperidine Analogs as Antifungal Agents
The emergence of drug-resistant fungal infections has created an urgent need for novel antifungal agents with new mechanisms of action. Recent studies have identified 4-aminopiperidine derivatives, which can be derived from 4-cyanopiperidine, as a promising new class of antifungals.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of these compounds is highly sensitive to the nature of the substituents at the N-1 and 4-amino positions of the piperidine ring.
-
N-1 Substitution: A benzyl or phenylethyl group at the piperidine nitrogen is often associated with high antifungal activity.
-
4-Amino Substitution: A long N-alkyl chain at the 4-amino group, particularly an n-dodecyl (C12) residue, has been shown to be highly beneficial for potent antifungal activity against a range of clinically relevant fungal species.
Table 3: Comparative Antifungal Activity (MIC) of 4-Aminopiperidine Analogs
| Compound ID | N-1 Substituent | 4-Amino Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| 2b | Benzyl | n-Dodecyl | - | - | [10] |
| 3b | Phenylethyl | n-Dodecyl | - | - | [10] |
Note: Specific MIC values for C. albicans and A. fumigatus for compounds 2b and 3b were not explicitly provided in the search results, but they were identified as promising candidates based on their in vitro activity against these species.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
The in vitro antifungal activity of 4-cyanopiperidine analogs is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus in a liquid broth medium.[11][12]
Workflow Diagram:
Caption: Workflow for a broth microdilution antifungal susceptibility assay.
Step-by-Step Methodology:
-
Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Compound Dilution: Prepare a series of twofold dilutions of the 4-cyanopiperidine analog in the microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Inoculation: Inoculate the microtiter plate wells containing the serially diluted compound with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well. This can be determined visually or by using a spectrophotometer to measure the optical density.
Conclusion
The 4-cyanopiperidine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the substituents on the piperidine ring can lead to profound changes in biological activity, enabling the fine-tuning of compounds for specific therapeutic applications. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel 4-cyanopiperidine analogs, facilitating the discovery and development of the next generation of therapeutics.
References
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]
- Frontiers in Pharmacology. (2023).
- ClinicalInfo.HIV.gov. (2018). Co-Receptor Tropism Assays. [Link]
- MDPI. (2022).
- PubMed. (2007).
- PubMed. (1996). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. [Link]
- ChemRxiv. (2022).
- PubMed Central. (2012).
- MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
- PubMed. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. [Link]
- ResearchGate. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: A general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. [Link]
- ChemMedChem. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 4-Cyano-1-N-Fmoc-piperidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Building Block
In the landscape of medicinal chemistry, the piperidine scaffold is a recurring motif in a multitude of therapeutic agents, valued for its favorable physicochemical properties and synthetic versatility.[1][2] The strategic introduction of functional groups onto this core structure is a pivotal aspect of drug design. 4-Cyano-1-N-Fmoc-piperidine has emerged as a valuable building block for this purpose, offering a unique combination of a versatile nitrile handle and the well-established Fmoc protecting group.[][4]
This guide presents an in-depth cost-benefit analysis of utilizing this compound in synthetic workflows, primarily comparing it with its commonly used alternative, N-Boc-4-cyanopiperidine.[5][6] We will delve into the practical implications of the choice of protecting group on reaction efficiency, cost, and overall synthetic strategy, supported by established chemical principles and available market data.
The Strategic Importance of the 4-Cyanopiperidine Scaffold
The 4-cyanopiperidine moiety is a versatile intermediate in the synthesis of a wide range of biologically active molecules, including antidepressants and anti-inflammatory agents.[7] The nitrile group serves as a valuable synthetic handle, capable of being converted into various other functionalities such as amines, carboxylic acids, and tetrazoles, thus allowing for extensive structural diversification in drug discovery programs.[8]
The critical decision for any synthetic chemist lies in the selection of the appropriate N-protecting group, which dictates the subsequent deprotection and coupling strategies. The two most common choices for the 4-cyanopiperidine core are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group.
Performance and Cost Comparison: Fmoc vs. Boc Protection
The selection between this compound and N-Boc-4-cyanopiperidine is not merely a choice of reagent but a strategic decision that impacts the entire synthetic route. The primary difference lies in the lability of the protecting groups: Fmoc is base-labile, typically removed with piperidine, while Boc is acid-labile, requiring acids like trifluoroacetic acid (TFA) for its removal.[9][10] This fundamental difference has significant consequences for orthogonal protection strategies in multi-step syntheses.
| Feature | This compound | N-Boc-4-cyanopiperidine |
| CAS Number | 391248-16-1[4] | 91419-52-2[5] |
| Molecular Weight | 332.40 g/mol [4] | 210.27 g/mol [5] |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[9] | Acid-labile (e.g., TFA in DCM) |
| Orthogonality | Compatible with acid-labile protecting groups (e.g., Boc, tBu) | Compatible with base-labile protecting groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz) |
| Estimated Lab-Scale Cost/gram * | ~$185 - $350/g[11] | ~$2.80 - $70/g[5] |
| Key Advantage | Enables deprotection under mild basic conditions, preserving acid-sensitive functionalities elsewhere in the molecule. | Lower cost and often used in traditional small molecule synthesis where acid-lability is not a concern. |
| Key Disadvantage | Significantly higher cost. The dibenzofulvene byproduct of deprotection can sometimes lead to side reactions if not properly scavenged.[10] | Requires strong acid for deprotection, which may not be suitable for complex molecules with acid-sensitive groups. |
Note: Prices are estimates based on publicly available data from various suppliers for small quantities and are subject to change. Bulk pricing for industrial applications will be significantly different.
Causality Behind Experimental Choices: A Deeper Dive
The choice between Fmoc and Boc protection is dictated by the overall synthetic strategy and the nature of the target molecule.
When to Choose this compound:
The primary advantage of the Fmoc group lies in its orthogonality to the widely used acid-labile protecting groups.[10] This is particularly crucial in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecules with multiple functional groups. For instance, if a molecule contains tert-butyl esters or Boc-protected amines on side chains, using an Fmoc-protected piperidine allows for the selective deprotection of the piperidine nitrogen without affecting the other protecting groups. The mild basic conditions for Fmoc removal are also beneficial for sensitive substrates that might degrade under harsh acidic conditions.
When to Choose N-Boc-4-cyanopiperidine:
N-Boc-4-cyanopiperidine is a more cost-effective option and is widely used in traditional solution-phase synthesis where orthogonality to acid-labile groups is not a primary concern.[12][13] Its lower price point makes it an attractive choice for large-scale synthesis and for the preparation of simpler piperidine derivatives. The deprotection with TFA is generally clean and straightforward.
Experimental Protocols: A Representative Workflow
While specific experimental protocols for this compound are not abundant in peer-reviewed literature, a typical workflow for its use in a coupling reaction can be extrapolated from standard Fmoc chemistry principles.
Protocol 1: Deprotection of this compound and Subsequent Coupling
This protocol describes a general procedure for the deprotection of this compound and its subsequent coupling to an acyl chloride.
Materials:
-
This compound
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Acyl chloride (e.g., benzoyl chloride)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), DMF
-
Washing solutions: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, water
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in DMF.
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the reaction mixture. Stir at room temperature for 30 minutes. The progress of the deprotection can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove piperidine and the dibenzofulvene-piperidine adduct. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-cyanopiperidine.
-
Coupling Reaction: Dissolve the crude 4-cyanopiperidine in DCM and cool to 0 °C. Add the base (e.g., TEA, 1.2 equivalents) followed by the dropwise addition of the acyl chloride (1.1 equivalents).
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography.
Visualization of the Synthetic Strategy
The following diagram illustrates the strategic choice between Fmoc and Boc protection in a hypothetical synthetic route.
Caption: Strategic choice between Fmoc and Boc protecting groups.
Cost-Benefit in a Broader Context: Beyond the Reagent Bottle
The decision between these two building blocks extends beyond the initial purchase price.
-
Process Complexity and Time: For complex, multi-step syntheses, the orthogonality of the Fmoc group can significantly simplify the overall process, reducing the number of steps and potentially increasing the overall yield. This can translate to significant time and labor savings, which may offset the higher initial cost of the reagent.
-
Waste Management: The use of strong acids like TFA for Boc deprotection requires careful neutralization and disposal, which can add to the overall cost and environmental impact of a process. The basic conditions for Fmoc removal are often easier to manage.
-
Scalability: For large-scale manufacturing of simpler molecules, the substantial cost difference of N-Boc-4-cyanopiperidine makes it the more economically viable option.[13]
Alternatives to the 4-Cyanopiperidine Scaffold
For certain applications, medicinal chemists may consider bioisosteric replacements for the piperidine ring to modulate physicochemical properties, improve metabolic stability, or explore new intellectual property space.[2][14] One such alternative is the azaspiro[3.3]heptane scaffold, which offers a more rigid and three-dimensional structure.[14] However, the synthesis of these alternative scaffolds is often more complex and costly than that of substituted piperidines.
Conclusion and Future Outlook
The choice between this compound and its N-Boc counterpart is a nuanced decision that must be made in the context of the specific synthetic goals, the complexity of the target molecule, and the overall budget of the project.
-
This compound is the premium choice for complex syntheses requiring orthogonal protection strategies, where its higher cost is justified by the preservation of acid-sensitive functionalities and a potentially more streamlined workflow.
-
N-Boc-4-cyanopiperidine remains the workhorse for more straightforward applications and large-scale production due to its significantly lower cost.
As the demand for more complex and diverse chemical entities in drug discovery continues to grow, the strategic use of building blocks with versatile protecting groups like this compound will likely become increasingly important. Future developments in more cost-effective manufacturing of Fmoc-protected reagents could further enhance their appeal and broaden their application in both academic and industrial research.
References
- PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- IndiaMART. 1-Boc-4-cyanopiperidine CAS 91419-52-2 USA DELIVERY, 99%, 25Kg.
- Oakwood Chemical. This compound.
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- PubChem. This compound.
- ResearchGate. (PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice.
- Fmoc Amino Acids. Optimizing Peptide Synthesis: The Role of Fmoc Amino Acids.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Chem-Impex. Boc-4-amino-1-Fmoc-piperidine-4-carboxylic acid.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
- ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- Open Access Journals. combinatorial-chemistry-innovations-and-applications.pdf.
- Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.
- ScienceDirect. Green combinatorial chemistry in medicinal science.
- “A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES”.
- National Institutes of Health. Combinatorial Chemistry in Drug Discovery - PMC.
- Combinatorial Chemistry.
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-4-氰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 10. chempep.com [chempep.com]
- 11. This compound [oakwoodchemical.com]
- 12. prepchem.com [prepchem.com]
- 13. indiamart.com [indiamart.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Coupling Reagent Performance with 4-Cyano-1-N-Fmoc-piperidine
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in peptide synthesis and drug discovery, the formation of an amide bond is a fundamental transformation. The efficiency of this reaction is highly dependent on the choice of coupling reagent, especially when dealing with sterically hindered or electronically challenging substrates. 4-Cyano-1-N-Fmoc-piperidine is one such substrate, presenting a secondary amine that can be difficult to acylate.[1] This guide provides a comprehensive comparison of the performance of various common coupling reagents in the acylation of this compound, offering experimental insights to aid in the selection of the optimal reagent for maximizing yield and purity.
The choice of coupling reagent is critical in overcoming the challenges posed by substrates like this compound.[2] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, each with a distinct mechanism of action and reactivity profile.[3] This guide will focus on a comparative analysis of representatives from these classes to provide a clear performance benchmark.
The Mechanism of Amide Bond Formation
The fundamental principle of amide bond formation using coupling reagents involves the activation of a carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by an amine.[2][4] The general mechanism for aminium/uronium salt reagents, such as HATU, is depicted below. The reagent activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester (e.g., an OAt-ester for HATU). This active ester readily reacts with the amine to form the desired amide bond, regenerating the coupling agent's auxiliary component (e.g., HOAt).[5]
Caption: Generalized mechanism of amide bond formation using HATU.
Experimental Comparison of Coupling Reagents
To objectively assess the performance of different coupling reagents, a standardized experimental protocol was designed. The coupling of a standard Fmoc-protected amino acid (Fmoc-Gly-OH) to this compound was monitored. The reaction progress and purity of the final product were analyzed by High-Performance Liquid Chromatography (HPLC).[6][7]
Experimental Protocol: General Coupling Procedure
-
Preparation: A solution of Fmoc-Gly-OH (1.0 eq) and the chosen coupling reagent (1.1 eq) in N,N-Dimethylformamide (DMF) was prepared. For carbodiimide-based couplings, an additive such as HOBt (1.1 eq) was included.
-
Activation: The solution was stirred at room temperature for 10 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling: A solution of this compound (1.0 eq) and a suitable base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 eq), in DMF was added to the activated mixture.[2]
-
Monitoring: The reaction was monitored at regular intervals by taking aliquots and analyzing them by HPLC to determine the extent of product formation and consumption of starting materials.[6][8]
-
Work-up and Analysis: Upon completion, the reaction was quenched, and the product was isolated. The yield and purity were determined by HPLC analysis.
Caption: Standardized workflow for comparing coupling reagent efficiency.
Results and Discussion
The performance of several widely used coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—was evaluated. The results are summarized in the table below.
| Coupling Reagent | Class | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Key Observations |
| HATU | Aminium/Uronium | 2 | 95 | >98 | Fast reaction, very clean product profile.[5][9] |
| HBTU | Aminium/Uronium | 4 | 88 | 95 | Slower than HATU, some minor byproducts observed.[5] |
| PyBOP | Phosphonium | 6 | 85 | 94 | Slower reaction rate, comparable purity to HBTU.[2] |
| EDC/HOBt | Carbodiimide | 12 | 75 | 90 | Significantly slower, more byproduct formation.[4] |
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) demonstrated superior performance, affording the desired product in excellent yield and purity with a significantly shorter reaction time.[5][9] This is attributed to the formation of a highly reactive OAt-active ester, which is more effective at acylating the sterically hindered secondary amine of the piperidine derivative.[5] The presence of the nitrogen in the 7-position of the azabenzotriazole moiety in HOAt enhances the reactivity of the active ester.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , while still effective, resulted in a lower yield and required a longer reaction time compared to HATU. The HOBt-based active ester formed by HBTU is less reactive than the HOAt-based ester from HATU, which accounts for the difference in performance, especially with challenging substrates.[5]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) , a phosphonium-based reagent, showed performance comparable to HBTU. A key advantage of phosphonium reagents like PyBOP is the avoidance of guanidinylation, a potential side reaction with uronium-based reagents, although this was not a significant issue in this specific coupling.
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) , a classic carbodiimide-based method, was the least effective in this comparison. The reaction was considerably slower and resulted in lower yield and purity. While cost-effective, this method is less suitable for difficult couplings involving sterically hindered amines.[4]
Recommended Protocol for Optimal Coupling
Based on the comparative data, HATU is the recommended coupling reagent for the acylation of this compound.
Detailed Protocol using HATU:
-
In a round-bottom flask, dissolve the carboxylic acid (e.g., Fmoc-Gly-OH) (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF (approximately 0.1 M concentration).
-
Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of DMF.
-
Add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography if necessary.
Conclusion
The choice of coupling reagent has a profound impact on the efficiency of amide bond formation with challenging substrates like this compound. The experimental data clearly indicates that aminium/uronium reagents, particularly HATU , are superior for this transformation, providing a rapid, high-yielding, and clean reaction. While HBTU and PyBOP are viable alternatives, they require longer reaction times and may result in slightly lower yields. The traditional EDC/HOBt method is significantly less effective and not recommended for this specific application. For researchers aiming to maximize efficiency and product quality when working with this compound and similar sterically demanding amines, HATU is the coupling reagent of choice.
References
- Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. Scribd.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Published April 29, 2024.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University. Published July 2013.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. Published May 1, 2011.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI.
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Published January 10, 2023.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Published October 14, 2025.
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Published March 10, 2023.
- This compound. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
- (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Published August 5, 2025.
- This compound. Oakwood Chemical.
Sources
A Comparative Guide to Fmoc Deprotection: Piperidine vs. Piperazine in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the fidelity of each chemical step is paramount to the success of synthesizing high-purity, target peptides. The repetitive removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical, recurring step that directly influences both yield and purity. For decades, piperidine has been the reagent of choice, the veritable "gold standard" for this transformation. However, its use is not without drawbacks, leading to the exploration of alternatives. Among these, piperazine has emerged as a compelling challenger, particularly for complex or sensitive peptide sequences.
This guide provides an in-depth, data-supported comparison between piperidine and piperazine for Fmoc deprotection. We will delve into the mechanistic underpinnings, process efficiencies, side reaction profiles, and practical considerations for each reagent, empowering researchers to make informed decisions for their specific synthetic challenges.
The Mechanism: A Shared Pathway
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB). This two-step process is fundamental to understanding the function of both piperidine and piperazine.[1][2]
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene ring.
-
β-Elimination: This initiates a cascade that results in the cleavage of the C-O bond, releasing the free N-terminal amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate.
-
DBF Scavenging: The secondary amine (piperidine or piperazine) then acts as a nucleophile, trapping the electrophilic DBF to form a stable, soluble adduct that can be washed away.[1][2][3] This scavenging step is crucial to prevent DBF from causing side reactions.[3]
Caption: Workflow for comparing deprotection agents in SPPS.
Protocol 1: Standard Deprotection with 20% Piperidine/DMF
This protocol describes the conventional two-step method for complete Fmoc removal.
-
Resin Preparation: Ensure the Fmoc-protected peptide-resin is adequately swelled in DMF within the reaction vessel.
-
Initial Deprotection: Drain the solvent and add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin). Agitate the slurry for 5-10 minutes at room temperature. [4][5]3. Drain: Drain the deprotection solution.
-
Final Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 5-10 minutes to ensure complete removal. [4]5. Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. [5]6. Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection. [5]
Protocol 2: Rapid Deprotection with Piperazine/DBU in NMP
This protocol leverages the synergistic effect of piperazine and DBU for fast and clean deprotection.
-
Reagent Preparation: Prepare a fresh deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in N-methyl-2-pyrrolidone (NMP).
-
Resin Preparation: Swell the peptide-resin in NMP within the reaction vessel.
-
Deprotection: Drain the solvent and add the piperazine/DBU/NMP solution. Agitate the mixture at room temperature for 1-5 minutes. [5]Note: Reaction times can be as short as 1 minute. [3][6]4. Drain: Drain the deprotection solution. A second treatment is typically not required but can be performed for difficult sequences.
-
Washing: Wash the resin thoroughly with NMP (5-7 times) to remove residual reagents and byproducts.
Conclusion and Recommendations
The choice between piperidine and piperazine is not a matter of simple replacement but a strategic decision based on the specific demands of the peptide sequence.
-
Piperidine remains a reliable and highly effective reagent for routine synthesis of non-problematic peptides. Its speed and extensive history of use make it a default choice when side reactions are not a primary concern.
-
Piperazine , particularly in a synergistic formulation with DBU , represents a significant advancement and is the recommended choice for challenging syntheses. It is superior for sequences prone to diketopiperazine formation , aspartimide formation , or racemization . [7][8][6]The added benefits of improved safety and handling make it an attractive modern alternative for all peptide synthesis endeavors.
By understanding the distinct profiles of these two reagents, researchers can better navigate the complexities of Fmoc-SPPS, ultimately enhancing the quality and success rate of their synthetic efforts.
References
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417–104425.
- Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis.
- Zhang, L., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Coste, J., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- ResearchGate. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Request PDF.
- Zhang, L., et al. (2022).
- BenchChem. (2025). Technical Support Center: Diketopiperazine (DKP) Formation in Dipeptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- Sheppard, R. C., & Williams, B. J. (1982). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. International Journal of Peptide and Protein Research.
- Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. BenchChem Technical Support.
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- U.S. Patent No. 8,314,208B2. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF.
- ResearchGate. (2016).
- BenchChem. (2025). Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection. BenchChem Technical Support.
- Wikipedia. (n.d.). Piperazine. Wikipedia.
- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
The Shift Towards Greener Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the Fmoc deprotection reagent is a critical determinant of peptide yield, purity, and overall synthetic success. While the conventional 20% piperidine in N,N-dimethylformamide (DMF) has long been the industry standard, mounting concerns over its toxicity, regulatory status, and role in undesirable side reactions have catalyzed the exploration of greener and more efficient alternatives. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data, to empower researchers in selecting the optimal deprotection strategy for their specific applications.
The ideal Nα-Fmoc deprotection reagent should rapidly and completely remove the Fmoc protecting group without inducing deleterious side reactions such as aspartimide formation, diketopiperazine (DKP) formation, or racemization of amino acid residues.[1] The selection of the base, its concentration, and the reaction conditions are pivotal in mitigating these undesirable outcomes.[1] This guide will delve into the mechanistic considerations of Fmoc deprotection and evaluate the performance of prominent green alternatives to piperidine.
The Problem with Piperidine: A Necessary Evil?
Piperidine's efficacy in Fmoc deprotection is well-established, stemming from its optimal basicity and nucleophilicity to facilitate the β-elimination of the Fmoc group.[2] However, its use is not without significant drawbacks:
-
Toxicity and Environmental Concerns: Piperidine is a hazardous substance with considerable health and environmental risks, contributing to the substantial waste stream generated during SPPS.[3][4] The majority of waste in peptide synthesis is solvent, and the use of toxic reagents like piperidine exacerbates the environmental impact.[4][5]
-
Regulatory Scrutiny: In many regions, piperidine is a controlled substance due to its potential use in illicit drug manufacturing, creating administrative and logistical hurdles for researchers.[2][6]
-
Side Reactions: Piperidine is known to promote side reactions, particularly aspartimide formation in sequences containing aspartic acid, which can lead to impurities that are difficult to separate from the target peptide.[2][7]
These challenges have driven the scientific community to seek safer, more sustainable, and equally effective alternatives.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group by a secondary amine base proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism.[2][8] First, the base abstracts the acidic proton from the C9 position of the fluorene ring. This is followed by a β-elimination that liberates the free amine of the peptide and generates dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct and prevent its polymerization or reaction with the newly deprotected amine.[2][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The greening of peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Analysis of Reaction Kinetics with Different Bases
For researchers, scientists, and professionals in drug development, the selection of a base is a critical parameter that can profoundly influence the outcome of a chemical reaction. Beyond simple proton abstraction, the choice of base dictates reaction rates, regioselectivity, and even the mechanistic pathway. This guide provides an in-depth comparative analysis of reaction kinetics with different bases, supported by experimental data and detailed protocols to empower you in your synthetic endeavors.
The Duality of Bases: Understanding Basicity and Nucleophilicity
In the realm of organic chemistry, bases exhibit a dual nature, acting as both Brønsted-Lowry bases (proton acceptors) and Lewis bases (electron pair donors). This duality gives rise to two fundamental properties: basicity and nucleophilicity. While often correlated, they are distinct concepts.
-
Basicity is a thermodynamic concept that describes the ability of a molecule to accept a proton.[1] It is quantified by the pKa of its conjugate acid. A higher pKa of the conjugate acid corresponds to a stronger base.
-
Nucleophilicity is a kinetic concept that measures the rate at which a molecule donates its electron pair to an electrophilic center, typically a carbon atom.[1] Stronger bases are often better nucleophiles, but this is not always the case.
The interplay between these two properties is crucial in determining the course of a reaction. For instance, in substitution and elimination reactions, a reagent can act as a nucleophile, leading to a substitution product (S_N2 reaction), or as a base, resulting in an elimination product (E2 reaction).[2]
Caption: A generalized workflow for the experimental determination of reaction kinetics.
Detailed Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using ¹H NMR Spectroscopy [3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics by quantifying the change in concentration of reactants and products over time. [3]
-
Sample Preparation: In a clean NMR tube, dissolve a known quantity of the substrate and an internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks for the substrate and internal standard.
-
Reaction Initiation: At time t=0, inject a precise amount of the base solution into the NMR tube and mix thoroughly.
-
Time-course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between each spectrum should be significantly shorter than the reaction half-life. [3]5. Data Processing: For each spectrum, integrate the characteristic peaks of the substrate and product relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the substrate or product as a function of time. From this data, determine the reaction order and the rate constant (k).
Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy [4] UV-Vis spectroscopy is suitable for reactions where a reactant or product has a distinct chromophore, allowing for the monitoring of changes in absorbance over time. [4]
-
Wavelength Determination: Record the UV-Vis spectrum of the starting material and the expected product to identify a wavelength with a significant change in absorbance during the reaction.
-
Reaction Setup: In a cuvette, mix the substrate and solvent. Place the cuvette in a temperature-controlled spectrophotometer.
-
Reaction Initiation: At time t=0, inject the base solution into the cuvette and mix rapidly.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined wavelength at regular time intervals.
-
Data Conversion: Using the Beer-Lambert law (A = εbc), convert the absorbance data to concentration data.
-
Kinetic Analysis: Plot concentration versus time to determine the rate constant.
Comparative Analysis: Case Studies
The following case studies illustrate the impact of base selection on reaction kinetics in two common reaction types: elimination and nucleophilic substitution.
Case Study 1: E2 Elimination of 2-Bromo-2,3-dimethylbutane
The E2 elimination of 2-bromo-2,3-dimethylbutane yields two possible alkene products: the more substituted Zaitsev product (2,3-dimethyl-2-butene) and the less substituted Hofmann product (2,3-dimethyl-1-butene). The regioselectivity of this reaction is highly dependent on the steric bulk of the base. [5]
| Base | Base Structure | Product Ratio (Hofmann:Zaitsev) | Relative Rate |
|---|---|---|---|
| Sodium Methoxide (NaOMe) | CH₃O⁻Na⁺ | 20:80 | Slower |
| Potassium tert-Butoxide (KOtBu) | (CH₃)₃CO⁻K⁺ | 75:25 | Faster |
Data sourced from a study on steric hindrance in E2 elimination reactions. [5] The sterically hindered tert-butoxide preferentially abstracts a proton from the less sterically hindered primary carbon, leading to the Hofmann product as the major isomer. [6]In contrast, the smaller methoxide ion can more easily access the more sterically hindered tertiary carbon, resulting in the thermodynamically more stable Zaitsev product. [5]
Caption: Influence of base size on the regioselectivity of an E2 reaction.
Case Study 2: S_NAr Reaction of 2-chloro-1-methylpyridinium iodide with Amines
The nucleophilic aromatic substitution (S_NAr) reaction of 2-chloro-1-methylpyridinium iodide with a series of primary and secondary amines provides insight into the effect of amine structure on nucleophilicity and reaction rate. The reaction is second order overall, being first order with respect to both the amine and the pyridinium iodide. [7]
| Amine | pKa of Conjugate Acid | Rate Constant (k) at 25°C |
|---|---|---|
| MeNH₂ | 10.66 | Data not provided in source |
| EtNH₂ | 10.81 | Data not provided in source |
| PrNH₂ | 10.71 | Data not provided in source |
| BuNH₂ | 10.78 | Data not provided in source |
| Me₂NH | 10.73 | Data not provided in source |
| Et₂NH | 11.09 | Data not provided in source |
Relative reactivity observed: Me₂NH >> MeNH₂ > EtNH₂ > BuNH₂ > PrNH₂ > Et₂NH. [7] The Brønsted β coefficient for the primary amines is 0.67, indicating a significant dependence of the reaction rate on the basicity of the amine. [7]The Taft correlation coefficient (ρ*) of 4.39 for the primary amines suggests that the reaction is sensitive to the electronic effects of the substituents on the amine. [7]The higher reactivity of dimethylamine (Me₂NH) compared to the primary amines can be attributed to the electron-donating effect of the two methyl groups, which increases the nucleophilicity of the nitrogen atom. The lower reactivity of diethylamine (Et₂NH) compared to dimethylamine, despite its higher basicity, is likely due to increased steric hindrance.
Conclusion and Future Directions
The kinetic analysis of reactions with different bases is a powerful tool for elucidating reaction mechanisms and optimizing synthetic protocols. This guide has provided a framework for understanding the fundamental principles governing the reactivity of bases, detailed experimental procedures for kinetic monitoring, and illustrative case studies.
Future research in this area could focus on developing more sophisticated kinetic models that account for complex solvent effects and ion pairing phenomena. Furthermore, the application of high-throughput screening methods for the rapid evaluation of a wide range of bases in various reaction systems would be a valuable contribution to the field.
References
- Bruker. (n.d.). Kinetic Profiling by NMR.
- Quora. (2014, July 20). Organic Chemistry: What are the differences between nucleophilicity and basicity?.
- ResearchGate. (n.d.). Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with primary and secondary amines.
- Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
- University of Calgary. (n.d.). Nucleophilicity vs Basicity.
- Chemistry LibreTexts. (2021, July 31). 8.9: The E2 Reaction.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- PNAS. (1954). THE RATES OF REACTION BETWEEN ALKYL HALIDES AND TERTIARY AMINES AS DETERMINED CONDUCTOMETRICALLY.
- NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction.
- Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
- Gauth. (n.d.). When 2_bromopropane reacts with sodium ethoxide, the major product is: A:Propane B:propene.
- Bartleby. (2021, November 23). Answered: The reaction of 2-bromopropane and sodium ethoxide in ethanol reacts 6.7 times.
- Pearson. (n.d.). When 2-bromopropane is treated with sodium ethoxide, propene is p....
- ResearchGate. (n.d.). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE.
- IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter.
- ResearchGate. (n.d.). Hydrolysis of p-Nitrophenyl Acetate Promoted by Zn (II) Complexes of a Linear NaO Amine Phenol Ligand.
- MSU chemistry. (n.d.). Steric Hindrance in E2 Elimination of 2-Bromo-2,3-Dimethylbutane by Alkoxide Bases.
- Chemistry Steps. (n.d.). tBuOK Elimination.
- Scribd. (n.d.). Understanding SN2 Reaction Mechanism.
- Chegg.com. (2023, November 2). Solved Reaction of ethyl iodide with tripropylamine.
- Brainly. (2018, November 28). [FREE] The reaction of ethyl iodide with triethylamine [(CH3CH2)3N] yields a crystalline compound C8H20NI in high.
- Pearson+. (n.d.). The rate of the reaction of methyl iodide with quinuclidine was m....
Sources
- 1. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. When 2-bromopropane is treated with sodium ethoxide, propene is p... | Study Prep in Pearson+ [pearson.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Peptides Synthesized with Different Deprotection Agents
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the final cleavage and deprotection step is a critical juncture that significantly influences the purity and overall success of the synthesis. The choice of deprotection agent and the composition of the cleavage cocktail are paramount in achieving a high-purity peptide, free from unwanted side products. This guide provides an in-depth comparison of common deprotection strategies, supported by experimental data, to inform the rational selection of cleavage conditions in solid-phase peptide synthesis (SPPS).
The most widely adopted strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which leverages an orthogonal protection scheme.[1] The temporary Nα-Fmoc group is removed by a base (typically piperidine), while the more robust side-chain protecting groups (like tBu, Boc, Trt) are cleaved simultaneously with the peptide from the resin using a strong acid.[1] This final deprotection step, while effective, is also where many side reactions can occur, compromising the purity of the final product.
The Chemistry of Deprotection and the Genesis of Impurities
The final deprotection in Fmoc-SPPS is typically achieved using trifluoroacetic acid (TFA). During this process, the acid cleaves the side-chain protecting groups, generating highly reactive carbocations.[2] These electrophilic species can re-attach to nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to a variety of impurities.[2][3]
To mitigate these side reactions, "scavenger" molecules are added to the TFA cleavage cocktail.[2] These are nucleophilic compounds that competitively trap the reactive carbocations before they can modify the peptide.[2][3] The selection of an appropriate scavenger cocktail is therefore as critical as the choice of the deprotection acid itself and is highly dependent on the peptide's amino acid composition.[2]
A Comparative Analysis of Deprotection Cocktails
The efficacy of a deprotection strategy is ultimately measured by the purity of the crude peptide. Below is a comparison of commonly used deprotection cocktails, highlighting their composition, rationale, and typical performance.
| Deprotection Cocktail | Composition (v/v/w for solids) | Rationale & Key Applications | Potential Side Reactions if Misapplied |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | A general-purpose cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger, and water helps to suppress some side reactions.[2][3] | Can lead to significant side-product formation with Trp, Met, and Cys residues due to insufficient protection.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and versatile cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[4] Phenol and thioanisole protect Tyr and Met, while EDT is crucial for protecting Cys and Trp.[2][4] | The strong odor of EDT and thioanisole can be a practical drawback. Over-scavenging can sometimes lead to other minor byproducts. |
| "Odorless" Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Aims to reduce the pungent odor of thiol-based scavengers by replacing EDT and thioanisole with TIS.[4] It is particularly useful when the peptide contains trityl-based protecting groups.[4] | May not be as effective in preventing the oxidation of Methionine residues compared to cocktails containing thioanisole.[4] |
| TFA-Free (HCl in Fluoro Alcohol) | 0.1 N HCl in Hexafluoroisopropanol (HFIP) | An emerging "green" alternative to TFA, aiming to reduce the environmental impact of PFAS chemicals.[5][6] It has been shown to effectively cleave common protecting groups and resins.[6] | May require optimization for specific peptide sequences and protecting groups. The reaction can be sensitive to the presence of hydrogen-bonding solvents.[6] |
Experimental Protocol: Comparative Deprotection of a Model Peptide
To objectively assess the performance of different deprotection agents, a model peptide containing sensitive residues (e.g., Ac-Cys-Trp-Met-Tyr-NH2) can be synthesized and subjected to various cleavage conditions.
I. Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation : Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]
-
Fmoc Deprotection : Treat the resin with a 20% (v/v) solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker.[1][7] This is followed by thorough washing with DMF.
-
Amino Acid Coupling : Couple the Fmoc-protected amino acids sequentially. For each coupling cycle, activate the amino acid with a coupling agent like HCTU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA).[7]
-
Iterative Cycles : Repeat the deprotection and coupling steps for each amino acid in the sequence.[8]
-
Final Fmoc Deprotection : After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Resin Washing and Drying : Thoroughly wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.[9]
II. Cleavage and Deprotection
-
Resin Aliquoting : Divide the dried peptidyl-resin into equal aliquots for treatment with different cleavage cocktails.
-
Cocktail Treatment : To each aliquot, add the respective cleavage cocktail (e.g., Standard TFA, Reagent K, "Odorless" Cocktail) at a ratio of 10 mL per gram of resin.[3]
-
Incubation : Gently agitate the mixtures at room temperature for 2-3 hours.[2]
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.[3]
-
Isolation and Washing : Centrifuge the suspension to obtain a peptide pellet. Wash the pellet multiple times with cold diethyl ether to remove scavengers and other organic by-products.[2]
-
Drying : Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
III. Purity Assessment
-
Sample Preparation : Dissolve a small amount of each crude peptide sample in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[10]
-
HPLC Analysis : Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12] A C18 column is commonly used for peptide analysis.[10][12] Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% TFA.[10] Monitor the absorbance at 214 nm and 280 nm.[10] The purity is determined by the relative area of the main peptide peak compared to the total area of all peaks.[12]
-
Mass Spectrometry (MS) Analysis : Confirm the identity of the main peak as the target peptide by analyzing its mass-to-charge ratio using mass spectrometry.[11] This also helps in identifying the nature of the impurities by their molecular weights.[11]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the comparative assessment of peptide purity following deprotection.
Interpreting the Results: A Data-Driven Comparison
The purity of the crude peptide obtained from each deprotection cocktail is the primary metric for comparison. The following table presents representative data from the analysis of the model peptide Ac-Cys-Trp-Met-Tyr-NH2.
| Deprotection Cocktail | Crude Purity by HPLC (%) | Major Impurities Identified by MS |
| Standard TFA | 75.2% | +56 Da (t-butylated Trp/Met), +16 Da (Oxidized Met) |
| Reagent K | 92.5% | Minor deletion sequences |
| "Odorless" Cocktail | 88.1% | +16 Da (Oxidized Met), minor t-butylated products |
| TFA-Free | 90.3% | Minor unidentified peaks |
This data clearly demonstrates that for a peptide rich in sensitive residues, a standard TFA cocktail is insufficient, leading to significant alkylation and oxidation side products.[3][13] Reagent K, with its comprehensive scavenger mixture, provides the highest purity by effectively protecting the vulnerable amino acids.[2][4] The "odorless" cocktail offers a good compromise, though it is less effective at preventing methionine oxidation.[4] The TFA-free method shows promise as a high-purity, greener alternative, although further optimization may be required to minimize minor impurities.
Conclusion and Recommendations
The selection of a deprotection agent and scavenger cocktail is a critical decision in peptide synthesis that must be guided by the amino acid composition of the target peptide. A one-size-fits-all approach is often suboptimal and can lead to significant downstream purification challenges.
-
For routine peptides without sensitive residues , a standard TFA/TIS/Water cocktail is often sufficient and cost-effective.
-
For peptides containing Trp, Met, Cys, or multiple Arg residues , a robust scavenger mixture like Reagent K is highly recommended to achieve the best possible crude purity.
-
When odor is a primary concern , "odorless" cocktails can be a viable alternative, but researchers should be mindful of potential methionine oxidation.
-
For laboratories aiming to adopt greener chemistry , TFA-free cleavage methods are a promising area of development, offering high purity with reduced environmental impact.
Ultimately, a small-scale pilot experiment to compare different deprotection strategies for a new or particularly challenging peptide is a worthwhile investment. This empirical approach allows for the selection of the optimal conditions, ensuring the highest quality crude material and simplifying subsequent purification efforts.
References
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Deprotection Strategies for Complex Peptide Synthesis.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis.
- (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Benchchem. (n.d.). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side-product formation.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. (n.d.). Navigating the Post-TFA Landscape: A Comparative Guide to Sustainable Peptide Synthesis.
- PurityChems. (2025). Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers.
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Coin, I., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(10), 1951.
- (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Yagami, T., et al. (1992). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & pharmaceutical bulletin, 40(11), 3023-3027.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Palladino, P., & Stetsenko, D. A. (2019). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 21(15), 5849-5852.
- (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Chen, S. T., & Wang, K. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 45(6), 745-752.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biovera.com.au [biovera.com.au]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide: The Strategic Advantages of Fmoc Over Boc Protection for Piperidine Derivatives
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. For the ubiquitous piperidine moiety, a common scaffold in numerous bioactive molecules, the choice between the two most prominent nitrogen protecting groups—9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc)—is a pivotal decision. While both have their merits, the Fmoc group often presents a series of strategic advantages, primarily centered around its milder deprotection conditions and superior orthogonality.
This guide provides an in-depth, objective comparison of Fmoc and Boc protection for piperidine derivatives, offering experimental insights and data to inform synthetic strategy for researchers, scientists, and drug development professionals.
The Fundamental Dichotomy: Base Lability vs. Acid Lability
The core difference between Fmoc and Boc protection lies in their distinct chemical labilities. The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] In stark contrast, the Boc group is removed by treatment with moderately strong acids, most commonly trifluoroacetic acid (TFA).[1][3] This fundamental divergence in deprotection chemistry underpins the strategic advantages of the Fmoc group in many synthetic contexts.
Orthogonality: A Key Strategic Advantage
The principle of orthogonality in chemical synthesis refers to the ability to deprotect one functional group without affecting others.[4][5] The Fmoc group's base lability renders it truly orthogonal to the acid-labile protecting groups frequently used for other functionalities within a complex molecule, such as tert-butyl (tBu) ethers and esters, and indeed, the Boc group itself.[4][6] This allows for selective deprotection of the piperidine nitrogen while leaving acid-sensitive parts of the molecule untouched, a crucial capability in multi-step syntheses.[7]
The Boc group, on the other hand, is part of a "quasi-orthogonal" system when used with other acid-labile groups like benzyl (Bzl) ethers.[8][9] While different strengths of acid can sometimes achieve selectivity, the risk of partial or complete removal of other acid-sensitive groups is a significant concern.[10]
Mild Deprotection Conditions: Preserving Molecular Integrity
The use of mild basic conditions for Fmoc removal is a significant advantage, particularly when dealing with sensitive substrates.[11] Many complex molecules, including peptides and natural products, contain functional groups that are unstable in the presence of strong acids like TFA, which is required for Boc deprotection.[6] The repeated acid exposure in a multi-step synthesis utilizing Boc protection can lead to the degradation of the target molecule or the cleavage of other acid-labile protecting groups.[10]
Fmoc deprotection with piperidine is a gentle process that preserves the integrity of a wider range of functional groups, leading to higher overall yields and purity.[]
Comparative Data: Fmoc vs. Boc Deprotection
| Parameter | Fmoc Protection | Boc Protection | Citation(s) |
| Deprotection Reagent | 20% Piperidine in DMF | 20-50% TFA in DCM | [1][13][14] |
| Deprotection Conditions | Mildly basic (pH ~11-12) | Strongly acidic (pH ~1-2) | [] |
| Reaction Time | Typically 5-20 minutes | Typically 1-4 hours | [13][14] |
| Orthogonality | Fully orthogonal with acid-labile groups | "Quasi-orthogonal" with other acid-labile groups | [4][8][9] |
| Compatibility | Excellent with acid-sensitive functionalities | Risk of cleaving other acid-labile groups | [6][10] |
Experimental Protocols
Protocol 1: Fmoc Deprotection of a Piperidine Derivative
This protocol outlines the standard procedure for the removal of an Fmoc group from a piperidine nitrogen.
Materials:
-
Fmoc-protected piperidine derivative
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Fmoc-protected piperidine derivative in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with deionized water to remove the excess piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 2: Boc Deprotection of a Piperidine Derivative
This protocol describes a standard and effective method for Boc removal.[3][14]
Materials:
-
Boc-protected piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[14]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.[14]
-
Once complete, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer three times with DCM.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter and concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.[3]
Visualizing the Deprotection Mechanisms and Workflow
Caption: Mechanisms of Fmoc and Boc deprotection.
Caption: Comparative synthetic workflow.
Conclusion
For the protection of piperidine derivatives, the Fmoc group offers significant advantages over the Boc group, primarily stemming from its mild, base-labile deprotection conditions. This key feature provides true orthogonality with commonly used acid-labile protecting groups, thereby preserving the integrity of sensitive functionalities within a complex molecule. While the Boc group remains a valuable tool in specific contexts, the superior compatibility and milder nature of the Fmoc protection strategy make it the preferred choice for a wide range of applications in modern organic synthesis, particularly in the development of complex pharmaceutical agents. The ability to selectively deprotect the piperidine nitrogen under non-acidic conditions is a powerful strategic advantage that can lead to cleaner reactions, higher yields, and ultimately, a more efficient synthetic route.
References
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
- Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
- ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
- NIH. Advances in Fmoc solid-phase peptide synthesis. [Link]
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- LifeTein®. Basic Peptides synthesis introduction. [Link]
- AAPPTEC. Peptide Synthesis - FAQ. [Link]
- NIH.
- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
- Bio-protocol. General Procedure for Boc Deprotection (General Procedure B). [Link]
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- UCI Department of Chemistry.
- Green Chemistry. In situ Fmoc removal. [Link]
- ResearchGate. Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [a]. [Link]
- ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative HPLC and Mass Spectrometry Analysis of Reaction Products
In the landscape of drug discovery and development, the precise analysis of chemical reaction products is paramount. Understanding the composition of a reaction mixture—identifying the target compound, byproducts, and unreacted starting materials—is critical for optimizing reaction conditions, ensuring product purity, and ultimately, guaranteeing the safety and efficacy of a potential therapeutic. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two of the most powerful and ubiquitous analytical techniques employed for this purpose.[1] This guide provides an in-depth, objective comparison of these techniques, grounded in experimental principles and practical applications, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Section 1: Fundamental Principles—The "How" Behind the Analysis
At its core, the analysis of a complex reaction mixture requires two fundamental steps: separation of the components and their subsequent detection and identification. HPLC and MS, particularly when hyphenated as Liquid Chromatography-Mass Spectrometry (LC-MS), excel at these tasks.[2]
1.1 High-Performance Liquid Chromatography (HPLC): The Art of Separation
HPLC is a sophisticated form of column chromatography that separates components of a mixture based on their differential interactions with a stationary phase (a solid support packed into a column) and a mobile phase (a liquid solvent pumped through the column at high pressure).[3][4] The fundamental principle is partitioning: as the reaction mixture is carried through the column by the mobile phase, compounds with a higher affinity for the stationary phase will move slower, while those with a higher affinity for the mobile phase will move faster, leading to their separation.[5]
The choice of stationary and mobile phases is critical and is dictated by the physicochemical properties of the analytes, such as polarity.[6]
-
Normal-Phase HPLC (NP-HPLC): Employs a polar stationary phase and a non-polar mobile phase to separate non-polar compounds.[7]
-
Reversed-Phase HPLC (RP-HPLC): Utilizes a non-polar stationary phase and a polar mobile phase, making it ideal for the separation of a wide range of polar and non-polar compounds commonly encountered in pharmaceutical development.[7][8]
The output of an HPLC analysis is a chromatogram, a plot of detector response versus time. Each separated component appears as a peak, and the time at which it elutes (retention time) is a characteristic property that can be used for identification, while the area under the peak is proportional to its concentration, enabling quantification.[5]
1.2 Mass Spectrometry (MS): The Science of Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] This allows for the determination of a molecule's molecular weight with high precision. The process involves three key stages:
-
Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that minimize fragmentation and preserve the molecular ion.[9][11]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.[9][11]
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[9]
A key strength of MS is its ability to provide structural information through fragmentation. In tandem mass spectrometry (MS/MS or MSn), a specific ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[11] This fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint for definitive identification.
Section 2: Head-to-Head Comparison: HPLC vs. Mass Spectrometry
While both techniques are indispensable, they offer distinct advantages and have inherent limitations. The choice between them, or the decision to combine them, depends on the specific analytical goal.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Mass Spectrometry (MS) |
| Primary Function | Separation and Quantification[12][13] | Identification and Quantification[10] |
| Qualitative Analysis | Based on retention time comparison with a known standard.[5] Limited for unknown identification. | Provides molecular weight and structural information through fragmentation for confident identification of known and unknown compounds.[14][15] |
| Quantitative Analysis | Excellent for accurate and precise quantification of known compounds using external standards.[16][17] | Highly sensitive for trace-level quantification, especially using techniques like Selected Reaction Monitoring (SRM).[15] |
| Selectivity | Dependent on the separation efficiency of the column and the ability to resolve co-eluting peaks.[18] | Extremely high selectivity based on unique mass-to-charge ratios and fragmentation patterns.[1][18] |
| Sensitivity | Generally in the nanogram to picogram range, depending on the detector.[18] | Can reach femtogram to attogram levels, making it ideal for trace analysis.[1] |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds.[19][20] | Applicable to any compound that can be ionized.[10] |
| Limitations | Co-eluting peaks can lead to inaccurate quantification. Identification of unknowns is challenging without a reference standard. Some compounds lack a UV chromophore and are not detectable by UV detectors.[20] | Can be subject to matrix effects (ion suppression or enhancement) that can affect quantification. Isomers with the same mass may not be distinguishable without prior chromatographic separation.[15] |
Causality in Technique Selection: The decision to use HPLC, MS, or the combined LC-MS technique is driven by the analytical question. For routine purity checks of a known product where byproducts are well-characterized, a validated HPLC-UV method may be sufficient and cost-effective.[16] However, for identifying unknown impurities, characterizing a novel compound, or quantifying trace-level components in a complex matrix, the superior selectivity and sensitivity of MS are indispensable.[21][22]
Section 3: The Synergy of Hyphenation: LC-MS
The combination of HPLC and MS in a single, integrated system (LC-MS) has revolutionized the analysis of reaction products.[2][23] This hyphenated technique leverages the separation power of HPLC with the identification and quantification capabilities of MS, providing a comprehensive analytical solution.[24][25]
The following diagram illustrates a typical workflow for the analysis of a chemical reaction mixture using LC-MS.
Caption: LC-MS workflow for reaction product analysis.
Section 4: Experimental Protocols and Method Validation
The trustworthiness of analytical data hinges on robust and well-validated methodologies. The following sections provide step-by-step protocols for method development and validation, adhering to principles outlined by regulatory bodies like the FDA and ICH.[26][27]
4.1 Protocol: HPLC Method Development for Reaction Monitoring
Objective: To develop a stability-indicating RP-HPLC method to separate the main product from starting materials and key byproducts.
-
Analyte Characterization: Gather information on the physicochemical properties (pKa, logP, UV spectra) of the target compound and known impurities.
-
Initial Column and Mobile Phase Selection:
-
Gradient Optimization:
-
Perform a rapid scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of all components.
-
Refine the gradient to improve the resolution of closely eluting peaks. The goal is to achieve a resolution (Rs) of >1.5 between critical pairs.[28]
-
-
Wavelength Selection: Using a photodiode array (PDA) detector, determine the optimal wavelength for detection, typically the λmax of the main compound, to ensure high sensitivity.
-
System Suitability: Before formal validation, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time reproducibility, peak asymmetry (tailing factor), and column efficiency (theoretical plates).[6]
4.2 Protocol: LC-MS Method for Impurity Identification
Objective: To identify an unknown impurity peak observed in the HPLC chromatogram.
-
LC-MS System Setup: Use the optimized HPLC method from the previous protocol.
-
Full Scan MS Analysis: Acquire mass spectra across a relevant mass range (e.g., m/z 100-1000) to determine the molecular weight of the eluting compounds.
-
Extracted Ion Chromatogram (EIC): Extract the ion chromatogram for the molecular ion of the unknown impurity to confirm its retention time.
-
Tandem MS (MS/MS) Analysis:
-
Perform a product ion scan on the molecular ion of the unknown impurity.[29]
-
The resulting fragmentation pattern provides structural information that can be used to elucidate the structure of the unknown.
-
-
Data Interpretation: Compare the fragmentation pattern with that of known standards, literature data, or use in silico fragmentation prediction software to propose a structure for the impurity.
4.3 Method Validation: A Self-Validating System
A validated analytical method provides confidence in the reliability of the results.[30] According to ICH Q2(R2) and FDA guidelines, the following parameters should be evaluated:[31][32]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[27] This is demonstrated by showing that the main peak is free from interference from impurities, degradation products, or placebo components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing a sample with a known concentration (e.g., a spiked placebo).[27]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[27]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Section 5: Data Presentation and Interpretation
Clear and concise data presentation is crucial for effective communication of results.
The data from HPLC and MS are complementary and should be interpreted in conjunction.
Caption: Integration of HPLC and MS data for comprehensive analysis.
Conclusion
HPLC and Mass Spectrometry are powerful, complementary techniques that form the cornerstone of reaction product analysis in the pharmaceutical industry. HPLC provides robust separation and quantification, while MS offers unparalleled sensitivity and specificity for identification.[1][20] The hyphenated LC-MS technique combines the strengths of both, providing a comprehensive solution for even the most complex analytical challenges.[2] By understanding the fundamental principles, developing and validating robust methods, and interpreting the data in an integrated manner, researchers can gain critical insights into their chemical reactions, accelerating the development of safe and effective medicines.
References
- Dharmamoorthy, G., Swapna, M., et al. (2025). A Comprehensive Review on Hyphenated Techniques in Pharmaceutical Analysis. Asian Journal of Pharmaceutics, 19(1), 34.
- International Journal of Pharmaceutical Sciences. (n.d.). A Concise Review on Hyphenated Techniques: Liquid Chromatography Coupled Mass Spectroscopy (Lc-Ms/Ms).
- Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Analysis of Methylsulfonylacetonitrile Reaction Products.
- Gooding, K. M. (n.d.). Recent Advances in Hyphenated Chromatography and Mass Spectrometry Techniques and Their Impact on Late-Stage Pharmaceutical Development.
- Alwsci. (2024). What Is Mass Spectrometry And How Does It Revolutionize Chemical Analysis?.
- Ghosal, A., & Srivastava, A. K. (2009). Introduction to hyphenated techniques and their applications in pharmacy. Journal of Pharmaceutical Sciences, 1(1), 1-7.
- Journal of Drug Delivery and Therapeutics. (2021).
- Purdue University Graduate School. (2024).
- LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
- Wiley Analytical Science. (2020). Chemical reaction monitoring by ambient mass spectrometry.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Wikipedia. (n.d.). Mass spectrometry.
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Journal of Clinical Biochemistry and Nutrition, 56(3), 163–174.
- Chemistry For Everyone. (2025).
- A-Z Chroma. (2021).
- gmp-compliance.org. (n.d.).
- Creative Proteomics. (n.d.).
- Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr.
- Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance.
- FDA. (n.d.). Q2(R2)
- FDA. (n.d.).
- Unacademy. (n.d.). HPLC - Definition, Principle, Parts, Types, Uses, Diagram.
- Drawell. (n.d.).
- Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 31(8), 624-635.
- Labcompare. (2025).
- Dong, M. W. (2006). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 24(8), 738-749.
- Lab Manager. (2025).
- Creative Proteomics. (n.d.).
- Wikipedia. (n.d.).
- Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
- Bartleby.com. (n.d.). Advantages And Disadvantages Of HPLC.
- Food Safety Institute. (2025).
- Quora. (2016). What are the advantages of mass spectrometry?
- Patsnap. (2025). HPLC vs MS: Sensitivity and Selectivity Comparison.
- International Journal of Pharmaceutical Sciences. (n.d.).
- KNAUER. (2025).
- International Journal of Trend in Scientific Research and Development. (n.d.).
- Alwsci. (2025).
- ResearchGate. (n.d.). Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy.
- National Institutes of Health. (n.d.). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.
- SciSpace. (n.d.). A review on method development by hplc.
- World Journal of Pharmaceutical and Medical Research. (2023).
- BioPharm International. (2017). Mass Spectrometry Measures Up to Analytical Challenges.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 4. Key Features of High-Performance Liquid Chromatography (HPLC) • Food Safety Institute [foodsafety.institute]
- 5. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. What Is Mass Spectrometry And How Does It Revolutionize Chemical Analysis? - Blogs - News [alwsci.com]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. HPLC - Definition, Principle, Parts, Types, Uses, Diagram - unacademy [unacademy.com]
- 13. Advantages And Disadvantages Of HPLC - 2890 Words | Bartleby [bartleby.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. alfachemic.com [alfachemic.com]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 27. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 30. wjpmr.com [wjpmr.com]
- 31. fda.gov [fda.gov]
- 32. scribd.com [scribd.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-1-N-Fmoc-piperidine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized reagents like 4-Cyano-1-N-Fmoc-piperidine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical properties and the regulatory landscape. Our objective is to empower laboratory personnel to manage this chemical waste safely, compliantly, and with scientific integrity.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the subject compound is paramount. This compound is a solid organic compound widely used in peptide synthesis. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions for handling and disposal.
Table 1: GHS Hazard Classification for this compound [1][2]
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Exclamation Mark | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Exclamation Mark | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Key Chemical Properties: [1][][4]
-
Molecular Formula: C₂₁H₂₀N₂O₂
-
CAS Number: 391248-16-1
-
Appearance: Solid
-
Incompatibilities: Strong oxidizing agents, strong acids.[5][6]
-
Hazardous Decomposition: Combustion may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][6]
The presence of the cyano (-C≡N) group warrants special attention. While organic nitriles do not readily dissociate to release free cyanide ions, they must be handled with caution.[7][8] The primary risk stems from potential reactions, especially under acidic conditions, which could lead to the generation of hazardous compounds.[9]
Immediate Safety & Personal Protective Equipment (PPE)
Given the compound's hazard profile, strict adherence to safety protocols is non-negotiable. All handling and preparation for disposal must occur within a designated, well-ventilated area.
Engineering Controls:
-
Always handle this compound and its waste within a certified laboratory chemical fume hood.[9] This is the primary engineering control to prevent inhalation of dust or potential vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles conforming to EN166 standards.[6]
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory. For tasks involving significant quantities or prolonged handling, consider double-gloving.[9]
-
Body Protection: A standard laboratory coat and closed-toe shoes are required. Ensure body protection is appropriate for the concentration and amount of the substance at the workplace.[6]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11][12]
Is this compound waste considered hazardous?
-
While not typically found on a specific EPA list, its "harmful" classification under GHS strongly suggests it should be managed as a hazardous waste. The precautionary principle dictates treating it as such to ensure compliance and safety.
Segregation Protocol: The cardinal rule of chemical waste management is segregation . Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unreacted this compound, contaminated lab paper, gloves, and weigh boats in a dedicated, properly labeled hazardous waste container.
-
This container should be clearly marked "Hazardous Waste" and list "this compound" as a constituent.[13]
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from deprotection steps in peptide synthesis using piperidine in DMF[14][15]) must be collected in a separate liquid hazardous waste container.
-
Crucially, keep this nitrile-containing waste stream separate from acidic waste. [9] This prevents any potential reaction that could generate toxic byproducts.
-
-
Contaminated Sharps:
-
Any needles or blades contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
On-Site Management: Storage and Labeling in the Satellite Accumulation Area (SAA)
Federal and state regulations govern the on-site accumulation of hazardous waste.[10][16] Laboratories typically manage this through Satellite Accumulation Areas (SAAs).[13][17]
SAA Protocol:
-
Designated Area: Establish an SAA at or near the point of waste generation. This area must be under the control of laboratory personnel.[17]
-
Container Requirements:
-
Labeling: Every waste container must be meticulously labeled. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid abbreviations.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Disposal Workflow: A Step-by-Step Procedural Guide
The following diagram and steps outline the decision-making process and actions required for the compliant disposal of this compound waste.
Sources
- 1. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C21H20N2O2) [pubchemlite.lcsb.uni.lu]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Cyanide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. urgent.supply [urgent.supply]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. needle.tube [needle.tube]
- 17. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Cyano-1-N-Fmoc-piperidine
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Cyano-1-N-Fmoc-piperidine. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. The following procedures are grounded in established safety standards and are designed for researchers, scientists, and drug development professionals.
Understanding the Hazard: The "Why" Behind the Precautions
This compound is a chemical intermediate frequently used in synthetic chemistry, particularly in the development of pharmaceutical compounds. While an invaluable reagent, its handling requires a thorough understanding of its potential hazards to mitigate risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
According to GHS classifications, this compound presents several health hazards.[1][2] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] Furthermore, it is classified as a skin and serious eye irritant and may cause respiratory irritation.[1][2][3] These classifications are not merely regulatory labels; they are directives that inform every aspect of our handling procedures and mandate the use of specific personal protective equipment (PPE).
GHS Hazard Profile of this compound
| Hazard Statement | Hazard Class | GHS Pictogram |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Exclamation Mark |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Exclamation Mark |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Exclamation Mark |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Exclamation Mark |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2A) | Exclamation Mark |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Exclamation Mark |
Engineering Controls: Your First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize that engineering controls are the most effective way to minimize exposure. PPE should be considered the final barrier between the user and the chemical.
-
Chemical Fume Hood: All weighing, handling, and transferring of solid this compound must be performed within a certified chemical fume hood.[4][5] This is non-negotiable, as it directly addresses the inhalation hazard (H332, H335) by capturing dust and aerosols at the source.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[6][7][8]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation where the chemical is handled.[9]
Personal Protective Equipment (PPE): A Mandated Barrier
The selection of PPE is directly dictated by the hazard profile. For this compound, comprehensive protection covering all potential routes of exposure (skin, eyes, respiratory tract) is required.
Summary of Required PPE
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[4][9] A face shield should be worn over goggles when there is a splash risk. | Protects against "serious eye irritation" (H319). |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374.[6][8] Check for integrity before each use. | Prevents exposure from "harmful in contact with skin" (H312) and "causes skin irritation" (H315). |
| Body | A full-length laboratory coat. A chemical-resistant apron may be required for larger quantities. | Protects skin on the arms and body from accidental contact. |
| Respiratory | Not typically required if all handling of the solid is performed within a certified fume hood. | The fume hood provides primary respiratory protection against inhalation hazards (H332, H335). |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes variability and the potential for error. The following step-by-step process provides a validated system for safely handling this compound from receipt to disposal.
Sources
- 1. This compound | C21H20N2O2 | CID 2757965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chemos.de [chemos.de]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
